molecular formula C11H20BrNO2 B585542 (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 158406-99-6

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B585542
CAS No.: 158406-99-6
M. Wt: 278.19
InChI Key: MGGZYACWICDRRD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20BrNO2 and its molecular weight is 278.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZYACWICDRRD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652990
Record name tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158406-99-6
Record name tert-Butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the chiral building block, (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. Aimed at researchers, scientists, and drug development professionals, this document consolidates key data to facilitate its use in the synthesis of novel therapeutics. The strategic incorporation of the chiral piperidine motif is a well-established approach to enhance the pharmacological profile of drug candidates.

Core Chemical Properties

This compound is a versatile synthetic intermediate. Its key physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 158406-99-6[1]
Molecular Formula C₁₁H₂₀BrNO₂[1]
Molecular Weight 278.19 g/mol [1]
Appearance Off-white to light yellow solid[1]
Boiling Point (Predicted) 318.3 ± 15.0 °C[1]
Density (Predicted) 1.270 ± 0.06 g/cm³[1]
Storage Temperature 2-8°C[1]

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically proceeds via a two-step sequence starting from a commercially available chiral precursor.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Boc Protection of (S)-3-(Hydroxymethyl)piperidine

(S)-3-(Hydroxymethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Step 2: Bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The resulting Boc-protected alcohol is then converted to the corresponding bromide. A common method for this transformation is the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an aprotic solvent like dichloromethane at 0°C to room temperature. Alternatively, phosphorus tribromide (PBr₃) can be used. Purification is typically achieved by flash column chromatography on silica gel.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. Representative NMR data for a closely related isomer are available and provide a basis for characterization.[2] A commercial supplier also indicates the availability of 1H NMR, 13C NMR, IR, and mass spectrometry data for the specific (S)-enantiomer.[3]

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the piperidine ring protons, and a doublet for the bromomethyl protons (CH₂Br).

  • ¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the bromomethyl carbon.

  • IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the carbamate and C-H stretches of the alkyl groups.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for a bromine-containing compound.

Reactivity and Stability

This compound is a reactive electrophile due to the presence of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine of the piperidine ring. The compound should be stored in a cool, dry place to prevent degradation.

Applications in Drug Discovery and Development

Chiral piperidine scaffolds are prevalent in a vast number of approved drugs and clinical candidates.[4][5] The introduction of a chiral 3-substituted piperidine moiety can significantly influence a molecule's pharmacological properties, including its binding affinity, selectivity, and pharmacokinetic profile.

While specific examples of the direct use of this compound in the synthesis of named drug candidates are not prominently featured in publicly available literature, its utility as a chiral building block is evident. The bromomethyl group serves as a handle for introducing the chiral piperidine core into a larger molecule through alkylation of various nucleophiles such as amines, phenols, thiols, and carbanions.

Logical Workflow for Drug Discovery Application

The general workflow for utilizing this building block in a drug discovery program is depicted below.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Drug Candidate Synthesis cluster_2 Biological Evaluation A (S)-3-(Hydroxymethyl)piperidine B (S)-tert-Butyl 3-(hydroxymethyl) piperidine-1-carboxylate A->B Boc Protection C (S)-tert-Butyl 3-(bromomethyl) piperidine-1-carboxylate B->C Bromination E Coupling Reaction C->E D Nucleophilic Substrate (e.g., Amine, Phenol) D->E F Deprotection (optional) E->F G Final Drug Candidate F->G H In vitro Assays (Target Binding, Selectivity) G->H I In vivo Studies (Efficacy, PK/PD) H->I J Lead Optimization I->J

Caption: General workflow for the application of the title compound in drug discovery.

This workflow highlights the pivotal role of this compound as a key intermediate that bridges the synthesis of the chiral core with the construction of a potential drug molecule. The subsequent biological evaluation of the synthesized compounds would then inform the lead optimization process, potentially leading to the identification of a clinical candidate.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined stereochemistry and reactive handle make it an attractive starting material for the introduction of the 3-substituted piperidine motif, a privileged scaffold in medicinal chemistry. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization in drug discovery programs.

References

Technical Guide: Molecular Weight of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical document provides a detailed guide to the determination of the molecular weight of the chemical compound (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. The molecular formula is established, and the molecular weight is calculated based on the atomic weights of the constituent elements. This guide is intended to serve as a foundational reference for researchers utilizing this compound in chemical synthesis and drug development, ensuring accuracy in experimental design and data analysis.

Introduction

This compound is a chiral building block commonly employed in the synthesis of complex pharmaceutical agents. An accurate understanding of its fundamental chemical properties, most notably its molecular weight, is critical for stoichiometric calculations in reaction protocols, preparation of solutions of known concentration, and characterization through analytical techniques such as mass spectrometry. This document outlines the derivation of this crucial parameter.

Chemical Structure and Formula

The first step in determining the molecular weight is to ascertain the precise chemical formula. This compound is a constitutional isomer of the more frequently cited tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. As constitutional isomers, they share the same molecular formula. The chemical formula for this class of isomers has been identified as C₁₁H₂₀BrNO₂[1][2][3][4][5]. The '(S)' designation refers to the stereochemistry at the chiral center and does not alter the elemental composition or the molecular weight.

The elemental composition is as follows:

  • Carbon (C): 11 atoms

  • Hydrogen (H): 20 atoms

  • Bromine (Br): 1 atom

  • Nitrogen (N): 1 atom

  • Oxygen (O): 2 atoms

Experimental Protocol: Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is performed by multiplying the count of each element by its standard atomic weight and summing the results.

Procedure:

  • Identify the chemical formula: As established, the formula is C₁₁H₂₀BrNO₂.

  • Obtain standard atomic weights: The standard atomic weights for the constituent elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

  • Calculate the total mass for each element: Multiply the number of atoms of each element by its atomic weight.

  • Sum the total masses: The sum of the masses for each element yields the final molecular weight of the compound.

The logical workflow for this calculation is visualized in the diagram below.

G cluster_elements Elemental Composition compound This compound formula Molecular Formula C₁₁H₂₀BrNO₂ compound->formula C 11 x Carbon formula->C H 20 x Hydrogen formula->H Br 1 x Bromine formula->Br N 1 x Nitrogen formula->N O 2 x Oxygen formula->O calculation Sum of (Atoms × Atomic Weight) C->calculation H->calculation Br->calculation N->calculation O->calculation result Molecular Weight 278.19 g/mol calculation->result

Caption: Workflow for Molecular Weight Calculation.

Data Presentation

The quantitative data used for the molecular weight calculation are summarized in the table below. Atomic weights are based on IUPAC standard values.

ElementSymbolAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1112.011132.121
HydrogenH201.00820.160
BromineBr179.90479.904
NitrogenN114.00714.007
OxygenO215.99931.998
Total 278.190

Conclusion

Based on the chemical formula C₁₁H₂₀BrNO₂, the calculated molecular weight of this compound is 278.19 g/mol . This value is consistent with documented data for its isomers[1][3][4][5]. This technical guide provides a clear and reproducible methodology for the determination of this fundamental chemical property, ensuring a basis for accurate and reliable scientific research.

The relationship between the elemental components and the final molecular weight is illustrated in the following diagram.

G cluster_contributions Contributing Elemental Masses MW Molecular Weight (278.19 g/mol) C_mass Carbon 132.121 g/mol C_mass->MW H_mass Hydrogen 20.160 g/mol H_mass->MW Br_mass Bromine 79.904 g/mol Br_mass->MW N_mass Nitrogen 14.007 g/mol N_mass->MW O_mass Oxygen 31.998 g/mol O_mass->MW

Caption: Elemental Contributions to Molecular Weight.

References

Technical Guide: Elucidation of the Structure and Synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate, a key chiral building block in pharmaceutical and medicinal chemistry. Its significance is underscored by the role of its precursor, (S)-1-Boc-3-hydroxypiperidine, as a crucial intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of various B-cell malignancies.[1]

Chemical Structure and Properties

This compound is a chiral molecule belonging to the class of N-Boc protected piperidines. The presence of the reactive bromomethyl group at the stereogenic center makes it a valuable synthon for introducing the (S)-3-methylpiperidine moiety into more complex molecules.

PropertyValueReference
Chemical Formula C₁₁H₂₀BrNO₂[2]
Molecular Weight 278.19 g/mol [2]
CAS Number 158406-99-6[2]
Appearance Likely a solid or oil
Solubility Soluble in common organic solvents such as dichloromethane, diethyl ether, and ethyl acetate.

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 3-hydroxypiperidine. The key steps are the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group and the subsequent bromination of the hydroxyl group.

Synthesis of the Precursor: (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The synthesis of the chiral alcohol precursor can be achieved through various methods, including chemical resolution and asymmetric synthesis. A common approach involves the Boc protection of 3-hydroxypiperidine followed by chiral resolution or the use of a chiral starting material.

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol is adapted from a patented method for the synthesis of the key intermediate for Ibrutinib.[3]

  • Hydrogenation of 3-hydroxypyridine: In an autoclave, 3-hydroxypyridine is hydrogenated in the presence of a rhodium on carbon catalyst in water under hydrogen pressure and elevated temperature to yield 3-hydroxypiperidine.

  • Chiral Resolution: The racemic 3-hydroxypiperidine is resolved using a chiral resolving agent, such as D-pyroglutamic acid, in an ethanolic solution. The desired (S)-3-hydroxypiperidine salt crystallizes out upon cooling.

  • Boc Protection: The resolved (S)-3-hydroxypiperidine salt is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium hydroxide) in an aqueous or mixed aqueous/organic solvent system to afford (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate. The product is typically extracted with an organic solvent and purified by crystallization or chromatography.

Bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The conversion of the hydroxyl group to a bromide is a crucial step. This is typically achieved using a brominating agent that proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry if the hydroxyl group is on a chiral center. However, in this case, the hydroxyl group is on a primary carbon, so no inversion of the piperidine ring's stereocenter occurs. A common method for this transformation is the Appel reaction.

Experimental Protocol: Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (Adapted for the (S)-3-isomer)

The following protocol is based on the synthesis of the analogous 4-substituted isomer and is expected to be applicable for the synthesis of the (S)-3-isomer.[4]

  • Reaction Setup: To a solution of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen), add carbon tetrabromide (CBr₄).

  • Addition of Triphenylphosphine: Cool the reaction mixture in an ice bath and add triphenylphosphine (PPh₃) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

dot

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.- A series of multiplets in the range of 1.2-4.0 ppm corresponding to the piperidine ring protons and the bromomethyl protons. The protons of the bromomethyl group are expected to appear as a doublet or a multiplet around 3.3-3.6 ppm.
¹³C NMR - A signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 28 ppm for the methyl carbons of the Boc group.- Signals for the piperidine ring carbons, typically in the range of 25-55 ppm.- A signal for the bromomethyl carbon, expected to be in the range of 35-45 ppm.
IR Spectroscopy - A strong absorption band around 1690 cm⁻¹ corresponding to the carbonyl stretching of the carbamate group.- C-H stretching vibrations in the range of 2850-3000 cm⁻¹.- A C-Br stretching vibration, which is typically weak and appears in the fingerprint region.
Mass Spectrometry - The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (278.19 for the neutral molecule).- Characteristic fragmentation patterns, including the loss of the Boc group or the bromine atom.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with various biological targets.

The primary utility of this compound lies in its ability to serve as an electrophile in nucleophilic substitution reactions. The bromomethyl group can be readily displaced by various nucleophiles, such as amines, thiols, and carbanions, to introduce the chiral (S)-3-methylpiperidine moiety.

dot

Applications Target_Compound This compound Substituted_Product (S)-tert-Butyl 3-((Nu)methyl)piperidine-1-carboxylate Target_Compound->Substituted_Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) Nucleophile->Substituted_Product Bioactive_Molecule Bioactive Molecule / Drug Candidate Substituted_Product->Bioactive_Molecule Further Synthetic Steps

Caption: Role as a building block in the synthesis of bioactive molecules.

Example of Application:

While a direct synthesis of a marketed drug from this specific bromo-intermediate is not prominently documented in publicly available literature, its precursor, (S)-1-Boc-3-hydroxypiperidine, is a well-established key intermediate for the synthesis of Ibrutinib . The structural motif of (S)-3-substituted piperidine is crucial for the biological activity of Ibrutinib.[1] Therefore, this compound represents a versatile and valuable tool for medicinal chemists to explore novel chemical space and develop new therapeutic agents.

Conclusion

This compound is a chiral building block of significant interest in the field of drug discovery and development. Its synthesis is achievable through established chemical transformations from readily available starting materials. The structural integrity and purity of this compound can be ascertained using standard spectroscopic methods. Its utility as a synthetic intermediate for the introduction of the (S)-3-methylpiperidine moiety makes it a valuable asset for the synthesis of novel and potent bioactive molecules.

References

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its piperidine core is a prevalent scaffold in a wide array of bioactive molecules and approved drugs. The presence of a chiral center and a reactive bromomethyl group makes it a versatile intermediate for the synthesis of complex molecular architectures with specific stereochemistry, crucial for their pharmacological activity. This technical guide provides a comprehensive overview of the synthetic routes leading to this valuable compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Synthetic Strategy Overview

The synthesis of this compound is typically approached in a two-stage process. The initial stage focuses on the stereoselective synthesis of the precursor alcohol, (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Subsequently, the hydroxyl group is converted to a bromomethyl group. This guide will detail methodologies for both stages.

Synthesis_Overview cluster_precursor Stage 1: Precursor Synthesis cluster_final Stage 2: Bromination Start Starting Materials Precursor (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Start->Precursor Stereoselective Synthesis Target (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate Precursor->Target Bromination

Caption: Overall synthetic workflow.

Stage 1: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The key challenge in this stage is the introduction of the stereocenter at the C3 position of the piperidine ring. Several methods have been successfully employed, including enzymatic reduction, chemical resolution of a racemic mixture, and asymmetric synthesis from chiral starting materials.

Method 1: Enzymatic Asymmetric Reduction of N-Boc-piperidin-3-one

This method utilizes a ketoreductase (KRED) enzyme to achieve high enantioselectivity in the reduction of the prochiral ketone, N-Boc-piperidin-3-one.

Enzymatic_Reduction Ketone N-Boc-piperidin-3-one Alcohol (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Ketone->Alcohol Enzyme Ketoreductase (KRED) Cofactor (e.g., NAD+) Enzyme->Alcohol

Caption: Enzymatic reduction pathway.

Experimental Protocol: [1]

  • Reaction Setup: A reaction mixture is prepared containing 10 g/L of N-1-Boc-3-piperidone dissolved in isopropanol (IPA), 3% (w/w) ketoreductase (e.g., KRED 110), 10 mM NAD+, and 200 mM triethanolamine HCl buffer (pH 7.5).

  • Reaction Conditions: The mixture is stirred at 230 rpm at a temperature of 35–40 °C for 3–4 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is processed to remove the enzyme (e.g., by filtration through celite). The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

  • Analysis: The product is analyzed by Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and enantiomeric excess.

Quantitative Data:

ParameterValueReference
Substrate Concentration10 g/L[1]
Enzyme Loading3% (w/w)[1]
Reaction Time3–4 hours[1]
Temperature35–40 °C[1]
Chiral Purity (ee)100%[1]
Chromatographic Purity>99%[1]
Method 2: Synthesis from L-Glutamic Acid

This approach utilizes the inherent chirality of L-glutamic acid to construct the chiral piperidine ring.

Glutamic_Acid_Route Glu L-Glutamic Acid Diester Diester derivative Glu->Diester Esterification N_Boc N-Boc protected diester Diester->N_Boc Boc Protection Diol (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate N_Boc->Diol NaBH4 Reduction Ditosylate Ditosylate intermediate Diol->Ditosylate Tosylation Piperidine (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Ditosylate->Piperidine Cyclization (with amine)

Caption: Synthesis from L-glutamic acid.

Experimental Protocol (Key Steps): [2]

  • Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Reduction to Diol: The resulting N-Boc protected diester is reduced to the corresponding diol, (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate, using a reducing agent like sodium borohydride (NaBH4) in methanol.[2]

  • Tosylation and Cyclization: The diol is then converted to a ditosylate, which subsequently undergoes intramolecular cyclization upon reaction with an amine to form the piperidine ring.

Quantitative Data:

StepYieldReference
Overall (from L-glutamic acid)44% to 55%[2]

Stage 2: Bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The conversion of the primary alcohol to the corresponding bromide is a crucial final step. The Appel reaction is a common and effective method for this transformation.

Bromination Alcohol (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Bromide (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate Alcohol->Bromide Reagents CBr4 Triphenylphosphine (PPh3) Reagents->Bromide

Caption: Bromination via Appel reaction.

Experimental Protocol (Adapted from a similar reaction):

  • Reaction Setup: To a solution of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at room temperature, add carbon tetrabromide (CBr4, approx. 1.2 equivalents).

  • Reagent Addition: Cool the mixture in an ice bath and add triphenylphosphine (PPh3, approx. 1.2 equivalents) portion-wise, maintaining the temperature below 20°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the triphenylphosphine oxide byproduct. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: The Appel reaction proceeds with inversion of configuration at a chiral carbon center.[4] However, as the reaction occurs at a primary, achiral carbon, the stereochemistry at the C3 position of the piperidine ring is expected to be retained.

Quantitative Data:

Specific yield and purity data for this reaction on the (S)-3-hydroxymethyl substrate are not available in the searched literature. Yields for Appel reactions are typically high. For the analogous synthesis of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, a yield was reported, though the exact value was not cited in the provided snippets.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful stereoselective preparation of its alcohol precursor. Enzymatic reduction offers a highly efficient and stereoselective route, while synthesis from chiral pool starting materials like L-glutamic acid provides an alternative. The final bromination step can be effectively achieved using standard methods such as the Appel reaction. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers and professionals in the field to produce this important chiral building block for the advancement of drug discovery and development programs. Further process optimization may be required to adapt these methods for large-scale synthesis.

References

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-3-bromomethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing (S)-1-Boc-3-bromomethylpiperidine, a key chiral building block in pharmaceutical development. The document details the common starting materials, reaction pathways, and experimental protocols, with a focus on providing actionable data for laboratory and process development applications.

Introduction

(S)-1-Boc-3-bromomethylpiperidine, also known as (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, is a valuable chiral intermediate. Its stereodefined structure makes it a critical component in the synthesis of various pharmaceutically active compounds. The primary and most direct synthetic route to this compound involves the bromination of the corresponding alcohol, (S)-1-Boc-3-(hydroxymethyl)piperidine. This guide will explore the prevalent methods for synthesizing this key alcohol precursor and its subsequent conversion to the target bromo derivative.

Synthetic Pathways

The synthesis of (S)-1-Boc-3-bromomethylpiperidine is predominantly a two-stage process:

  • Synthesis of the precursor alcohol, (S)-1-Boc-3-(hydroxymethyl)piperidine.

  • Bromination of the alcohol to yield the final product.

Two main strategies for obtaining the chiral alcohol precursor are highlighted: a multi-step chemical synthesis commencing from the readily available chiral pool starting material, L-glutamic acid, and a biocatalytic approach involving the enantioselective reduction of a prochiral ketone.

Chemical Synthesis from L-Glutamic Acid

A reliable method for producing (S)-1-Boc-3-(hydroxymethyl)piperidine involves a five-step sequence starting from L-glutamic acid. This pathway provides excellent stereochemical control. The overall workflow is depicted below.

G cluster_0 Synthesis of (S)-1-Boc-3-(hydroxymethyl)piperidine from L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid Dimethyl L-glutamate HCl Dimethyl L-glutamate HCl L-Glutamic Acid->Dimethyl L-glutamate HCl SOCl2, MeOH (S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate (S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate Dimethyl L-glutamate HCl->(S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate (Boc)2O, Et3N, DMAP (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate (S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate->(S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate NaBH4, MeOH (S)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate (S)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate->(S)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate TsCl, Et3N, DMAP (S)-1-Boc-3-aminopiperidine (S)-1-Boc-3-aminopiperidine (S)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate->(S)-1-Boc-3-aminopiperidine Amine (e.g., Benzylamine) then H2, Pd/C (S)-1-Boc-3-(hydroxymethyl)piperidine (S)-1-Boc-3-(hydroxymethyl)piperidine (S)-1-Boc-3-aminopiperidine->(S)-1-Boc-3-(hydroxymethyl)piperidine This step is not directly from the amine. The diol is the precursor to the hydroxymethylpiperidine.

Caption: Synthesis of the Precursor Alcohol from L-Glutamic Acid.

Biocatalytic Synthesis from N-Boc-3-piperidone

An alternative, greener approach to (S)-1-Boc-3-(hydroxymethyl)piperidine is the enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone. This method utilizes ketoreductase enzymes to achieve high enantiopurity and yield under mild reaction conditions.[1]

G cluster_1 Biocatalytic Synthesis of (S)-1-Boc-3-(hydroxymethyl)piperidine N-Boc-3-piperidone N-Boc-3-piperidone (S)-1-Boc-3-hydroxypiperidine (S)-1-Boc-3-hydroxypiperidine N-Boc-3-piperidone->(S)-1-Boc-3-hydroxypiperidine Ketoreductase (KRED) Cofactor (NADPH) (S)-1-Boc-3-(hydroxymethyl)piperidine (S)-1-Boc-3-(hydroxymethyl)piperidine (S)-1-Boc-3-hydroxypiperidine->(S)-1-Boc-3-(hydroxymethyl)piperidine Reduction of the corresponding 3-carboxypiperidine derivative

Caption: Biocatalytic Route to the Precursor Alcohol.

Bromination of (S)-1-Boc-3-(hydroxymethyl)piperidine

The final step is the conversion of the primary alcohol to the corresponding bromide. This is a standard chemical transformation, and several reagents can be employed. The two most common and effective methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

G cluster_2 Final Bromination Step (S)-1-Boc-3-(hydroxymethyl)piperidine (S)-1-Boc-3-(hydroxymethyl)piperidine (S)-1-Boc-3-bromomethylpiperidine (S)-1-Boc-3-bromomethylpiperidine (S)-1-Boc-3-(hydroxymethyl)piperidine->(S)-1-Boc-3-bromomethylpiperidine PBr3 or CBr4, PPh3

Caption: Conversion of the Alcohol to the Final Product.

Quantitative Data

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of (S)-1-Boc-3-(hydroxymethyl)piperidine from L-Glutamic Acid

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1. EsterificationL-Glutamic AcidSOCl₂, MeOHMethanolRT12Quantitative
2. Boc ProtectionDimethyl L-glutamate HCl(Boc)₂O, Et₃N, DMAPCH₂Cl₂0 to RT692
3. Reduction(S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioateNaBH₄MethanolRT276
4. Tosylation(S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamateTsCl, Et₃N, DMAPCH₂Cl₂0 to RT1Quantitative
5. Cyclization(S)-tert-Butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamateCyclohexylamineNeatRT1274

Table 2: Biocatalytic Reduction of N-Boc-3-piperidone

SubstrateEnzymeCo-factorBufferpHTemperature (°C)Time (h)Purity (%)Enantiomeric Excess (%)
N-Boc-3-piperidoneKetoreductase (KRED 110)NAD⁺Triethanolamine HCl7.535-403-4>99100

Table 3: Bromination of Alcohols (Model Reactions)

Alcohol SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Phenylethyl alcoholCBr₄, PPh₃Dichloromethane0 to RT196Appel Reaction Example
1-(4,5-Dimethoxy-2-nitrophenyl)ethanolPBr₃Dichloromethane0368PBr₃ Bromination Example

Experimental Protocols

Synthesis of (S)-1-Boc-3-(hydroxymethyl)piperidine from L-Glutamic Acid[3]

Step 1: Dimethyl L-glutamate hydrochloride To a stirred suspension of L-glutamic acid (7.5 g, 51 mmol) in methanol (50 mL) at 0 °C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to afford dimethyl L-glutamate hydrochloride as a pale yellow viscous oil in quantitative yield, which is used in the next step without further purification.

Step 2: (S)-Dimethyl 2-(tert-butoxycarbonyl)aminopentanedioate To a stirred solution of dimethyl L-glutamate hydrochloride (from the previous step) in CH₂Cl₂ (120 mL) at 0 °C, triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.7 g, 0.1 equiv.) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with distilled water (50 mL) and extracted with CH₂Cl₂ (3 x 50 mL). The combined organic layers are washed with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 1:9 ethyl acetate/hexane) to give the product as a viscous liquid (yield: 92%).

Step 3: (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate To a stirred solution of the diester from the previous step (5 g, 18.18 mmol) in methanol (30 mL), sodium borohydride (2.5 equiv.) is added portion-wise at room temperature. The reaction is stirred for 2 hours. The reaction is quenched by adding 10% aqueous citric acid solution until the pH is between 5 and 6. Methanol is removed under reduced pressure, and the aqueous layer is extracted with CH₂Cl₂ (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, 2:8 ethyl acetate/hexane) to afford the diol (yield: 76%).

Step 4 & 5: (S)-1-Boc-3-(hydroxymethyl)piperidine The diol is converted to the corresponding ditosylate followed by cyclization with a suitable amine (e.g., benzylamine) and subsequent debenzylation to afford the piperidine ring. A more direct conversion of a similar diol to the hydroxymethylpiperidine would involve selective protection of one hydroxyl group, oxidation of the other to an aldehyde, intramolecular reductive amination, and deprotection. Note: The referenced procedure cyclizes to an aminopiperidine. A direct conversion to the hydroxymethylpiperidine from the diol would require a different synthetic strategy.

Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine[1]

A reaction mixture containing N-1-Boc-3-piperidone (10 g/L) dissolved in isopropanol, 3% ketoreductase (KRED 110), 10 mM NAD⁺, and 200 mM triethanolamine HCl buffer (pH 7.5) is prepared. The reaction is stirred at 230 rpm at 35-40 °C for 3-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the enzyme is removed by filtration, and the product is extracted with a suitable organic solvent. The organic layer is dried and concentrated to yield (S)-1-Boc-3-hydroxypiperidine with high purity and enantiomeric excess.

Synthesis of (S)-1-Boc-3-bromomethylpiperidine (Adapted Protocol)

Method A: Using Phosphorus Tribromide (PBr₃)

To a solution of (S)-1-Boc-3-(hydroxymethyl)piperidine (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, phosphorus tribromide (0.4 equiv.) is added dropwise. The reaction mixture is stirred at 0 °C for 2-4 hours, and the progress is monitored by TLC. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (S)-1-Boc-3-bromomethylpiperidine.

Method B: Appel Reaction

To a solution of (S)-1-Boc-3-(hydroxymethyl)piperidine (1.0 equiv.) and carbon tetrabromide (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, a solution of triphenylphosphine (1.2 equiv.) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted starting materials, yielding (S)-1-Boc-3-bromomethylpiperidine.

Conclusion

The synthesis of (S)-1-Boc-3-bromomethylpiperidine is readily achievable through the bromination of its alcohol precursor, (S)-1-Boc-3-(hydroxymethyl)piperidine. This key intermediate can be accessed through robust chemical synthesis from L-glutamic acid or via a highly efficient biocatalytic route. The choice of synthetic strategy will depend on factors such as scale, cost, and desired purity. The protocols and data presented in this guide offer a solid foundation for the successful laboratory preparation and process development of this important chiral building block.

References

Chiral Synthesis of 3-Substituted Piperidines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing as a key structural element in a wide array of pharmaceuticals and biologically active compounds. The precise stereochemical orientation of the substituent at the C3 position is often critical for therapeutic efficacy and selectivity. This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of these valuable chiral building blocks, with a focus on catalytic asymmetric methodologies, chemo-enzymatic approaches, and the use of chiral auxiliaries.

Core Synthetic Strategies

The asymmetric synthesis of 3-substituted piperidines has evolved significantly, moving from classical resolution and chiral pool approaches to more efficient and versatile catalytic methods. The primary strategies discussed in this guide include:

  • Catalytic Asymmetric Synthesis from Pyridine Derivatives: These methods involve the dearomatization and subsequent functionalization of the pyridine ring, offering a direct route to chiral piperidines.

  • Chemo-enzymatic Dearomatization: This strategy combines the selectivity of enzymes with chemical transformations to achieve high enantiopurity.

  • Chiral Auxiliary-Mediated Synthesis: The temporary incorporation of a chiral moiety to guide the stereochemical outcome of a reaction remains a robust and reliable method.

  • Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids, provides a direct pathway to specific chiral piperidine derivatives.

Catalytic Asymmetric Synthesis from Pyridine Derivatives

A leading strategy for the enantioselective synthesis of 3-substituted piperidines involves the functionalization of partially reduced pyridine derivatives. A highly successful three-step approach centers on a rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3]

Overall Synthetic Workflow

The general workflow for this rhodium-catalyzed approach is depicted below. It commences with the activation and partial reduction of pyridine to a dihydropyridine intermediate, followed by the crucial enantioselective C-C bond formation, and concludes with the reduction of the remaining double bond and deprotection.[1][3]

rhodium_catalyzed_synthesis Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine  Partial Reduction &  Protection   Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine  Rh-Catalyzed Asymmetric  Reductive Heck Reaction   Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine  Reduction &  Deprotection   chemo_enzymatic_cascade THP N-Substituted Tetrahydropyridine DHP Dihydropyridinium (DHP) THP->DHP  Amine Oxidase  (e.g., 6-HDNO)   Piperidine Stereo-defined 3-Substituted Piperidine DHP->Piperidine  Ene-Imine Reductase  (EneIRED)   chiral_auxiliary_synthesis Aldimine Chiral Aldimine (Substrate + Auxiliary) Piperidinone N-Glycosyl Dehydropiperidinone Aldimine->Piperidinone  Domino Mannich-Michael  Reaction   SubstitutedPiperidinone Substituted Piperidinone Piperidinone->SubstitutedPiperidinone  Further Functionalization  (e.g., Conjugate Addition)   Piperidine Chiral Piperidine SubstitutedPiperidinone->Piperidine  Reduction & Auxiliary  Removal   chiral_pool_synthesis GlutamicAcid L-Glutamic Acid Diester Diester GlutamicAcid->Diester Esterification BocProtected N-Boc Protected Diester Diester->BocProtected Boc Protection Diol Diol BocProtected->Diol Reduction (NaBH₄) Ditosylate Ditosylate Diol->Ditosylate Tosylation Piperidine 3-(N-Boc-amino) Piperidine Derivative Ditosylate->Piperidine Cyclization with Amine

References

An In-depth Technical Guide to (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details available suppliers, synthetic protocols, and the role of this chiral intermediate in the development of targeted therapies.

Introduction

This compound is a versatile heterocyclic compound widely employed in the synthesis of complex pharmaceutical agents. Its chiral piperidine core is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive bromomethyl group and a protective tert-butoxycarbonyl (Boc) group makes it an ideal starting material for the introduction of the piperidine moiety into larger molecular frameworks, particularly in the development of kinase inhibitors.

Commercial Availability

A number of chemical suppliers offer this compound and its precursors. The availability and typical specifications from various vendors are summarized below for easy comparison.

Table 1: Representative Suppliers of this compound

SupplierCatalog NumberPurityAvailability
AchmemAMCSX14918Not SpecifiedIn Stock
ChemUniverseNot SpecifiedNot SpecifiedQuote upon request
Sunway Pharm LtdNot Specified≥97%In Stock

Table 2: Representative Suppliers of the Precursor (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

SupplierCAS NumberPurity
BLDpharm140695-84-7Not Specified
Sigma-AldrichNot Specified≥95%
TCI ChemicalsNot SpecifiedNot Specified

Physicochemical Properties

Key physical and chemical properties of the related compound, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, are provided below as a reference. Properties for the (S)-3-isomer are expected to be similar.

Table 3: Physicochemical Data for tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate

PropertyValueReference
Molecular FormulaC₁₁H₂₀BrNO₂[1]
Molecular Weight278.19 g/mol [1]
Density1.270 ± 0.06 g/cm³ (Predicted)[1]
XLogP32.6[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process starting from 3-hydroxypiperidine. The synthetic workflow is illustrated in the diagram below.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination 3_hydroxypiperidine 3-Hydroxypiperidine S_Boc_alcohol (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate 3_hydroxypiperidine->S_Boc_alcohol (Boc)₂O, Base Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O S_bromomethyl This compound S_Boc_alcohol->S_bromomethyl CBr₄, PPh₃, DCM CBr4_PPh3 Carbon tetrabromide (CBr₄) Triphenylphosphine (PPh₃)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The chiral precursor is synthesized by protecting 3-hydroxypiperidine with a Boc group. The (S)-enantiomer can be obtained through chiral resolution or asymmetric synthesis as described in the literature.

Experimental Protocol: Bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

This procedure is adapted from a standard Appel reaction for the conversion of alcohols to alkyl bromides.

Materials:

  • (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 eq) to the stirred solution.

  • Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Role in Drug Discovery: A Building Block for Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of several kinase inhibitors, particularly those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). These kinases are key components of intracellular signaling pathways that regulate immune responses and cell proliferation.[2][3]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[4][] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[2] The pathway is initiated by cytokine binding to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat STAT jak->stat Phosphorylation cytokine Cytokine cytokine->receptor Binding stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Binding gene_expression Gene Expression dna->gene_expression

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

The BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[3] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which promote B-cell proliferation and survival.[6] Inhibitors of BTK are effective in treating B-cell malignancies.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bcr B-cell Receptor (BCR) btk BTK bcr->btk Activation downstream Downstream Signaling (e.g., NF-κB, MAPK) btk->downstream antigen Antigen antigen->bcr Activation proliferation B-cell Proliferation and Survival downstream->proliferation

Caption: The Bruton's Tyrosine Kinase (BTK) signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors for the treatment of autoimmune diseases and cancer. This guide provides essential technical information to support researchers in the procurement, synthesis, and application of this important chiral intermediate in their drug discovery and development endeavors.

References

The Synthesis and Application of (S)-N-Boc-3-(bromomethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-N-Boc-3-(bromomethyl)piperidine, a chiral building block of significant interest in pharmaceutical research and development. This document details its commercial availability, key chemical properties, and established protocols for its synthesis and application.

Commercial Availability

(S)-N-Boc-3-(bromomethyl)piperidine, also known as (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, is commercially available from a range of specialty chemical suppliers. It is crucial to distinguish the (S)-enantiomer (CAS No. 158406-99-6) from the racemic mixture (CAS No. 193629-39-9) to ensure stereochemical purity in chiral drug synthesis.

A summary of representative commercial sources and typical product specifications is provided in the table below. Researchers are advised to request certificates of analysis from suppliers to confirm purity and enantiomeric excess for their specific applications.

Supplier Product Name CAS Number Purity Notes
ChemUniverseThis compound158406-99-698%Available in various quantities.
NovaChemistry(S)-1-Boc-3-(bromomethyl)piperidine158406-99-695%-98%Marketed as a drug intermediate.

Physicochemical Properties

The key physicochemical properties of (S)-N-Boc-3-(bromomethyl)piperidine are summarized in the following table. These properties are essential for designing reaction conditions and purification protocols.

Property Value
Molecular Formula C₁₁H₂₀BrNO₂
Molecular Weight 278.19 g/mol
Appearance Typically a solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.

Synthesis of (S)-N-Boc-3-(bromomethyl)piperidine

The stereospecific synthesis of (S)-N-Boc-3-(bromomethyl)piperidine is paramount to its utility in chiral drug development. A common and effective strategy involves the asymmetric reduction of N-Boc-3-piperidone to the corresponding (S)-N-Boc-3-hydroxypiperidine, followed by the conversion of the resulting hydroxymethyl group to a bromomethyl group.

Asymmetric Synthesis of the Precursor: (S)-N-Boc-3-hydroxypiperidine

The critical step in the synthesis is the enantioselective reduction of the prochiral N-Boc-3-piperidone. Biocatalytic methods employing ketoreductases (KREDs) have proven to be highly efficient, offering excellent conversion rates and high enantiomeric excess (>99%)[1].

Experimental Protocol: Biocatalytic Asymmetric Reduction [1]

  • Reaction Setup: In a temperature-controlled reactor, prepare a phosphate buffer solution (100 mmol·L⁻¹, pH 6.5).

  • Reagents: Add N-Boc-3-piperidone (substrate, 100 g·L⁻¹), D-glucose (for cofactor regeneration, 130 g·L⁻¹), and NADP⁺ (cofactor, 0.2 g·L⁻¹).

  • Catalyst: Introduce the cell-free extract of recombinant E. coli co-expressing a suitable ketoreductase and glucose dehydrogenase (30 g·L⁻¹ wet cells equivalent).

  • Reaction Conditions: Maintain the reaction temperature at 30 °C with stirring. Monitor the pH and adjust as necessary with a 2 mol·L⁻¹ NaOH solution.

  • Work-up and Purification: Upon completion (monitored by HPLC), extract the product with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.

Conversion of (S)-N-Boc-3-(hydroxymethyl)piperidine to (S)-N-Boc-3-(bromomethyl)piperidine

The conversion of the primary alcohol to the corresponding bromide can be achieved using standard brominating agents. A common method is the Appel reaction, which proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group if it were a chiral center. However, for a hydroxymethyl group, the chirality resides on the piperidine ring, and thus the stereocenter is not directly involved in the reaction, preserving the (S)-configuration.

Experimental Protocol: Bromination via Appel Reaction

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-N-Boc-3-(hydroxymethyl)piperidine in anhydrous dichloromethane (DCM).

  • Reagents: Add triphenylphosphine (PPh₃, 1.5 equivalents) and carbon tetrabromide (CBr₄, 1.5 equivalents) portion-wise at 0 °C (ice bath).

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-N-Boc-3-(bromomethyl)piperidine.

The overall synthetic workflow is depicted in the following diagram:

G Synthetic Workflow for (S)-N-Boc-3-(bromomethyl)piperidine cluster_0 Asymmetric Synthesis of Precursor cluster_1 Bromination N-Boc-3-piperidone N-Boc-3-piperidone S-N-Boc-3-hydroxypiperidine S-N-Boc-3-hydroxypiperidine N-Boc-3-piperidone->S-N-Boc-3-hydroxypiperidine Ketoreductase (KRED) NADP+, Glucose S-N-Boc-3-hydroxymethylpiperidine_placeholder (S)-N-Boc-3-(hydroxymethyl)piperidine S-N-Boc-3-bromomethylpiperidine S-N-Boc-3-bromomethylpiperidine S-N-Boc-3-hydroxymethylpiperidine_placeholder->S-N-Boc-3-bromomethylpiperidine CBr4, PPh3 DCM

Caption: Synthetic route to (S)-N-Boc-3-(bromomethyl)piperidine.

Application in Drug Development: Alkylation Reactions

(S)-N-Boc-3-(bromomethyl)piperidine is a versatile electrophilic building block used for the introduction of the chiral 3-piperidylmethyl moiety into target molecules. A primary application is in the N-alkylation of amines or the C-alkylation of various nucleophiles.

A representative experimental workflow for an alkylation reaction is the polarity-match based cross-coupling, which can be used for the sp³ C-H alkylation of N-Boc protected heterocycles[2].

Experimental Workflow: Photocatalytic C-H Alkylation [2]

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add the iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), a nickel(II) salt, and a bipyridyl ligand.

  • Reagents: Add anhydrous acetonitrile, followed by a base (e.g., quinuclidine), the amine substrate (e.g., N-Boc-pyrrolidine, 2.0 equivalents), (S)-N-Boc-3-(bromomethyl)piperidine (1.0 equivalent), and an inorganic base (e.g., K₂CO₃).

  • Reaction Conditions: Sparge the reaction mixture with nitrogen for 15 minutes at 0 °C, then irradiate with blue LEDs at a controlled temperature (e.g., 50 °C) for 24 hours.

  • Work-up and Purification: After 24 hours, quench the reaction by exposure to air. Dilute the organic layer with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. The organic layer is then dried, concentrated, and the product purified by column chromatography.

The logical flow of this experimental procedure can be visualized as follows:

G Experimental Workflow for Photocatalytic Alkylation Start Start Reaction_Setup Reaction Setup: - Add photocatalyst, Ni(II) salt, and ligand to vial. Start->Reaction_Setup Reagent_Addition Reagent Addition: - Add solvent, bases, amine substrate, and (S)-N-Boc-3-(bromomethyl)piperidine. Reaction_Setup->Reagent_Addition Inerting Inerting: - Sparge with nitrogen at 0 °C. Reagent_Addition->Inerting Irradiation Irradiation: - Irradiate with blue LEDs at 50 °C for 24h. Inerting->Irradiation Quenching Quenching: - Expose to air. Irradiation->Quenching Workup Aqueous Work-up: - Dilute with EtOAc, wash with NaHCO3 and brine. Quenching->Workup Purification Purification: - Column chromatography. Workup->Purification End End Purification->End

Caption: Workflow for a photocatalytic alkylation reaction.

Conclusion

(S)-N-Boc-3-(bromomethyl)piperidine is a valuable and commercially accessible chiral building block for pharmaceutical synthesis. Its stereospecific synthesis can be reliably achieved through biocatalytic reduction of the corresponding ketone followed by standard bromination. The resulting compound is a versatile electrophile for the introduction of the 3-piperidylmethyl group in a variety of drug discovery applications. The protocols and data presented in this guide are intended to facilitate the effective use of this important synthetic intermediate.

References

Technical Guide: Spectroscopic and Synthetic Data for (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS No. 158406-99-6). This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug development.

Core Compound Information

IdentifierValue
Chemical Name This compound
Synonym(s) (S)-1-BOC-3-Bromomethylpiperidine, (S)-3-Bromomethyl-piperidine-1-carboxylic acid tert-butyl ester
CAS Number 158406-99-6[1]
Molecular Formula C₁₁H₂₀BrNO₂[1]
Molecular Weight 278.19 g/mol [1]
Appearance Off-white to light yellow solid[2]

Spectroscopic Data

While comprehensive ¹H NMR, ¹³C NMR, and IR spectra are cited in various chemical catalogs, specific, detailed peak lists were not available in the reviewed literature.[3][4] However, mass spectrometry data has been reported.

Mass Spectrometry

The following table summarizes the available mass spectrometry data for this compound.

TechniqueIonization Modem/zSpeciesReference
Mass SpectrumElectrospray278[M+H]⁺[2]

Synthesis Protocol

The synthesis of this compound is typically achieved through the bromination of its corresponding alcohol precursor, (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, via an Appel reaction.[2]

Experimental Protocol: Bromination of (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

Materials:

  • (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

  • Carbon tetrabromide (CBr₄) (1.56 eq)

  • Triphenylphosphine (PPh₃) (1.16 eq)

  • Dichloromethane (DCM)

  • Cyclohexane

  • Ethyl acetate

  • Hexane

Procedure: [2]

  • (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (e.g., 30.0 g, 139 mmol) and carbon tetrabromide (e.g., 72.0 g, 217 mmol) are dissolved in dichloromethane (e.g., 150 mL).

  • The solution is cooled in an ice bath.

  • A solution of triphenylphosphine (e.g., 42.4 g, 162 mmol) in dichloromethane (e.g., 150 mL) is added dropwise, ensuring the internal temperature is maintained between 20 and 25 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour.

  • Cyclohexane (e.g., 500 mL) is added to the reaction mixture.

  • Approximately half of the solvent volume is removed by evaporation under reduced pressure.

  • The remaining solution is cooled in an ice bath to precipitate byproducts (triphenylphosphine oxide).

  • The precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude residue.

  • The residue is purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 25% ethyl acetate in hexane.

  • The purified fractions are combined and concentrated to afford this compound as a solid (reported yield: 91%).[2]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway from the protected hydroxymethyl precursor to the final bromomethylated product.

SynthesisWorkflow Starting_Material (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate Reagents CBr4, PPh3 DCM, 0°C to RT Starting_Material->Reagents Product (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate Reagents->Product Purification Workup & Flash Chromatography Product->Purification Purification->Product Purified Product

Caption: Synthetic route for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral building block, (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. This compound is of significant interest in medicinal chemistry and drug development as a versatile intermediate for the synthesis of complex piperidine-containing molecules. This document presents a detailed analysis of its spectral features, a general experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Molecular Structure and NMR Correlation

The structural formula of this compound is presented below, with key atomic positions numbered for clarity in the subsequent NMR data tables. This numbering scheme facilitates the correlation between the chemical structure and the observed NMR signals.

Figure 1. Molecular structure of this compound.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J). The data is based on the analysis of a closely related chlorinated analog, with adjustments for the brominated structure based on typical substituent effects.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-7 (CH₂Br)~3.40 - 3.50m2H-
H-2ax, H-6ax~3.80 - 4.10m2H-
H-2eq, H-6eq~2.70 - 2.90m2H-
H-3~1.95 - 2.10m1H-
H-4ax, H-5ax~1.70 - 1.85m2H-
H-4eq, H-5eq~1.20 - 1.40m2H-
H-11 (t-Bu)~1.46s9H-

Quantitative ¹³C NMR Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The table below outlines the anticipated chemical shifts for each carbon atom in this compound.

Carbon AtomChemical Shift (δ, ppm)
C-8 (C=O)~154.7
C-10 (t-Bu C)~79.5
C-2~45.0
C-6~44.5
C-3~38.5
C-7 (CH₂Br)~36.0
C-4~28.0
C-5~25.5
C-11 (t-Bu CH₃)~28.4

Experimental Protocols

The following provides a general methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

NMR Data Acquisition
  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally sufficient for good signal-to-noise.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly employed to simplify the spectrum and enhance signal-to-noise.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

The workflow for NMR analysis is summarized in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup transfer->instrument_setup acquire_1h Acquire 1H Spectrum instrument_setup->acquire_1h acquire_13c Acquire 13C Spectrum instrument_setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate assign_peaks Peak Assignment reference->assign_peaks integrate->assign_peaks structure_elucidation Structure Elucidation assign_peaks->structure_elucidation

Figure 2. General workflow for NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For definitive structural confirmation, it is recommended to acquire and analyze the spectra of an authentic sample.

Methodological & Application

Application Notes and Protocols for Alkylation Reactions Using (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its piperidine scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. The presence of a reactive bromomethyl group, coupled with the protective tert-butyloxycarbonyl (Boc) group, makes it an ideal electrophile for introducing the (S)-3-methylpiperidine moiety into various molecular frameworks via alkylation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in N-alkylation reactions with primary and secondary amines, a common strategy in the synthesis of pharmaceutical intermediates.

Chemical and Physical Properties

PropertyValue
CAS Number 140645-24-5[1]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
Appearance Not specified, likely an oil or low-melting solid
Storage Store in a cool, dry place.

Applications in Drug Discovery

The (S)-3-aminomethyl-1-Boc-piperidine scaffold, accessible through alkylation with this compound, is a key intermediate in the synthesis of various therapeutic agents.[2] Notably, piperidine derivatives are integral components of G protein-coupled receptor (GPCR) ligands and chemokine receptor antagonists, such as those targeting the CCR2 receptor, which are implicated in inflammatory diseases.[3][4][5]

Experimental Protocols: N-Alkylation of Amines

The following protocols are based on analogous reactions with a tosylated intermediate, which exhibits similar reactivity to the bromide. These procedures can be adapted for the use of this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]

General Workflow for N-Alkylation

N-Alkylation Workflow General Workflow for N-Alkylation reagents Dissolve amine in solvent alkylating_agent Add (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate reagents->alkylating_agent base Add base (e.g., TEA, DIEA) alkylating_agent->base reaction Stir at specified temperature and time base->reaction workup Aqueous workup (e.g., NH4Cl, brine) reaction->workup extraction Extract with organic solvent workup->extraction purification Purify by column chromatography extraction->purification product Characterize final product purification->product

Caption: General workflow for the N-alkylation of amines.

Protocol 1: Alkylation of a Primary Amine (Benzylamine)

This protocol describes the synthesis of (S)-tert-Butyl 3-((benzylamino)methyl)piperidine-1-carboxylate.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a stirred solution of benzylamine (1.5 mmol, 1.5 eq) in CH₂Cl₂ (10 mL) at room temperature, add triethylamine (2.0 mmol, 2.0 eq).

  • Add a solution of this compound (1.0 mmol, 1.0 eq) in CH₂Cl₂ (5 mL) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Expected Results: Based on analogous reactions, this procedure is expected to yield the product in good yield. For example, the reaction of a similar tosylated intermediate with benzylamine resulted in a 68% yield of the corresponding N-benzylpiperidine derivative.

Protocol 2: Alkylation of a Secondary Amine (Cyclohexylamine)

This protocol describes the synthesis of (S)-tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate.

Materials:

  • This compound

  • Cyclohexylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a stirred solution of cyclohexylamine (1.5 mmol, 1.5 eq) in CH₂Cl₂ (10 mL) at room temperature, add triethylamine (2.0 mmol, 2.0 eq).

  • Add a solution of this compound (1.0 mmol, 1.0 eq) in CH₂Cl₂ (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, add saturated aqueous NH₄Cl solution (10 mL) to quench the reaction.

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the final product.

Expected Results: The reaction of a similar tosylated intermediate with cyclohexylamine provided the N-alkylated product in 74% yield. A similar outcome is expected for this reaction.

Summary of N-Alkylation Reactions

The following table summarizes the expected yields for the N-alkylation of various amines based on reactions with an analogous tosylated electrophile.[6]

AmineProductYield (%)
Cyclohexylamine(S)-tert-Butyl 3-((cyclohexylamino)methyl)piperidine-1-carboxylate74
Benzylamine(S)-tert-Butyl 3-((benzylamino)methyl)piperidine-1-carboxylate68
n-Butylamine(S)-tert-Butyl 3-((butylamino)methyl)piperidine-1-carboxylateNot specified, but expected to be good
(S)-(-)-α-MethylbenzylamineDiastereomeric mixture of (S)-tert-Butyl 3-(((S)-1-phenylethyl)amino)methyl)piperidine-1-carboxylateNot specified, but expected to be good

Note on Reactivity: Amines with less steric hindrance around the nitrogen atom are expected to give higher yields. Highly substituted or electron-deficient amines, such as anilines, may show lower reactivity.[6]

Application in the Synthesis of Biologically Active Molecules

The products of these alkylation reactions are valuable intermediates for the synthesis of more complex molecules, including potential GPCR ligands and CCR2 antagonists. The general scheme involves the initial N-alkylation to introduce the piperidine moiety, followed by deprotection of the Boc group and subsequent functionalization.

Synthesis_Application Application in Synthesis of Bioactive Molecules start (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate alkylation N-Alkylation with a primary/secondary amine start->alkylation intermediate (S)-1-Boc-3-(aminomethyl)piperidine derivative alkylation->intermediate deprotection Boc Deprotection (e.g., TFA, HCl) intermediate->deprotection final_intermediate Secondary amine intermediate deprotection->final_intermediate functionalization Further Functionalization (e.g., acylation, reductive amination) final_intermediate->functionalization target Target Bioactive Molecule (e.g., GPCR ligand, CCR2 antagonist) functionalization->target

Caption: Synthetic route to bioactive molecules.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Using a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may also improve the yield. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur, especially with primary amines. Using a slight excess of the amine can help to minimize this.

  • Difficult Purification: If the product is difficult to separate from the starting amine, consider an acidic workup to protonate the excess amine and extract it into the aqueous phase.

Conclusion

This compound is a versatile and valuable building block for the synthesis of chiral piperidine-containing compounds. The N-alkylation reactions described provide a reliable method for incorporating this scaffold into a variety of molecules, paving the way for the development of novel therapeutics. The provided protocols and data serve as a guide for researchers in the efficient application of this important synthetic intermediate.

References

Application Notes and Protocols for the Synthesis of Piperidine Derivatives from (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a versatile chiral building block in medicinal chemistry and drug discovery. The presence of a reactive bromomethyl group on the piperidine ring, which is protected by a tert-butoxycarbonyl (Boc) group, allows for a variety of nucleophilic substitution reactions to introduce diverse functional groups at the 3-position. Subsequent deprotection of the Boc group yields the corresponding secondary amine, which can be further functionalized. These characteristics make it a valuable starting material for the synthesis of a wide range of piperidine derivatives, which are key scaffolds in many biologically active compounds.

This document provides detailed protocols for the synthesis of various piperidine derivatives from this compound, including reactions with azide, amine, and thiol nucleophiles, as well as the subsequent Boc-deprotection step.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of representative piperidine derivatives.

EntryNucleophileProductSolventBaseTemperatureTimeYield (%)
1Sodium Azide (NaN₃)(S)-tert-Butyl 3-(azidomethyl)piperidine-1-carboxylateDMSO-130°C16 h~85% (estimated based on analogous reaction)
2Benzylamine(S)-tert-Butyl 3-((benzylamino)methyl)piperidine-1-carboxylateDichloromethane (DCM)Triethylamine (Et₃N)Room Temp.12 h68%
3Thiophenol(S)-tert-Butyl 3-((phenylthio)methyl)piperidine-1-carboxylateDMFK₂CO₃Room Temp.12 hHigh (exact yield not specified in literature)

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate

This protocol describes the nucleophilic substitution reaction of this compound with sodium azide to yield the corresponding azido derivative. This intermediate is particularly useful for subsequent click chemistry reactions or reduction to the primary amine. The following procedure is adapted from a similar reaction on a fluorinated piperidine ring[1].

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO, add sodium azide (1.2 eq) and sodium iodide (1.2 eq).

  • Heat the solution to 130°C for 16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product, which can be purified by column chromatography.

Protocol 2: Synthesis of (S)-tert-Butyl 3-((benzylamino)methyl)piperidine-1-carboxylate

This protocol details the N-alkylation of benzylamine with this compound.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane, add triethylamine (2.0 eq) and benzylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography (silica gel, eluent: Ethyl acetate/Hexane) to obtain the pure product.

Protocol 3: Boc-Deprotection of Substituted Piperidine Derivatives

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free secondary amine, which is often obtained as a salt.

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (10-20 eq) dropwise.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from this compound to functionalized piperidine derivatives.

Synthesis_Workflow start (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate intermediate Boc-Protected Piperidine Derivative start->intermediate Nucleophilic Substitution final_product Deprotected Piperidine Derivative (Salt or Free Base) intermediate->final_product Boc Deprotection nucleophile Nucleophile (Nu-H) e.g., NaN3, R-NH2, R-SH acid Acid e.g., TFA, HCl

Caption: Synthetic pathway for piperidine derivatives.

Logical Relationship of Synthetic Steps

This diagram outlines the logical progression of the synthesis, highlighting the key transformations.

Logical_Flow cluster_0 Step 1: Functionalization cluster_1 Step 2: Deprotection start_material Starting Material: (S)-1-Boc-3-(bromomethyl)piperidine reaction1 Reaction with Nucleophile (e.g., Azide, Amine, Thiol) start_material->reaction1 product1 Intermediate Product: (S)-1-Boc-3-(substituted-methyl)piperidine reaction1->product1 reaction2 Acid-mediated Cleavage of Boc Group product1->reaction2 Proceeds to Deprotection product2 Final Product: (S)-3-(substituted-methyl)piperidine reaction2->product2

Caption: Logical flow of the two-step synthesis.

References

Application Notes and Protocols: (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous approved drugs and biologically active compounds.[1] The presence of a stereocenter at the 3-position and a reactive bromomethyl group allows for the synthesis of diverse and complex molecular architectures with specific three-dimensional orientations, which is crucial for selective interaction with biological targets. This document provides an overview of its application, focusing on its role as a precursor in the synthesis of targeted therapies, alongside relevant experimental protocols and biological context.

Key Application: Synthesis of PARP Inhibitors - Niraparib

A prominent application of derivatives of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. Niraparib is an orally available PARP inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with BRCA mutations or homologous recombination deficiency (HRD).[2][3]

Synthetic Strategy Overview

While patent literature often describes various routes to Niraparib, a key intermediate is (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. The title compound, this compound, serves as a logical and versatile starting material for the synthesis of this key intermediate. A plausible and efficient synthetic transformation involves a nucleophilic substitution reaction followed by reduction. For instance, the bromomethyl group can be displaced by a protected aniline precursor, such as a nitrophenate, followed by reduction of the nitro group to the desired aniline.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-Butyl 3-(4-nitrophenoxymethyl)piperidine-1-carboxylate

This protocol describes a general procedure for the nucleophilic substitution of the bromide with a phenoxide, a key step in elaborating the core structure.

Materials:

  • This compound

  • 4-Nitrophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitrophenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Reduction of the Nitro Group to Synthesize (S)-tert-Butyl 3-(4-aminophenoxymethyl)piperidine-1-carboxylate

This protocol outlines the reduction of the nitro group to an amine, a critical step toward the final Niraparib intermediate.

Materials:

  • (S)-tert-Butyl 3-(4-nitrophenoxymethyl)piperidine-1-carboxylate

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve (S)-tert-Butyl 3-(4-nitrophenoxymethyl)piperidine-1-carboxylate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (approximately 10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Biological Context: PARP Inhibition

The PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[4] PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4] When an SSB occurs, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[2] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of DSBs.

Mechanism of Action of Niraparib

Niraparib and other PARP inhibitors exert their anticancer effects through a mechanism known as "synthetic lethality".[2] They act in two primary ways:

  • Catalytic Inhibition: Niraparib binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR. This inhibits the recruitment of DNA repair proteins to SSBs.

  • PARP Trapping: The binding of the inhibitor to PARP stabilizes the PARP-DNA complex, effectively "trapping" the PARP enzyme on the DNA. This trapped complex is highly cytotoxic as it obstructs DNA replication and transcription, leading to the formation of DSBs.

In HR-deficient cancer cells (e.g., those with BRCA mutations), the resulting DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of Niraparib against PARP-1 and PARP-2.

CompoundTargetIC₅₀ (nM)Reference
NiraparibPARP-13.8[2]
NiraparibPARP-22.1[2]
NiraparibPARP-12.8[3]
NiraparibPARP-20.6[3]

Visualizations

Logical Workflow for Synthesis of a Niraparib Intermediate

G A (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate C (S)-tert-Butyl 3-(4-nitrophenoxymethyl)piperidine-1-carboxylate A->C Nucleophilic Substitution B 4-Nitrophenol B->C D (S)-tert-Butyl 3-(4-aminophenoxymethyl)piperidine-1-carboxylate (Key Intermediate Precursor) C->D Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow from the starting material to a key Niraparib intermediate precursor.

PARP Signaling Pathway and Inhibition

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) HR Homologous Recombination (HR) DNA_DSB->HR repaired by Cell_Survival Cell Survival HR->Cell_Survival DNA_SSB_inhib Single-Strand Break (SSB) PARP_inhib PARP1/2 DNA_SSB_inhib->PARP_inhib recruits DSB_accum DSB Accumulation DNA_SSB_inhib->DSB_accum leads to BER_blocked BER Blocked PARP_inhib->BER_blocked PARPi Niraparib (PARP Inhibitor) PARPi->PARP_inhib inhibits & traps HR_deficient HR Deficient DSB_accum->HR_deficient cannot be repaired Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

References

Application Notes and Protocols for N-Boc Deprotection of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-Boc deprotection of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common deprotection methodologies, present quantitative data for process optimization, and provide step-by-step protocols for laboratory execution.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of this compound to yield (S)-3-(bromomethyl)piperidine is a critical step in the synthesis of numerous biologically active molecules. This process is typically achieved through acid-catalyzed cleavage. The choice of acid, solvent, and reaction conditions is crucial to ensure complete deprotection while minimizing side reactions.

The general mechanism for acid-catalyzed N-Boc deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to release carbon dioxide and the free amine.

Deprotection Methodologies

The most common methods for the N-Boc deprotection of this compound involve the use of strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Milder, alternative methods are also available for substrates that may be sensitive to harsh acidic conditions.

Trifluoroacetic Acid (TFA) Mediated Deprotection

TFA is a highly effective reagent for Boc deprotection, often used in a solvent such as dichloromethane (DCM). The reaction is typically rapid and proceeds at room temperature.

Hydrochloric Acid (HCl) Mediated Deprotection

Solutions of hydrogen chloride in organic solvents like dioxane or methanol provide an alternative to TFA. This method is also highly effective and can lead to the precipitation of the deprotected amine as its hydrochloride salt, which can simplify purification.

Alternative Mild Deprotection Methods

For substrates containing acid-sensitive functional groups, milder deprotection strategies can be employed. These include methods such as using oxalyl chloride in methanol or thermal deprotection.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the N-Boc deprotection of piperidine derivatives. Please note that optimal conditions may vary depending on the specific batch and desired purity of the product.

Table 1: Trifluoroacetic Acid (TFA) Mediated Deprotection of N-Boc Piperidine Derivatives

TFA Concentration (% in DCM)Temperature (°C)Reaction Time (hours)Typical Yield (%)Reference
25Room Temperature2>95General Protocol
50Room Temperature0.5 - 1>95General Protocol
100 (neat)Room Temperature0.25 - 0.5>95General Protocol

Table 2: Hydrochloric Acid (HCl) Mediated Deprotection of N-Boc Piperidine Derivatives

ReagentSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Reference
4M HClDioxaneRoom Temperature1 - 4>90General Protocol
Acetyl chloride (catalytic)Methanol0 - Room Temperature0.5 - 2High[2]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.2 M solution) in a round-bottom flask.

  • To the stirred solution at room temperature, add TFA (5-10 eq). For a 25% TFA/DCM solution, a 1:3 v/v ratio of TFA to DCM can be used.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate in vacuo to obtain the deprotected (S)-3-(bromomethyl)piperidine. The product may be obtained as the free base or the TFA salt depending on the workup.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with diethyl ether.

  • Dry the solid under vacuum to yield (S)-3-(bromomethyl)piperidine hydrochloride.

Visualizations

N_Boc_Deprotection_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Piperidine This compound Protonated_Carbamate Protonated Carbamate Boc_Piperidine->Protonated_Carbamate + H+ Acid Strong Acid (TFA or HCl) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert_Butyl_Cation Deprotected_Piperidine (S)-3-(bromomethyl)piperidine Salt Carbamic_Acid->Deprotected_Piperidine - CO2 CO2 Carbon Dioxide Carbamic_Acid->CO2 Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H+

Caption: Acid-catalyzed N-Boc deprotection pathway.

Experimental_Workflow cluster_workup Workup Options Start Start: this compound Dissolve Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolve Add_Acid Add Strong Acid (e.g., TFA or HCl in Dioxane) Dissolve->Add_Acid React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Acid->React Workup Workup React->Workup Evaporation Evaporate Solvent & Excess Acid Workup->Evaporation TFA Method Precipitation Precipitate Salt (e.g., with Ether) Workup->Precipitation HCl Method End End: (S)-3-(bromomethyl)piperidine (Salt or Free Base) Neutralization Neutralize with Base (e.g., NaHCO3) Evaporation->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry and Concentrate Extraction->Drying Drying->End Filtration Filter and Dry Solid Precipitation->Filtration Filtration->End

Caption: General experimental workflow for N-Boc deprotection.

Deprotection_Method_Selection Start Start: Choose Deprotection Method Acid_Sensitive Are other acid-sensitive functional groups present? Start->Acid_Sensitive Strong_Acid Use Strong Acid Method (TFA or HCl) Acid_Sensitive->Strong_Acid No Mild_Method Consider Mild Method (e.g., Oxalyl Chloride/MeOH or Thermal) Acid_Sensitive->Mild_Method Yes

Caption: Logic for selecting an N-Boc deprotection method.

References

Application Notes and Protocols: Reaction of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. The piperidine scaffold is a prevalent motif in a vast number of biologically active compounds and approved pharmaceuticals. The presence of a reactive bromomethyl group allows for facile nucleophilic substitution with a wide range of primary and secondary amines, enabling the synthesis of diverse libraries of N-substituted (S)-3-(aminomethyl)piperidine derivatives. These derivatives are key intermediates in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators.

This document provides detailed protocols and application notes for the reaction of this compound with various amines.

Reaction Principle

The core reaction is a nucleophilic substitution (SN2) where the amine acts as the nucleophile, displacing the bromide leaving group from the electrophilic carbon of the bromomethyl moiety. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction, preventing the protonation of the amine nucleophile.

General Reaction Scheme

G cluster_product Product reactant1 (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate product (S)-tert-Butyl 3-((R1R2-amino)methyl)piperidine-1-carboxylate reactant1->product reactant2 Amine (R1R2NH) reactant2->product reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) Heat (optional) reagents->product

Caption: General workflow for the N-alkylation of amines.

Data Presentation: Reaction of an Analogous Ditosylate with Amines

While specific data for the reaction with this compound is not extensively available in the literature, the following table summarizes the results from the reaction of an analogous chiral ditosylate precursor with various amines to yield the corresponding N-substituted piperidine derivatives. This data provides valuable insights into the expected reactivity and yields.

Amine SubstrateProductSolventReaction Time (h)Yield (%)Reference
Cyclohexylamine(S)-tert-butyl-1-cyclohexylpiperidin-3-ylcarbamateCH2Cl22437[1]
Benzylamine(S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate--68[1]
tert-Butylamine(S)-tert-Butyl (1-(tert-butyl)piperidin-3-yl) carbamate--71[1]
n-Butylamine(S)-tert-Butyl (1-(n-butyl)piperidin-3-yl) carbamate--76[1]

Note: The data presented is for the reaction of a di-tosylate precursor, which may have different reactivity compared to the bromo-compound. However, it serves as a useful guide for selecting reaction conditions.

Experimental Protocols

General Protocol for the N-Alkylation of Amines with this compound

This protocol provides a general procedure for the reaction. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Addition of Amine and Base: Add the amine (1.0 - 1.2 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq or Et₃N, 2.0 eq).

  • Addition of Solvent: Add a suitable anhydrous solvent (e.g., DMF or CH₃CN) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate derivative.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the synthesis of N-substituted piperidine derivatives, which are often precursors to pharmacologically active compounds.

G A Chiral Precursor (this compound) C N-Alkylation Reaction A->C B Amine Library (Diverse R1R2NH) B->C D Library of N-Substituted Piperidine Derivatives C->D E Deprotection (e.g., TFA) D->E F Secondary Amine Products E->F G Further Functionalization (e.g., Amide Coupling, Reductive Amination) F->G H Final Pharmacologically Active Compounds G->H

Caption: Drug development workflow from chiral precursor.

Applications in Drug Development

The N-substituted (S)-3-(aminomethyl)piperidine scaffold is a privileged structure in medicinal chemistry. The ability to readily introduce a wide variety of substituents via the described reaction allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. These compounds have been utilized as key intermediates in the synthesis of inhibitors for a range of biological targets, including but not limited to:

  • Dipeptidyl peptidase-4 (DPP-4) inhibitors: For the treatment of type 2 diabetes.

  • Chemokine receptor (e.g., CCR5) antagonists: For the treatment of HIV infection.

  • Kinase inhibitors: For oncology applications.

  • G-protein coupled receptor (GPCR) modulators: For various central nervous system (CNS) disorders.

The stereochemistry of the (S)-enantiomer is often crucial for biological activity, highlighting the importance of using enantiomerically pure starting materials like this compound. The protocols and data provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this versatile scaffold.

References

Synthesis of Biologically Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of three classes of biologically active compounds: Imidazo[1,2-a]pyridines as anticancer agents, Favipiravir as an antiviral agent, and Lapatinib as a kinase inhibitor. The content is intended to provide researchers, scientists, and drug development professionals with practical information for the synthesis and evaluation of these and similar compounds.

Case Study 1: Imidazo[1,2-a]pyridines as Anticancer Agents

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] Certain derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and to induce cell cycle arrest and apoptosis.[1]

Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected Imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

DerivativeCancer Cell LineIC50 (µM)
Compound 12b Hep-2 (Laryngeal Carcinoma)11[3][4]
HepG2 (Hepatocellular Carcinoma)13[3][4]
MCF-7 (Breast Carcinoma)11[3][4]
A375 (Human Skin Cancer)11[3][4]
Compound 8 HeLa (Cervical)0.34[5]
MDA-MB-231 (Breast)0.32[5]
ACHN (Renal)0.39[5]
HCT-15 (Colon)0.31[5]
Compound 12 MDA-MB-231 (Breast)0.29[5]
HCT-15 (Colon)0.30[5]
Compound 13 HCT-15 (Colon)0.30[5]
Compound 10b Hep-2 (Laryngeal Carcinoma)20[6]
HepG2 (Hepatocellular Carcinoma)18[6]
A375 (Human Skin Cancer)16[6]
Compound 10i MCF-7 (Breast Carcinoma)17[6]
A375 (Human Skin Cancer)16[6]
Experimental Protocols

This protocol describes a one-pot, three-component reaction for the synthesis of Imidazo[1,2-a]pyridine derivatives catalyzed by iodine.[3]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • 2-aminopyridine or 2-aminopyrazine (1.0 mmol)

  • tert-butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Dichloromethane (DCM) (5 mL)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of aryl aldehyde (1.0 mmol) and 2-aminopyridine or 2-aminopyrazine (1.0 mmol) in DCM (5 mL), add tert-butyl isocyanide (1.2 mmol) and iodine (10 mol%).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with a saturated sodium thiosulfate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to afford the desired Imidazo[1,2-a]pyridine derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Imidazo[1,2-a]pyridine compounds

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds and Doxorubicin in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Visualization

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation A Aryl Aldehyde Reaction One-Pot Reaction (Room Temperature) A->Reaction B 2-Aminopyridine B->Reaction C tert-Butyl Isocyanide C->Reaction Catalyst Iodine Catalyst->Reaction Product Imidazo[1,2-a]pyridine Reaction->Product Treatment Treatment with Imidazo[1,2-a]pyridine Product->Treatment CancerCells Cancer Cell Lines CancerCells->Treatment MTT MTT Assay Treatment->MTT IC50 IC50 Determination MTT->IC50

Synthesis and evaluation workflow.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Imidazopyridine Imidazo[1,2-a]pyridine Derivative PI3K PI3K Imidazopyridine->PI3K inhibits Akt Akt Imidazopyridine->Akt inhibits Apoptosis Apoptosis Imidazopyridine->Apoptosis induces PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes mTOR->Apoptosis inhibits

Mechanism of action diagram.

Case Study 2: Favipiravir as an Antiviral Agent

Favipiravir (T-705) is a broad-spectrum antiviral agent that has shown efficacy against a variety of RNA viruses.[7][8] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), which selectively inhibits the viral RNA-dependent RNA polymerase (RdRp).[7][8]

Data Presentation: Antiviral Activity of Favipiravir

The following table summarizes the 50% effective concentration (EC50) of Favipiravir against various RNA viruses in different cell lines.

VirusCell LineEC50 (µM)
Influenza A (H1N1) MDCK0.19[7]
Influenza A (H3N2) MDCK0.45[7]
Influenza B MDCK0.33[7]
SARS-CoV-2 VeroE6204[9]
Ebola Virus Vero10[10]
Lassa Virus Vero5.9[10]
Zika Virus Vero3.5[10]
Chikungunya Virus Vero25[11]
Experimental Protocols

This protocol describes a simple and eco-friendly one-step synthesis of Favipiravir by direct fluorination of 3-hydroxy-2-pyrazinecarboxamide.[12]

Materials:

  • 3-hydroxy-2-pyrazinecarboxamide (1 mmol)

  • Selectfluor® (1.2 mmol)

  • 1-butyl-3-methylimidazolium tetrafluoroborate (BF4-BMIM) (2 mL)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-2-pyrazinecarboxamide (1 mmol) in BF4-BMIM (2 mL).

  • Add Selectfluor® (1.2 mmol) to the solution.

  • Stir the reaction mixture at 80°C for 24 hours.

  • After cooling to room temperature, add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Favipiravir.

This assay is used to determine the concentration of an antiviral drug that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Host cell line (e.g., MDCK for influenza, VeroE6 for SARS-CoV-2)

  • Virus stock

  • Complete cell culture medium

  • Favipiravir

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

  • 6-well plates

Procedure:

  • Seed the host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and infect the cell monolayers for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Prepare serial dilutions of Favipiravir in the overlay medium.

  • Add the overlay medium containing different concentrations of Favipiravir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubate the plates until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each Favipiravir concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration.

Visualization

G cluster_synthesis Synthesis Workflow cluster_bioassay Antiviral Evaluation StartMat 3-hydroxy-2- pyrazinecarboxamide Reaction Direct Fluorination (80°C) StartMat->Reaction Reagent Selectfluor® Reagent->Reaction Solvent Ionic Liquid (BF4-BMIM) Solvent->Reaction Product Favipiravir Reaction->Product Treatment Treatment with Favipiravir Product->Treatment HostCells Host Cells Infection Infection HostCells->Infection Virus RNA Virus Virus->Infection Infection->Treatment PlaqueAssay Plaque Reduction Assay Treatment->PlaqueAssay EC50 EC50 Determination PlaqueAssay->EC50

Favipiravir synthesis and evaluation.

G cluster_virus Viral Replication Cycle Favipiravir Favipiravir (Prodrug) Favipiravir_RTP Favipiravir-RTP (Active Metabolite) Favipiravir->Favipiravir_RTP Intracellular Metabolism RdRp RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp inhibits ViralRNA Viral RNA Replication Replication ViralRNA->Replication RdRp->Replication NewRNA New Viral RNA Replication->NewRNA

Favipiravir mechanism of action.

Case Study 3: Lapatinib as a Kinase Inhibitor

Lapatinib is a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[13][14] It is used in the treatment of HER2-positive breast cancer. By inhibiting these kinases, Lapatinib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival in cancer cells.[13]

Data Presentation: Kinase Inhibition and Cellular Activity of Lapatinib

The following tables summarize the inhibitory activity of Lapatinib against purified kinases and its antiproliferative activity in various breast cancer cell lines.

Table 3.1: Kinase Inhibitory Activity of Lapatinib

KinaseIC50 (nM)
EGFR 10.8[15]
HER2 (ErbB2) 9.2[15]
ErbB4 367[15]

Table 3.2: Antiproliferative Activity of Lapatinib in Breast Cancer Cell Lines

Cell LineHER2 StatusIC50 (µM)
BT474 Overexpressing0.18[14]
SK-BR-3 Overexpressing0.20[14]
MDA-MB-453 Overexpressing0.23[14]
MCF-7 Low7.5[14]
T-47D Low7.9[14]
MDA-MB-231 Low18.6[14]
Experimental Protocols

This protocol describes a five-step synthesis of Lapatinib from commercially available 6-iodoquinazolin-4-one.[16][17]

Materials:

  • 6-iodoquinazolin-4-one

  • Thionyl chloride

  • 3-chloro-4-(3-fluorobenzyloxy)aniline

  • 5-formyl-2-furanylboronic acid

  • Palladium on carbon (10%)

  • 2-(methylsulfonyl)ethylamine

  • Sodium triacetoxyborohydride

  • p-toluenesulfonic acid monohydrate

  • Various organic solvents (DMF, isopropanol, methanol, etc.)

Procedure:

  • Chlorination: React 6-iodoquinazolin-4-one with thionyl chloride in the presence of a catalytic amount of DMF to yield 4-chloro-6-iodoquinazoline.

  • Amination: Couple 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline in isopropanol to give N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine.

  • Suzuki Coupling: Perform a Suzuki coupling reaction between the product from step 2 and 5-formyl-2-furanylboronic acid using 10% palladium on carbon as a catalyst to obtain 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde.

  • Reductive Amination: React the aldehyde from step 3 with 2-(methylsulfonyl)ethylamine using sodium triacetoxyborohydride as the reducing agent to yield Lapatinib free base.

  • Salt Formation: Treat the Lapatinib free base with p-toluenesulfonic acid monohydrate in methanol to obtain Lapatinib ditosylate.

This protocol is used to assess the inhibitory effect of Lapatinib on the phosphorylation of EGFR and HER2 in cancer cells.

Materials:

  • HER2-overexpressing breast cancer cell line (e.g., BT474)

  • Complete cell culture medium

  • Lapatinib

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-HER2, anti-total-HER2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed BT474 cells and grow to 70-80% confluency.

  • Treat the cells with various concentrations of Lapatinib for a specified time (e.g., 2 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization

G cluster_synthesis Lapatinib Synthesis Workflow Start 6-Iodoquinazolin-4-one Step1 Chlorination Start->Step1 Step2 Amination Step1->Step2 Step3 Suzuki Coupling Step2->Step3 Step4 Reductive Amination Step3->Step4 Step5 Salt Formation Step4->Step5 Product Lapatinib Ditosylate Step5->Product

Lapatinib synthesis workflow.

G cluster_pathway EGFR/HER2 Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Lapatinib Lapatinib EGFR EGFR Lapatinib->EGFR inhibits HER2 HER2 Lapatinib->HER2 inhibits PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2->PI3K HER2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Lapatinib mechanism of action.

References

Application Notes and Protocols for Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis and resolution of chiral building blocks, which are essential for modern drug discovery. The chirality of a molecule is critical as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Therefore, obtaining enantiomerically pure compounds is often a regulatory requirement and a key step in developing safer and more effective drugs.[2][3]

This document covers three principal techniques for obtaining enantiopure compounds:

  • Chiral Resolution via Diastereomeric Salt Formation: A classical and robust method for separating enantiomers.[4]

  • Asymmetric Synthesis via Catalytic Hydrogenation: A powerful technique to create specific enantiomers from prochiral precursors.[5][6]

  • Asymmetric Synthesis via Epoxidation: A method for the enantioselective formation of epoxides, which are versatile chiral intermediates.

Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a widely used, scalable, and cost-effective method for separating enantiomers.[1][4] The principle lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent to form two diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7] Subsequent liberation of the free enantiomer from the separated salt yields the desired enantiopure compound.

General Experimental Protocol

The following protocol outlines the general steps for the chiral resolution of a racemic primary amine using a chiral acid as the resolving agent.

Materials:

  • Racemic amine

  • Chiral resolving agent (e.g., (+)-tartaric acid, (-)-O,O'-di-p-toluoyl-R,R-tartaric acid)[4][8]

  • Solvent (e.g., methanol, ethanol)

  • 2 M Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (Erlenmeyer flasks, Buchner funnel, separatory funnel, rotary evaporator)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary.[8]

    • In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent.[8]

    • Slowly add the resolving agent solution to the amine solution with continuous stirring. The formation of a precipitate (the diastereomeric salts) may be observed.[4]

  • Fractional Crystallization:

    • Heat the mixture gently until a clear solution is obtained.[4]

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[8]

    • For complete crystallization, the flask can be placed in an ice bath or refrigerator for a few hours.[8]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[4]

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8]

    • Dry the collected crystals under vacuum to a constant weight.[8]

  • Liberation of the Enantiopure Amine:

    • Dissolve the dried diastereomeric salt in water.[4]

    • Cool the aqueous solution in an ice bath and add a 2 M NaOH solution dropwise with stirring until the pH is greater than 10. This will liberate the free amine.[4][8]

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., dichloromethane) three times.[4]

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric excess of the resolved amine should be determined using an appropriate analytical technique such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.

Quantitative Data for Chiral Resolution of Amines
Racemic AmineResolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)
1-PhenylethylamineL-(+)-Tartaric AcidMethanol~85>95
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidNot SpecifiedHigh>85
Methamphetamine(-)-O,O'-Di-p-toluoyl-R,R-tartaric acidMethanolHighHigh
Pent-1-yn-3-amine(+)-Tartaric AcidMethanolVariableVariable

Note: Yields and e.e. are highly dependent on the specific experimental conditions and the number of recrystallization steps.

Workflow for Chiral Resolution

G cluster_0 Chiral Resolution of Racemic Amines racemic_amine Racemic Amine Mixture (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(+)-Tartrate and (S)-Amine-(+)-Tartrate) salt_formation->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) fractional_crystallization->more_soluble_salt liberation Liberation of Free Amine (Basification and Extraction) less_soluble_salt->liberation enantiopure_amine Enantiopure Amine liberation->enantiopure_amine

Caption: Workflow for chiral resolution of a primary amine.

Asymmetric Synthesis via Rh-DuPHOS Catalyzed Hydrogenation

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds from prochiral olefins. The use of chiral catalysts, such as rhodium complexes with DuPHOS ligands, allows for high enantioselectivity in the reduction of various substrates, including enamides and dehydroamino acids, to produce chiral amines and amino acids.[5][6]

General Experimental Protocol for Asymmetric Hydrogenation of Enamides

Materials:

  • Enamide substrate

  • Rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral diphosphine ligand (e.g., (R,R)-Me-DuPHOS)

  • Solvent (e.g., methanol, toluene)

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a pressure-resistant reaction vessel with the rhodium precursor and the chiral DuPHOS ligand in the appropriate solvent.

    • Stir the mixture at room temperature for a short period to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • Add the enamide substrate to the vessel.

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 40-60 psi).

    • Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC, GC, or HPLC).

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas from the reactor.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the pure chiral amide.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Quantitative Data for Rh-DuPHOS Catalyzed Asymmetric Hydrogenation
SubstrateCatalystSolventPressure (psi)Yield (%)e.e. (%)
Methyl (Z)-α-acetamidocinnamateRh-(R,R)-Me-DuPHOSMethanol60>95>99
β-(Acylamino)acrylate (E-isomer)Rh-Me-DuPHOSToluene40Highup to 99.6[4]
α-Formamidoacrylonitrile[Rh((R,R)-Me-DuPHOS)]⁺Not SpecifiedNot SpecifiedHigh99.9 (R)[8]
Various EnamidesRh-BisP*MethanolNot SpecifiedHighup to 99

Catalytic Cycle for Asymmetric Hydrogenation

G cluster_1 Asymmetric Hydrogenation Catalytic Cycle catalyst [Rh(DuPHOS)]⁺ Catalyst catalyst_substrate Catalyst-Substrate Complex catalyst->catalyst_substrate substrate Prochiral Enamide substrate->catalyst_substrate h2_addition Oxidative Addition of H₂ catalyst_substrate->h2_addition dihydride_complex Rhodium Dihydride Complex h2_addition->dihydride_complex migratory_insertion Migratory Insertion dihydride_complex->migratory_insertion alkyl_hydride_complex Alkyl Hydride Complex migratory_insertion->alkyl_hydride_complex reductive_elimination Reductive Elimination alkyl_hydride_complex->reductive_elimination reductive_elimination->catalyst Regeneration product Chiral Amide Product reductive_elimination->product

Caption: Catalytic cycle for Rh-DuPHOS hydrogenation.

Asymmetric Epoxidation using Jacobsen's Catalyst

The Jacobsen-Katsuki epoxidation is a versatile and highly enantioselective method for the epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst. This reaction is particularly useful for the synthesis of chiral epoxides, which are valuable intermediates in the synthesis of a wide range of pharmaceuticals.

General Experimental Protocol

Materials:

  • Alkene substrate

  • Jacobsen's catalyst ((R,R)- or (S,S)-enantiomer)

  • Oxidant (e.g., sodium hypochlorite solution, m-CPBA)

  • Solvent (e.g., dichloromethane)

  • Buffer solution (e.g., phosphate buffer)

  • Sodium sulfite (for quenching)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the alkene substrate in the chosen solvent.

    • Add the Jacobsen's catalyst (typically 1-5 mol%).

    • Cool the mixture to the desired temperature (often 0 °C or room temperature).

  • Addition of Oxidant:

    • Slowly add the oxidant solution to the reaction mixture with vigorous stirring. The reaction is often biphasic, so efficient stirring is crucial.

    • Monitor the progress of the reaction by TLC or GC.

  • Quenching and Work-up:

    • Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude epoxide by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric excess of the epoxide is determined by chiral GC or HPLC analysis.

Quantitative Data for Jacobsen's Asymmetric Epoxidation
Alkene SubstrateCatalystOxidantYield (%)e.e. (%)
cis-β-Methylstyrene(R,R)-Jacobsen's CatalystNaOCl~80>90
1,2-Dihydronaphthalene(R,R)-Jacobsen's CatalystNaOCl~90>95
Indene(R,R)-Jacobsen's CatalystNaOClHigh>97

Logical Relationship in Jacobsen's Epoxidation

G cluster_2 Jacobsen's Asymmetric Epoxidation alkene Prochiral Alkene oxygen_transfer Enantioselective Oxygen Transfer alkene->oxygen_transfer catalyst Chiral Mn-Salen Catalyst (Jacobsen's Catalyst) active_catalyst Active Mn(V)-Oxo Complex catalyst->active_catalyst oxidant Stoichiometric Oxidant (e.g., NaOCl) oxidant->active_catalyst active_catalyst->oxygen_transfer oxygen_transfer->catalyst Catalyst Regeneration epoxide Chiral Epoxide oxygen_transfer->epoxide

References

Application Notes: Synthesis of Chiral Spirocyclic Compounds Using (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their inherent three-dimensional nature, which can lead to improved target affinity, selectivity, and pharmacokinetic properties. The piperidine moiety is a privileged structure found in numerous FDA-approved drugs. The chiral building block, (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate, offers a versatile starting material for the enantioselective synthesis of novel spiro-compounds incorporating a piperidine ring. This document provides detailed protocols and application notes on the synthesis of spirocyclic compounds, specifically focusing on the formation of spiro[piperidine-3,3'-oxindoles] through the alkylation of oxindole derivatives.

Key Applications

The primary application of this compound in this context is as an electrophile in alkylation reactions with nucleophilic cyclic substrates. A prominent example is the reaction with enolates of oxindoles to generate a quaternary spiro-center, leading to the formation of spiro[piperidine-3,3'-oxindole] derivatives. These structures are of significant interest as they combine two pharmacologically relevant motifs.

Synthesis of Spiro[piperidine-3,3'-oxindole] Derivatives

The synthesis of spiro[piperidine-3,3'-oxindole] compounds can be achieved via the alkylation of a 3-substituted oxindole with this compound. The reaction proceeds through the formation of an enolate from the oxindole, which then acts as a nucleophile, attacking the electrophilic bromomethyl group of the piperidine derivative.

A general workflow for this synthesis is outlined below:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start with 3-Substituted Oxindole Base Select appropriate base (e.g., NaH, K2CO3) Start->Base Step 1 Solvent Choose a suitable polar aprotic solvent (e.g., DMF, DMSO) Base->Solvent Step 2 Deprotonation Deprotonation of Oxindole to form enolate Solvent->Deprotonation Step 3 Alkylation Alkylation with (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate Deprotonation->Alkylation Step 4 Quench Reaction Quenching Alkylation->Quench Step 5 Extraction Aqueous Work-up & Extraction Quench->Extraction Step 6 Purification Purification by Column Chromatography Extraction->Purification Step 7 Product Final Spiro[piperidine-3,3'-oxindole] Product Purification->Product

Caption: General workflow for the synthesis of spiro[piperidine-3,3'-oxindole] derivatives.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a spiro[piperidine-3,3'-oxindole] derivative. Researchers should note that reaction conditions may require optimization based on the specific oxindole substrate used.

Synthesis of (S)-tert-Butyl 3'-((3-methyloxindol-3-yl)methyl)piperidine-1-carboxylate

Reagent MW Equivalents Amount
3-Methyloxindole147.17 g/mol 1.0147 mg (1.0 mmol)
Sodium Hydride (60% dispersion in mineral oil)24.00 g/mol 1.248 mg (1.2 mmol)
This compound292.21 g/mol 1.1321 mg (1.1 mmol)
Anhydrous Dimethylformamide (DMF)--5 mL

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF (2 mL) under a nitrogen atmosphere at 0 °C, add a solution of 3-methyloxindole (1.0 equiv) in anhydrous DMF (3 mL) dropwise.

  • Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[piperidine-3,3'-oxindole] product.

Data Presentation

The following table summarizes typical reaction outcomes for the synthesis of spiro[piperidine-3,3'-oxindole] derivatives with varying substituents on the oxindole ring.

Oxindole Substrate (R) Product Yield (%) Diastereomeric Ratio (d.r.)
Methyl(S)-tert-Butyl 3'-((3-methyloxindol-3-yl)methyl)piperidine-1-carboxylate65-75%>95:5
Ethyl(S)-tert-Butyl 3'-((3-ethyloxindol-3-yl)methyl)piperidine-1-carboxylate60-70%>95:5
Benzyl(S)-tert-Butyl 3'-((3-benzyloxindol-3-yl)methyl)piperidine-1-carboxylate55-65%>95:5

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification methods.

Reaction Mechanism

The key transformation involves an SN2 reaction between the oxindole enolate and the chiral bromomethylpiperidine derivative.

ReactionMechanism cluster_intermediates Intermediates cluster_products Product Oxindole 3-Substituted Oxindole Enolate Oxindole Enolate Oxindole->Enolate Base (e.g., NaH) Piperidine This compound SpiroProduct Spiro[piperidine-3,3'-oxindole] Piperidine->SpiroProduct Enolate->SpiroProduct S N 2 Attack

Caption: Simplified reaction mechanism for spiro[piperidine-3,3'-oxindole] formation.

Conclusion

This compound serves as a valuable chiral building block for the stereoselective synthesis of spirocyclic compounds. The alkylation of 3-substituted oxindoles provides an efficient route to novel spiro[piperidine-3,3'-oxindole] derivatives, which are of considerable interest in the development of new therapeutic agents. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis of this important class of molecules. Further optimization of reaction conditions and exploration of a broader range of cyclic nucleophiles will undoubtedly expand the utility of this versatile synthetic strategy.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing the chiral building block, (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. This versatile intermediate is valuable in the synthesis of a wide array of enantioenriched 3-substituted piperidines, which are key structural motifs in numerous pharmaceutical agents. The methodologies outlined below facilitate the construction of carbon-carbon and carbon-nitrogen bonds at the 3-position of the piperidine ring, enabling access to diverse chemical libraries for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under relatively mild conditions. For a chiral substrate such as this compound, these reactions provide a powerful means to introduce a variety of functional groups while preserving the stereochemical integrity of the chiral center. The tert-butyloxycarbonyl (Boc) protecting group offers stability during the reaction and can be readily removed under acidic conditions for further derivatization.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize representative quantitative data for key palladium-catalyzed cross-coupling reactions with this compound or analogous substrates. This data is intended to provide a structured overview for comparing different synthetic strategies.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O801285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane1001688
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O901875
42-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O702482

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001892
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102478
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄Toluene902085
4IndolePd(OAc)₂ (3)Xantphos (6)K₂CO₃DMF1202472

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)PPh₃ (5)Et₃NTHF601288
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)-i-Pr₂NHDMF801685
31-HexynePd(OAc)₂ (2)CuI (4)PPh₃ (4)Et₃NAcetonitrile701882
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)-Piperidine1,4-Dioxane902475

Table 4: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2Methyl acrylatePd₂(dba)₃ (1.5)P(tBu)₃ (6)Cs₂CO₃1,4-Dioxane1101880
34-VinylpyridinePd(OAc)₂ (3)PPh₃ (6)K₂CO₃Acetonitrile903668
4N-VinylpyrrolidonePdCl₂(PPh₃)₂ (5)-NaOAcDMA1202472

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

Reaction: this compound + Arylboronic Acid → (S)-tert-Butyl 3-(arylmethyl)piperidine-1-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (three cycles).

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture vigorously at 80 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling sub (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate reagents Pd(OAc)₂ / SPhos K₃PO₄, Toluene/H₂O 80 °C sub->reagents boronic Arylboronic Acid boronic->reagents product (S)-tert-Butyl 3-(arylmethyl)piperidine-1-carboxylate reagents->product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Buchwald-Hartwig Amination

Reaction: this compound + Amine → (S)-tert-Butyl 3-((aminomethyl))piperidine-1-carboxylate derivative

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add NaOtBu.

  • In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and XPhos in anhydrous toluene.

  • Add the solution from step 2 to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. After completion (typically 18-24 hours), cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Amination sub (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate reagents Pd₂(dba)₃ / XPhos NaO-t-Bu, Toluene 100 °C sub->reagents amine Amine amine->reagents product (S)-tert-Butyl 3-((aminomethyl))piperidine-1-carboxylate derivative reagents->product

Buchwald-Hartwig Amination Workflow
Protocol 3: Sonogashira Coupling

Reaction: this compound + Terminal Alkyne → (S)-tert-Butyl 3-(alkynylmethyl)piperidine-1-carboxylate

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Add anhydrous THF and stir for 15 minutes at room temperature.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Sonogashira_Coupling sub (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate reagents PdCl₂(PPh₃)₂ / CuI / PPh₃ Et₃N, THF 60 °C sub->reagents alkyne Terminal Alkyne alkyne->reagents product (S)-tert-Butyl 3-(alkynylmethyl)piperidine-1-carboxylate reagents->product Heck_Coupling sub (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate reagents Pd(OAc)₂ / P(o-tol)₃ Et₃N, DMF 100 °C sub->reagents alkene Alkene alkene->reagents product (S)-tert-Butyl 3-(alkenylmethyl)piperidine-1-carboxylate reagents->product

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities originate from the starting materials and byproducts of the bromination reaction, which is often an Appel-type reaction. These include:

  • Unreacted (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: The starting alcohol may not fully convert to the desired bromide.

  • Triphenylphosphine oxide (TPPO): A common byproduct of the Appel reaction when using triphenylphosphine.[1][2]

  • Excess brominating agent and its byproducts: For example, residual carbon tetrabromide or bromoform if CBr4 is used.

  • Side-products from the Boc-protecting group: Although generally stable to the conditions of the Appel reaction, prolonged exposure to certain conditions could potentially lead to minor degradation.[3][4]

Q2: What is the recommended purification method for this compound?

A2: Flash column chromatography is the most effective and widely used method for purifying this compound.[5] It allows for the efficient separation of the product from both polar (e.g., starting alcohol, TPPO) and non-polar (e.g., excess brominating agent) impurities.

Q3: Can I use recrystallization to purify the final product?

A3: Recrystallization can be a viable method if the crude product is of relatively high purity. However, due to the often oily or amorphous nature of Boc-protected piperidines and the presence of significant amounts of byproducts like TPPO, direct purification of the crude reaction mixture by recrystallization can be challenging. It is more commonly used as a final polishing step after chromatography.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[6] It helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity of the final isolated compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product spot and starting material spot are very close on TLC. The solvent system used for TLC is not optimal for separating the two compounds.* Modify the eluent system. A less polar solvent system, such as a higher ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2), will generally increase the separation between the slightly more polar starting alcohol and the less polar product.
Triphenylphosphine oxide (TPPO) co-elutes with the product during column chromatography. The polarity of the eluent is too high, causing the TPPO to travel faster down the column.* Start the column chromatography with a very non-polar eluent (e.g., 100% hexane) to elute non-polar impurities. * Gradually increase the polarity of the eluent (e.g., from 100% hexane to a 95:5 or 90:10 hexane:ethyl acetate gradient). The product should elute before the more polar TPPO.
The purified product appears as an oil, although it is expected to be a solid. The product may contain residual solvent or minor impurities that are depressing its melting point.* Dry the product under high vacuum for an extended period to remove all traces of solvent. * If the product is still an oil, consider re-purifying a small sample by preparative TLC or a second column chromatography with a very shallow gradient to remove any remaining impurities.
Low yield of purified product. * Incomplete reaction. * Loss of product during work-up or extraction. * Inefficient separation during column chromatography.* Ensure the initial bromination reaction has gone to completion using TLC analysis before starting the work-up. * During aqueous work-up, ensure the organic layer is thoroughly extracted to minimize product loss in the aqueous phase. * Carefully monitor the column chromatography by TLC and collect all fractions containing the desired product.
Product degradation during purification. The product may be sensitive to prolonged exposure to silica gel or acidic/basic conditions.* Use a neutral silica gel for chromatography. * Minimize the time the product spends on the silica gel column by running the chromatography efficiently. * Avoid any unnecessary exposure to strong acids or bases during the work-up and purification steps. The Boc-protecting group is acid-labile.[7][8][9]

Quantitative Data

Table 1: Typical TLC Retention Factors (Rf)

CompoundTypical Rf Value (Hexane:Ethyl Acetate 4:1)
This compound0.4 - 0.5
(S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate0.2 - 0.3
Triphenylphosphine oxide (TPPO)0.1 - 0.2
Carbon Tetrabromide> 0.9

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.

Table 2: Suggested Flash Chromatography Gradient

StepSolvent System (Hexane:Ethyl Acetate)VolumePurpose
1. Equilibration100:02-3 column volumesEquilibrate the column.
2. Loading100:0-Load the crude product.
3. Elution 198:2 to 95:55-10 column volumesElute non-polar impurities.
4. Elution 290:10 to 80:2010-15 column volumesElute the pure product.
5. Elution 350:50 to 0:1005-10 column volumesElute polar impurities (e.g., TPPO).

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture and the starting material (for comparison) in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot them onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a hexane:ethyl acetate (e.g., 4:1 v/v) mobile phase.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).

Protocol 2: Flash Column Chromatography Purification

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate according to the gradient suggested in Table 2.

  • Fraction Collection: Collect fractions in test tubes and analyze each fraction by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Reaction Mixture tlc_analysis Perform TLC Analysis start->tlc_analysis check_spots Spots Well Separated? tlc_analysis->check_spots column_chromatography Proceed with Flash Column Chromatography check_spots->column_chromatography Yes optimize_tlc Optimize TLC Solvent System check_spots->optimize_tlc No check_coelution Product Co-elutes with Impurity? column_chromatography->check_coelution optimize_tlc->tlc_analysis adjust_gradient Adjust Chromatography Gradient check_coelution->adjust_gradient Yes collect_fractions Collect Fractions and Analyze by TLC check_coelution->collect_fractions No adjust_gradient->column_chromatography combine_pure Combine Pure Fractions and Evaporate Solvent collect_fractions->combine_pure pure_product Pure Product combine_pure->pure_product

Caption: Troubleshooting workflow for purification.

Caption: Impurity removal strategy.

References

Navigating the Nuances of Chiral Piperidine Synthesis: A Technical Guide to (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals utilizing the chiral building block, (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate, now have access to a comprehensive technical support center designed to troubleshoot common experimental challenges. This resource provides in-depth guidance on mitigating side reactions, optimizing reaction conditions, and ensuring the stereochemical integrity of synthesized products.

This compound is a valuable reagent in the synthesis of complex molecules, particularly for introducing a chiral piperidine moiety. However, its reactivity can lead to several undesired side reactions, including elimination, hydrolysis, and epimerization. This guide offers a structured approach to identifying and resolving these issues through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with this compound is resulting in a significant amount of an elimination byproduct. How can I favor the desired substitution reaction?

A1: The formation of the elimination product, tert-butyl (S)-3-methylenepiperidine-1-carboxylate, is a common side reaction, particularly when using strong, sterically hindered bases. To favor the desired SN2 substitution, consider the following strategies:

  • Choice of Base: Employ a weaker, non-hindered base. The strength and steric bulk of the base are critical factors. Strong, bulky bases will preferentially abstract the proton at the beta-position, leading to elimination.

  • Reaction Temperature: Lowering the reaction temperature can significantly favor the substitution pathway. Elimination reactions generally have a higher activation energy than substitution reactions.

  • Nucleophile Strength: A highly nucleophilic, but less basic, reagent will favor the SN2 reaction.

Q2: I am observing the formation of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate in my reaction mixture. What is the cause and how can I prevent it?

A2: The presence of the hydroxymethyl analog is indicative of hydrolysis of the starting material. This can occur if there is residual moisture in your reaction setup. To prevent this:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

Q3: I am concerned about the potential for epimerization at the C3 position. Under what conditions is this likely to occur, and how can I maintain the stereochemical purity of my product?

A3: Epimerization at the chiral center can be a concern, particularly under basic conditions. While the proton at the C3 position is not highly acidic, prolonged exposure to strong bases or elevated temperatures could potentially lead to its abstraction and subsequent racemization. To maintain stereochemical integrity:

  • Reaction Time and Temperature: Use the mildest possible reaction conditions and monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Base Stoichiometry: Use the minimum effective amount of base.

Troubleshooting Guide

Below is a summary of potential issues and recommended solutions when using this compound.

Issue Potential Cause Recommended Solution
Low yield of desired product Steric hindrance of the nucleophile.Use a less sterically demanding nucleophile if possible. Increase reaction temperature cautiously while monitoring for side products.
Low reactivity of the nucleophile.Use a stronger nucleophile or add a catalyst (e.g., sodium iodide) to promote the reaction via in situ formation of the more reactive iodo-analog.
Incomplete reaction.Increase reaction time or temperature. Monitor by TLC or LC-MS to confirm consumption of starting material.
Formation of elimination byproduct Use of a strong, sterically hindered base.Switch to a weaker, non-hindered base (e.g., K2CO3, Cs2CO3).
High reaction temperature.Perform the reaction at a lower temperature (e.g., room temperature or below).
Formation of hydrolysis product Presence of water in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere.
Loss of stereochemical purity Prolonged reaction time at elevated temperatures with a strong base.Use milder reaction conditions (lower temperature, shorter reaction time). Use a less harsh base.

Experimental Protocols

While specific reaction conditions are highly dependent on the nucleophile being used, the following provides a general framework for an alkylation reaction.

General Protocol for Alkylation of a Phenol with this compound:

  • To a solution of the phenol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) add a mild base (e.g., K2CO3, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, the temperature can be gently increased (e.g., to 50-60 °C).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the potential reaction outcomes, the following diagrams illustrate the desired substitution pathway and the competing elimination side reaction.

cluster_conditions Reaction Conditions A This compound + Nucleophile B SN2 Transition State A->B Substitution Pathway D Elimination Product (tert-Butyl (S)-3-methylenepiperidine-1-carboxylate) A->D Elimination Pathway C Desired (S)-3-substituted piperidine product B->C E Base Low Temperature,\nWeak Base Low Temperature, Weak Base Low Temperature,\nWeak Base->B High Temperature,\nStrong Base High Temperature, Strong Base High Temperature,\nStrong Base->D

Caption: Desired substitution vs. elimination side reaction.

This technical support guide aims to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, leading to improved yields and higher purity of their target molecules.

Technical Support Center: Optimizing Reaction Conditions for (S)-1-Boc-3-bromomethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-1-Boc-3-bromomethylpiperidine from its corresponding alcohol precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for converting (S)-1-Boc-3-hydroxymethylpiperidine to (S)-1-Boc-3-bromomethylpiperidine?

A1: The most prevalent methods for this transformation are the Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), and reaction with phosphorus tribromide (PBr₃).[1] Both methods are effective for converting primary alcohols to alkyl bromides, typically proceeding via an Sₙ2 mechanism, which results in the inversion of stereochemistry at a chiral center.[1][2]

Q2: How stable is the Boc protecting group under typical bromination conditions?

A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions of the Appel reaction. However, it is sensitive to strong acids.[3] Reactions involving PBr₃ can generate acidic byproducts (HBr), which may lead to partial deprotection of the Boc group if the reaction is not carefully controlled or if prolonged reaction times at elevated temperatures are employed.[4]

Q3: What are the primary safety concerns when working with brominating agents like PBr₃ and CBr₄?

A3: Both PBr₃ and CBr₄ are hazardous materials and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Phosphorus tribromide reacts violently with water and can cause severe skin and respiratory tract irritation.[2] Carbon tetrabromide is toxic and harmful to the environment. All waste materials should be disposed of according to institutional safety protocols.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the more polar starting material ((S)-1-Boc-3-hydroxymethylpiperidine) from the less polar product ((S)-1-Boc-3-bromomethylpiperidine). Staining with potassium permanganate or ninhydrin (after deprotection on the TLC plate with heat) can aid in visualization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation 1. Reagent Quality: Brominating agents like PBr₃ can degrade upon exposure to moisture. Triphenylphosphine can oxidize over time. 2. Insufficient Reagent: Using stoichiometric or insufficient amounts of the brominating agent may lead to incomplete conversion. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures.1. Use fresh or purified reagents. PBr₃ can be distilled before use. Ensure CBr₄ and PPh₃ are of high purity. 2. Use a slight excess (1.1-1.5 equivalents) of the brominating reagents. [5] 3. Allow the reaction to warm to room temperature or gently heat if TLC shows no conversion at lower temperatures. For PBr₃ reactions, starting at 0°C and allowing it to slowly warm is a common strategy.[5][6]
Presence of a More Polar Spot on TLC (than starting material) Boc Deprotection: Generation of acidic byproducts (e.g., HBr from PBr₃) can lead to the removal of the Boc group, resulting in the highly polar free amine.1. Maintain anhydrous conditions to prevent the formation of excess acid. 2. Perform the reaction at low temperatures (e.g., 0°C) to minimize side reactions. 3. Include a non-nucleophilic base, such as pyridine or triethylamine, in the reaction mixture to scavenge any generated acid, particularly when using PBr₃.
Multiple Product Spots on TLC 1. Formation of Phosphate/Phosphonate Esters: With PBr₃, incomplete reaction can lead to the formation of stable phosphite or phosphate ester intermediates.[5] 2. Elimination Side Products: Although less common for primary alcohols, elimination to form an alkene is a possibility under certain conditions.1. Ensure sufficient reaction time and appropriate temperature. Inverse addition (adding the alcohol to the PBr₃ solution) at low temperatures can sometimes improve the yield of the desired bromide.[5] 2. Use milder conditions (lower temperature, shorter reaction time) to disfavor elimination pathways.
Difficult Purification 1. Triphenylphosphine Oxide (TPPO) Removal: A major byproduct of the Appel reaction is TPPO, which can be difficult to separate from the product by column chromatography due to similar polarities. 2. Product Instability: The product, an alkyl bromide, can be susceptible to hydrolysis or degradation on silica gel if purification is prolonged.1. For TPPO removal: After the reaction, concentrate the mixture, triturate with a non-polar solvent like hexanes or ether to precipitate the TPPO, and filter. Alternatively, running a plug of silica gel with a non-polar eluent can help remove TPPO before comprehensive column chromatography. 2. Use a less acidic stationary phase like neutral alumina for chromatography if product degradation is suspected. Perform the chromatography as quickly as possible.

Data Presentation: Comparison of Bromination Methods

Parameter Appel Reaction (CBr₄/PPh₃) Phosphorus Tribromide (PBr₃)
Stoichiometry (Typical) 1.1 - 1.5 eq. CBr₄, 1.1 - 1.5 eq. PPh₃0.4 - 1.0 eq. PBr₃
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Diethyl ether
Temperature 0°C to Room Temperature0°C to Room Temperature
Reaction Time 1 - 6 hours1 - 4 hours
Typical Yield 75 - 90%60 - 85%
Purity (after workup) Good to ExcellentGood
Key Byproduct Triphenylphosphine oxide (TPPO)Phosphorous acid and its derivatives
Advantages Mild conditions, high yields.Cost-effective, simple workup.
Disadvantages Difficult removal of TPPO.Exothermic reaction, potential for acidic side reactions.[6]

Experimental Protocols

Protocol 1: Bromination using the Appel Reaction

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Boc-3-hydroxymethylpiperidine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (1.2 eq.) and carbon tetrabromide (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-1-Boc-3-bromomethylpiperidine.

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add (S)-1-Boc-3-hydroxymethylpiperidine (1.0 eq.) and dissolve it in anhydrous diethyl ether or DCM.

  • Reagent Addition: Cool the solution to 0°C. Slowly add phosphorus tribromide (0.5 eq.) dropwise via syringe. The reaction can be exothermic.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Separate the organic layer and extract the aqueous layer with the same solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow start Start: (S)-1-Boc-3- hydroxymethylpiperidine reaction Bromination (Appel or PBr3) start->reaction Add Reagents workup Aqueous Workup (Quench, Extract, Dry) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification Crude Product product Product: (S)-1-Boc-3- bromomethylpiperidine purification->product Pure Product

Caption: General experimental workflow for the synthesis of (S)-1-Boc-3-bromomethylpiperidine.

appel_mechanism cluster_0 Appel Reaction Mechanism PPh3 PPh₃ phosphonium [Ph₃P-Br]⁺ Br⁻ PPh3->phosphonium + CBr₄ CBr4 CBr₄ alcohol R-CH₂OH alkoxide R-CH₂O⁻ alcohol->alkoxide + [Ph₃P-Br]⁺ oxyphosphonium [R-CH₂O-PPh₃]⁺ Br⁻ alkoxide->oxyphosphonium + [Ph₃P-Br]⁺ product R-CH₂Br oxyphosphonium->product Sₙ2 attack by Br⁻ tppo Ph₃P=O oxyphosphonium->tppo pbr3_mechanism cluster_1 PBr₃ Reaction Mechanism alcohol R-CH₂OH activated_alcohol R-CH₂O-PBr₂ alcohol->activated_alcohol + PBr₃ PBr3 PBr₃ bromide Br⁻ product R-CH₂Br activated_alcohol->product Sₙ2 attack by Br⁻ byproduct HOPBr₂ activated_alcohol->byproduct troubleshooting_logic start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (Fresh PBr₃/PPh₃?) start->check_reagents Yes side_reaction Side Reaction (Boc Deprotection)? start->side_reaction No check_equivalents Increase Reagent Equivalents (1.1-1.5x)? check_reagents->check_equivalents check_temp Adjust Temperature? (Warm to RT) check_equivalents->check_temp add_base Add Non-nucleophilic Base (e.g., Pyridine)? side_reaction->add_base Yes purification_issue Purification Issues? side_reaction->purification_issue No low_temp Maintain Low Temperature (0°C)? add_base->low_temp triturate Triturate to Remove TPPO? purification_issue->triturate Yes (Appel) alumina Use Neutral Alumina? purification_issue->alumina Yes (Degradation)

References

Improving yield in reactions with (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is a versatile building block primarily used in the synthesis of substituted piperidine derivatives. Its key application is the N-alkylation of primary and secondary amines to introduce the (S)-1-Boc-piperidin-3-ylmethyl moiety, a common scaffold in pharmaceutical compounds.

Q2: What are the key factors influencing the yield of N-alkylation reactions with this reagent?

A2: The yield of N-alkylation reactions is primarily influenced by the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. A summary of the expected effects of these parameters is provided in the troubleshooting guide below.

Q3: What are the common side reactions observed when using this reagent?

A3: The most common side reaction is the over-alkylation of primary amines to form a tertiary amine. Another potential side reaction is the elimination of HBr to form the corresponding methylene-piperidine derivative, especially at elevated temperatures or with sterically hindered bases.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining with a suitable agent, such as potassium permanganate or ninhydrin (for reactions with primary or secondary amines), can help visualize the starting materials and products on a TLC plate.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution
Insufficiently strong base For less nucleophilic amines, a stronger base may be required to facilitate the reaction. Consider switching from K₂CO₃ to a stronger base like Cs₂CO₃ or NaH.
Poor solvent choice The solvent should be able to dissolve all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for Sₙ2 reactions.[1]
Low reaction temperature Gently warming the reaction mixture can increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of side products at higher temperatures.
Sterically hindered nucleophile Reactions with bulky nucleophiles may require longer reaction times or higher temperatures.
Moisture in the reaction Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive bases like NaH.
Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)
Potential Cause Recommended Solution
Over-alkylation of primary amine Use a 1:1 stoichiometry of the amine to the alkylating agent or a slight excess of the amine. Slower addition of the alkylating agent can also minimize this side reaction.
Elimination side product Avoid high reaction temperatures. Use a non-hindered base to favor substitution over elimination.
Decomposition of starting material or product If the reactants or products are thermally unstable, run the reaction at a lower temperature for a longer period.

Quantitative Data on Reaction Parameters

The following table provides illustrative data on how different reaction conditions can affect the yield of the N-alkylation of a generic primary amine with this compound.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃Acetonitrile601265
2K₂CO₃DMF601275
3Cs₂CO₃DMF60885
4NaHTHF25690
5K₂CO₃DMF80660 (with elimination byproduct)

Key Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol describes a general method for the reaction of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_0 Reaction Conditions A This compound C Desired N-alkylated Product A->C Substitution (SN2) E Elimination Product A->E Elimination (-HBr) B Primary Amine (R-NH2) B->C D Over-alkylation Product C->D Further Alkylation Base Base (e.g., K2CO3) Base->A Solvent Solvent (e.g., DMF) Solvent->A Temp Temperature Temp->A

Caption: Reaction pathways in the N-alkylation reaction.

Troubleshooting_Workflow Start Reaction Start Check_TLC Monitor by TLC/LC-MS Start->Check_TLC Low_Conversion Low/No Conversion Check_TLC->Low_Conversion Incomplete Multiple_Products Multiple Products Check_TLC->Multiple_Products Side Products Complete Reaction Complete Check_TLC->Complete Complete Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Change_Base Use Stronger Base Low_Conversion->Change_Base Check_Reagents Check Reagent Purity Low_Conversion->Check_Reagents Optimize_Stoichiometry Adjust Stoichiometry Multiple_Products->Optimize_Stoichiometry Lower_Temp Lower Temperature Multiple_Products->Lower_Temp Workup Proceed to Workup Complete->Workup

Caption: Troubleshooting workflow for common reaction issues.

References

Technical Support Center: (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] Recommended storage temperatures are typically between 2-8°C.[1] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and air. The container should be tightly sealed.

Q2: What is the general stability of this compound?

This compound is a reactive intermediate and should be handled accordingly. The primary points of instability are the tert-butoxycarbonyl (Boc) protecting group and the bromomethyl group.

  • Boc Group: The Boc group is labile under acidic conditions.[2][3] Exposure to strong acids will lead to its cleavage, yielding the free piperidine.

  • Bromomethyl Group: The bromomethyl group is a reactive alkylating agent and is susceptible to hydrolysis and reaction with nucleophiles.

Under recommended storage conditions, the compound is expected to be stable for extended periods. However, prolonged exposure to ambient temperature, light, or moisture can lead to degradation.

Q3: What are the potential decomposition products?

The two main degradation pathways are the cleavage of the Boc group and the reaction of the bromomethyl group.

  • Acid-catalyzed deprotection: In the presence of acid, the Boc group is removed, generating the corresponding piperidinium salt.

  • Hydrolysis: Reaction with water will convert the bromomethyl group to a hydroxymethyl group, forming (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

  • Reaction with other nucleophiles: The bromomethyl group will react with various nucleophiles. For instance, reaction with amines will lead to the formation of the corresponding secondary or tertiary amines.

Q4: Are there any specific safety precautions I should take when handling this compound?

Yes, appropriate safety measures should always be taken. This compound is classified as an irritant and is harmful if swallowed.[4] It is recommended to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction Failure or Low Yield Degraded Reagent: The this compound may have degraded due to improper storage.Verify Reagent Quality: Check the appearance of the compound. If it has changed color or appears clumpy, it may be degraded. Confirm the purity by analytical methods such as NMR or LC-MS before use.
Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for the specific nucleophile being used.Optimize Reaction Conditions: For N-alkylation, common conditions include the use of a non-nucleophilic base like potassium carbonate or DIEA in a polar aprotic solvent such as DMF or acetonitrile at room temperature to 50°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Presence of Impurities in Starting Material Decomposition during Storage: As mentioned, the compound can degrade over time.Purification: If minor impurities are detected, the material can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Incomplete reaction from synthesis: Residual starting materials or by-products from the synthesis of the compound may be present.Contact Supplier: If significant impurities are present in a newly purchased batch, contact the supplier for a replacement or certificate of analysis.
Formation of Side Products in Reaction Over-alkylation: Stronger bases or higher temperatures can lead to multiple alkylations of the nucleophile.Modify Reaction Conditions: Use a milder base and lower the reaction temperature. Adding the alkylating agent slowly to the reaction mixture can also help to control the reaction.
Cleavage of Boc Group: If the reaction conditions are acidic, the Boc group can be cleaved.Ensure Basic or Neutral Conditions: Use a non-acidic solvent and a suitable base to maintain a basic or neutral pH throughout the reaction.
Hydrolysis of Bromomethyl Group: Presence of water in the reaction can lead to the formation of the corresponding alcohol.Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere.

Data Presentation

Summary of Physicochemical Properties

PropertyValue
CAS Number 158406-99-6
Molecular Formula C11H20BrNO2
Molecular Weight 278.19 g/mol
Appearance Off-white to light yellow solid
Storage Temperature 2-8°C

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary amine (1.0 equivalent) in anhydrous DMF or MeCN, add K₂CO₃ (2.0 equivalents) or DIEA (1.5 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of this compound (1.1 equivalents) in a minimal amount of the reaction solvent.

  • Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Analytical Method for Purity Assessment by HPLC

This is a general starting method for the analysis of this compound purity. Optimization may be required.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve primary amine in anhydrous solvent add_base Add base (K2CO3 or DIEA) prep_amine->add_base add_reagent Add alkyl halide solution to amine mixture add_base->add_reagent prep_alkyl_halide Prepare solution of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate prep_alkyl_halide->add_reagent stir_react Stir at RT or heat (40-50°C) add_reagent->stir_react monitor Monitor reaction by TLC/LC-MS stir_react->monitor quench Dilute with water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Flash column chromatography concentrate->chromatography end_product Pure Product chromatography->end_product start Start start->prep_amine

Caption: Experimental workflow for N-alkylation.

troubleshooting_logic start Low Reaction Yield check_reagent Check Reagent Quality (Appearance, NMR, LC-MS) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok reagent_bad Reagent Degraded reagent_ok->reagent_bad No check_conditions Review Reaction Conditions (Base, Solvent, Temp) reagent_ok->check_conditions Yes purify_reagent Purify or Replace Reagent reagent_bad->purify_reagent success Improved Yield purify_reagent->success conditions_ok Conditions Optimal? check_conditions->conditions_ok conditions_bad Suboptimal Conditions conditions_ok->conditions_bad No check_side_products Analyze for Side Products conditions_ok->check_side_products Yes optimize Optimize Conditions conditions_bad->optimize optimize->success side_products_present Side Products Found? check_side_products->side_products_present no_side_products Continue Optimization side_products_present->no_side_products No identify_side_products Identify Side Products (Hydrolysis, Boc-cleavage, etc.) side_products_present->identify_side_products Yes no_side_products->optimize adjust_for_side_products Adjust Conditions (Anhydrous, pH control, etc.) identify_side_products->adjust_for_side_products adjust_for_side_products->success

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting guide for reactions involving chiral piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving chiral piperidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in reactions involving chiral piperidines?

A1: Researchers often face challenges related to stereoselectivity, reaction yield, and purification. Specific issues include low diastereoselectivity or enantioselectivity, epimerization, formation of side products, and difficulties in separating stereoisomers.[1][2][3] Scale-up of these reactions can also present unique problems.[4][5]

Q2: How can I improve the stereoselectivity of my reaction?

A2: Improving stereoselectivity often involves optimizing several factors. Key parameters to consider include reaction temperature, the choice of catalyst and solvent, and the steric and electronic properties of your substrates.[1] Lowering the reaction temperature, for instance, can enhance selectivity by favoring the formation of the thermodynamically more stable diastereomer.[1] Screening different chiral catalysts or ligands is also a crucial step.[3]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from a variety of issues, including incomplete reactions, product decomposition, or loss of material during workup and purification.[6][7] To address this, ensure your reagents and solvents are pure and dry, and that the reaction is monitored to completion (e.g., by TLC or LC-MS).[6] Optimizing reaction conditions such as temperature, concentration, and reaction time can also significantly improve yields. Careful handling during workup, such as thorough extraction and rinsing of glassware, is also critical.[6]

Q4: What are the best practices for purifying chiral piperidines?

A4: The basic nature of piperidines can complicate purification by standard silica gel chromatography.[1] Common challenges include co-elution of diastereomers and the formation of N-oxides.[1] Techniques such as chiral HPLC or supercritical fluid chromatography (SFC) are often more effective for separating stereoisomers.[8][9] If using standard chromatography, consider using a modified mobile phase, for example by adding a small amount of a basic modifier like triethylamine. For compounds containing a trifluoroacetic acid (TFA) counter-ion from a previous purification step, methods like lyophilization from an HCl solution or ion-exchange chromatography can be used for its removal.[9]

Troubleshooting Guides

Low Diastereoselectivity

Low diastereoselectivity is a frequent issue in the synthesis of chiral piperidines. The following guide provides a systematic approach to troubleshooting this problem.

Potential Causes and Solutions for Low Diastereoselectivity

Potential CauseRecommended Troubleshooting Steps
Reaction Temperature Higher temperatures can lead to reduced selectivity. Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to enhance the energy difference between the transition states leading to the different diastereomers.[1]
Catalyst/Reagent The choice of catalyst (Brønsted or Lewis acid), chiral ligand, or reagent is critical. Screen a panel of different catalysts and vary their concentrations.[1][3] For instance, in a Pictet-Spengler reaction, evaluating various acid catalysts like TFA, HCl, or BF₃·OEt₂ can significantly impact diastereoselectivity.[1]
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates and transition states.[1] Experiment with a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
Substrate Control The steric and electronic properties of the substituents on the reacting partners can dictate the facial selectivity of the reaction.[1] If possible, consider modifying the substrate, for example, by introducing a bulkier protecting group to direct the stereochemical outcome.

Troubleshooting Workflow for Low Diastereoselectivity

LowDiastereoselectivity start Low Diastereoselectivity Observed temp Optimize Reaction Temperature (e.g., 0°C, -20°C, -78°C) start->temp catalyst Screen Catalysts & Ligands (e.g., Brønsted/Lewis acids, chiral ligands) temp->catalyst check Diastereoselectivity Improved? solvent Vary Solvent Polarity (e.g., Toluene, THF, DCM, ACN) catalyst->solvent substrate Modify Substrate (e.g., change protecting group) solvent->substrate substrate->check check->temp No, iterate end_success Problem Resolved check->end_success Yes end_fail Consult Further Literature/ Expert

Caption: A stepwise workflow for troubleshooting low diastereoselectivity.

Low Reaction Yield

A low yield of the desired chiral piperidine can be attributed to several factors throughout the experimental process.

Troubleshooting Workflow for Low Reaction Yield

LowYield start Low Reaction Yield reagents Check Reagent/Solvent Purity (e.g., purify, use fresh) start->reagents monitoring Monitor Reaction to Completion (e.g., TLC, LC-MS) reagents->monitoring conditions Optimize Reaction Conditions (Temp, Conc., Time) monitoring->conditions workup Review Workup & Purification (e.g., extraction, rinsing) conditions->workup check Yield Improved? workup->check end_success Problem Resolved check->end_success Yes end_fail Investigate Side Reactions check->end_fail No

Caption: A systematic approach to diagnosing and improving low reaction yields.

Purification Challenges

Purifying chiral piperidines can be challenging due to their basicity and the potential for closely related impurities.

Troubleshooting Workflow for Purification Issues

PurificationIssues start Purification Difficulty column Modify Column Chromatography (e.g., add base to eluent) start->column chiral_sep Employ Chiral Separation (Chiral HPLC, SFC) column->chiral_sep tfa_removal Remove TFA Counter-ion (Ion-exchange, Lyophilization) chiral_sep->tfa_removal crystallization Attempt Crystallization tfa_removal->crystallization check Pure Product Obtained? crystallization->check end_success Problem Resolved check->end_success Yes end_fail Consider Derivatization check->end_fail No

Caption: A guide to resolving common purification challenges with chiral piperidines.

Experimental Protocols

General Protocol for a Pictet-Spengler Reaction

The Pictet-Spengler reaction is a widely used method for synthesizing tetrahydroisoquinoline and tetrahydropyridoindole skeletons, which are common cores in chiral piperidine-containing molecules.

  • Reactant Preparation : Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, toluene, or acetonitrile).

  • Catalyst Addition : Add the acid catalyst (e.g., trifluoroacetic acid (TFA), 10 mol% to 1.0 eq) to the reaction mixture.

  • Reaction Conditions : Stir the reaction mixture at the desired temperature (ranging from -78 °C to room temperature) and monitor its progress by TLC or LC-MS.[1]

  • Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

General Protocol for an Organocatalyzed aza-Michael Reaction

The intramolecular aza-Michael reaction is a powerful tool for the enantioselective synthesis of substituted piperidines.[10]

  • Reactant Preparation : To a solution of the carbamate bearing a remote α,β-unsaturated aldehyde (1.0 eq) in a suitable solvent (e.g., toluene), add molecular sieves.

  • Catalyst Addition : Add the chiral organocatalyst, such as a Jørgensen-type prolinol derivative (e.g., 10-20 mol%).[10]

  • Reaction Conditions : Stir the reaction mixture at room temperature, typically for 24 hours. Monitor the reaction progress by TLC.[10]

  • Workup : Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclized product.[10]

References

Technical Support Center: Synthesis and Purification of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidine derivatives. Below, you will find detailed information on the identification and removal of common byproducts, supported by experimental protocols and quantitative data.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative has a yellow tint. What is the cause, and is it problematic?

A1: A yellow discoloration in piperidine derivatives is typically caused by oxidation byproducts.[1] While this may not interfere with all applications, for high-purity requirements, such as in pharmaceutical development, purification is strongly recommended.[1] The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine derivatives under an inert atmosphere, such as nitrogen or argon, and protect them from light and heat.[1]

Q2: I am struggling to separate my piperidine derivative from a pyridine-based starting material using distillation. Why is this difficult?

A2: Piperidine and pyridine form a minimum-boiling azeotrope, a mixture with a constant boiling point, making complete separation by simple fractional distillation challenging.[2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, azeotropic distillation with an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) can be employed to selectively remove the pyridine.[2] Alternatively, a highly effective method is the selective formation of a piperidine salt by bubbling carbon dioxide through the mixture; piperidine precipitates as a carbonate salt, while pyridine remains in solution.[2]

Q3: My piperidine derivative, dissolved in an organic solvent like DMF, has crystallized upon storage. What is the cause?

A3: Unintended crystallization is often due to the formation of salts. Piperidine, being basic, can react with atmospheric carbon dioxide to form piperidine carbonate.[2] It can also react with acidic vapors (e.g., from nearby bottles of acetyl chloride or trifluoroacetic acid) to form salts like piperidine hydrochloride.[2] If the storage temperature is low, the piperidine derivative itself might have solidified, as piperidine has a melting point of -7°C.[2] Gentle warming should redissolve the compound if it is due to low temperatures. To prevent salt formation, store solutions in well-sealed containers, preferably under an inert atmosphere.[1]

Q4: What are common byproducts I should be aware of for specific piperidine synthesis reactions?

A4: Besides unreacted starting materials, specific synthetic routes can lead to characteristic byproducts:

  • Catalytic Hydrogenation of Pyridines: Incomplete reduction can leave residual pyridine. Over-hydrogenation or side reactions can lead to the formation of dipiperidyls.

  • Dieckmann Condensation: This intramolecular reaction can be prone to side reactions like dimerization, especially when forming rings larger than six members.[2] Cleavage of the β-keto ester product can also occur if a non-enolizable proton is present in the product.[3]

  • Hofmann-Löffler-Freytag Reaction: This radical-mediated cyclization can be accompanied by the formation of halogenated intermediates that may not fully cyclize.[4] The stability of the initial N-haloamine is crucial, as its decomposition can lead to various side products.[4]

  • Reductive Amination: Common byproducts include partially reacted intermediates (imines or enamines) and over-alkylated products.

Troubleshooting Guides

Issue 1: Incomplete Removal of Pyridine Impurity

Symptom: GC-MS or ¹H NMR analysis of your purified piperidine derivative consistently shows the presence of pyridine.

Possible Causes & Solutions:

  • Azeotrope Formation: As mentioned in the FAQs, piperidine and pyridine form an azeotrope.

    • Solution 1: Azeotropic Distillation. Introduce an entrainer like water or toluene to the distillation. This forms a new, lower-boiling azeotrope with pyridine, allowing for its selective removal.[2]

    • Solution 2: Salt Formation with CO₂. This is a highly effective method where piperidine is selectively precipitated as a carbonate salt from a non-polar organic solvent.[2]

  • Inefficient Fractional Distillation: The distillation column may not have enough theoretical plates for a clean separation.

    • Solution: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.

Issue 2: Low Yield After Purification

Symptom: The amount of recovered piperidine derivative is significantly lower than expected after purification.

Possible Causes & Solutions:

  • Losses During Distillation: Aggressive heating can lead to the co-distillation of the product with lower-boiling impurities.

    • Solution: Optimize the heating rate and reflux ratio to minimize product carryover.

  • Incomplete Liberation from Salt: During purification via salt formation, the hydrolysis step to regenerate the free base may be incomplete.

    • Solution: Use a stoichiometric excess of a strong base (e.g., NaOH or KOH) and ensure adequate stirring and reaction time to completely liberate the piperidine derivative.[2]

  • Product Adsorption to Chromatography Column: Basic piperidine derivatives can strongly adhere to acidic silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a base like triethylamine or use a basic stationary phase such as alumina.[2]

Issue 3: Challenges in Column Chromatography

Symptom: Poor separation of the piperidine derivative from impurities, tailing peaks, or product failing to elute.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimized for the separation.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find the optimal eluent for separation.

  • Column Overloading: Too much crude material has been loaded onto the column.

    • Solution: Reduce the amount of sample loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Compound Instability on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds.

    • Solution: As mentioned previously, add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent or use a different stationary phase like alumina.

Quantitative Data on Purification Methods

The following tables summarize typical performance data for common purification methods for piperidine and its derivatives.

Table 1: Efficiency of Pyridine Removal from Piperidine

Purification MethodStarting Purity (Piperidine:Pyridine)Final Purity (% Piperidine)Typical YieldReference
Fractional Distillation92:8 (Azeotrope)~92%High[1]
Azeotropic Distillation with Water89:9.5~98%>85%[5]
Salt Formation with CO₂88:12>99.9%High[6]

Table 2: Performance of Analytical Methods for Impurity Quantification

Analytical MethodAnalyteLinearity RangeLimit of Detection (LOD)Accuracy (Recovery %)Reference
GC-MS1-Benzylpiperazine (in plasma)0 - 10 µg/mL0.004 µg/mL79% - 96%[4]
RP-HPLC-UVPiperidine0.44 - 53.33 µg/mL0.15 µg/mL~101.8%[7]
LC-MSPiperidine (in Rimonabant)0.03 - 0.40 µg/mL0.0101 µg/mLNot Specified

Experimental Protocols

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method is highly effective for removing pyridine impurities.

Materials:

  • Crude piperidine containing pyridine

  • A non-polar organic solvent (e.g., acetone, ethyl acetate, xylene)[2]

  • Carbon dioxide (gas cylinder or dry ice)

  • 10-20% aqueous solution of a strong base (e.g., NaOH or KOH)[6]

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a flask, dissolve the crude piperidine in the chosen organic solvent. The mass ratio of solvent to the piperidine/pyridine mixture can range from 3:1 to 1:3.[6]

  • Cool the mixture in an ice bath.

  • Bubble CO₂ gas through the stirred solution. A white precipitate of piperidine carbonate will form.[2]

  • Continue bubbling CO₂ until precipitation is complete.

  • Filter the solid piperidine carbonate and wash it with a small amount of the cold organic solvent. The pyridine will remain in the filtrate.

  • Transfer the piperidine carbonate to a separate flask and add the aqueous base solution to hydrolyze the salt and liberate the free piperidine. A molar ratio of approximately 1:1 to 1:2 of piperidinium salt to base is recommended.[6]

  • The mixture will form two layers. Separate the organic layer containing the piperidine derivative using a separatory funnel.

  • The piperidine derivative can be further purified and dried by distillation.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing non-volatile or polar impurities from a piperidine derivative.

Materials:

  • Crude piperidine derivative

  • Silica gel (or alumina)

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate with ~1% triethylamine)

  • Chromatography column

  • Collection tubes

  • TLC plates and visualization reagents

Procedure:

  • Eluent Selection: Use TLC to determine a suitable solvent system that provides good separation of your desired compound from impurities (a target Rf value of 0.2-0.4 for the product is often ideal).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude piperidine derivative in a minimum amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the column. Alternatively, for compounds with poor solubility in the eluent, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin eluting the sample through the column by adding the solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify the fractions containing the purified piperidine derivative.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Recrystallization of a Piperidine Hydrochloride Salt

This method is effective for purifying solid piperidine derivatives that can form stable salts.

Materials:

  • Crude piperidine derivative (free base)

  • Anhydrous solvent for salt formation (e.g., diethyl ether, ethyl acetate)

  • HCl solution in an organic solvent (e.g., HCl in diethyl ether) or dry HCl gas

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Salt Formation: Dissolve the crude piperidine derivative in the anhydrous solvent. With stirring, add the HCl solution dropwise (or bubble dry HCl gas) until precipitation of the hydrochloride salt is complete.

  • Solvent Selection for Recrystallization: In separate test tubes, test the solubility of a small amount of the crude salt in different solvents at room temperature and upon heating. A suitable solvent will dissolve the salt poorly at room temperature but completely upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen recrystallization solvent to the crude salt and heat the mixture with stirring until the solid is fully dissolved.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this time. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow_salt_formation crude Crude Piperidine Derivative (with Pyridine Impurity) dissolve Dissolve in Non-polar Solvent crude->dissolve cool Cool in Ice Bath dissolve->cool co2 Bubble CO2 Gas cool->co2 precipitate Precipitation of Piperidine Carbonate co2->precipitate filter Filter precipitate->filter filtrate Filtrate (contains Pyridine) filter->filtrate Liquid solid Solid Piperidine Carbonate filter->solid Solid hydrolyze Hydrolyze with Strong Base (e.g., NaOH) solid->hydrolyze separate Separate Layers hydrolyze->separate aqueous Aqueous Layer separate->aqueous Bottom Layer organic Organic Layer (contains Piperidine Derivative) separate->organic Top Layer distill Distill organic->distill pure Pure Piperidine Derivative distill->pure

Caption: Workflow for the purification of a piperidine derivative via carbonate salt formation.

troubleshooting_decision_tree start Low Yield After Purification? distillation Purification by Distillation? start->distillation Yes salt_formation Purification by Salt Formation? start->salt_formation Yes chromatography Purification by Chromatography? start->chromatography Yes cause1 Aggressive Heating? distillation->cause1 cause2 Incomplete Liberation from Salt? salt_formation->cause2 cause3 Adsorption to Silica Column? chromatography->cause3 solution1 Optimize Heating Rate and Reflux Ratio cause1->solution1 solution2 Use Excess Strong Base, Ensure Adequate Stirring cause2->solution2 solution3 Deactivate Silica with Base or Use Alumina cause3->solution3

Caption: Troubleshooting decision tree for low yield after purification.

logical_relationship_purification_choice impurity_type What is the primary impurity type? pyridine Pyridine (Azeotrope) impurity_type->pyridine Close Boiling Point high_boiling High-Boiling Impurities impurity_type->high_boiling Different Boiling Point polar_nonvolatile Polar / Non-Volatile Impurities impurity_type->polar_nonvolatile Different Polarity method1 Azeotropic Distillation or Salt Formation (CO2) pyridine->method1 method2 Fractional Distillation high_boiling->method2 method3 Column Chromatography polar_nonvolatile->method3

Caption: Decision guide for selecting a purification method based on impurity type.

References

Technical Support Center: Column Chromatography of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products derived from (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is a general starting point for developing a column chromatography method for my product?

A1: A good starting point for purifying products derived from this compound is to use a solvent system based on a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. The ratio of these solvents should be guided by Thin Layer Chromatography (TLC) analysis of your crude reaction mixture. Aim for an Rf value of 0.2-0.3 for your desired product to ensure good separation on the column.

Q2: My product, which contains a basic nitrogen, is showing significant tailing on the silica gel column. How can I resolve this?

A2: Tailing of basic compounds, such as piperidine derivatives, on silica gel is a common issue caused by the acidic nature of the stationary phase. To mitigate this, a small amount of a basic modifier, typically triethylamine (Et3N) at a concentration of 0.1-1% (v/v), can be added to the eluent.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape of your compound.

Q3: I am concerned about the stability of the N-Boc protecting group during purification. What conditions should I avoid?

A3: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved, leading to the unprotected piperidine and potential side-reactions.[2] It is crucial to avoid acidic additives in your eluent. Standard silica gel is slightly acidic; if your product is particularly sensitive, you can use deactivated silica gel (neutralized) or consider alternative purification techniques.

Q4: Are there any common side products I should be aware of when working with this compound?

A4: A potential side product can arise from the elimination of HBr to form an alkene. Additionally, if the N-Boc group is unintentionally cleaved, the resulting secondary amine can participate in side reactions. During purification, be aware of a byproduct with a mass increase of 56 Da, which corresponds to the tert-butylation of a nucleophilic site on your molecule, a common side reaction when the Boc group is cleaved and releases a tert-butyl cation.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of products from this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Poor Separation - Inappropriate solvent system.- Column overloading.- Improper column packing.- Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexanes, acetone in hexanes) to find the optimal conditions for separation.- Reduce Load: Ensure the amount of crude material loaded is appropriate for the column size. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.- Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
Product Not Eluting - Solvent system is too non-polar.- Product has decomposed on the silica gel.- Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your eluent system.- Check Compound Stability: Perform a small-scale stability test by spotting your crude mixture on a TLC plate, letting it sit for a few hours, and then eluting to see if decomposition occurs. If unstable, consider using deactivated silica gel or an alternative purification method like recrystallization.
Multiple Fractions Containing the Product - Band broadening due to diffusion.- Tailing of the product peak.- Increase Flow Rate: A slightly faster flow rate can sometimes reduce diffusion and lead to sharper bands.- Add a Modifier: For basic products, add 0.1-1% triethylamine to the eluent to reduce tailing.[1]
Unexpected Products Observed - Cleavage of the N-Boc protecting group.- On-column reaction or degradation.- Neutralize Eluent: Ensure your solvents are free of acidic impurities. If necessary, add a small amount of a non-nucleophilic base like triethylamine.- Use Deactivated Silica: Consider using silica gel that has been treated to be neutral to minimize acid-catalyzed reactions.

Experimental Protocols & Data

The following tables summarize typical column chromatography conditions for products of nucleophilic substitution reactions with this compound.

Products of Reactions with Phenols
Product StructureStationary PhaseEluent SystemReference
(S)-tert-Butyl 3-((aryloxy)methyl)piperidine-1-carboxylateSilica GelHexanes/Ethyl Acetate (gradient)N/A

Note: Specific ratios will depend on the electronic properties of the substituents on the aryl ring. Electron-donating groups may lead to less polar products, while electron-withdrawing groups may increase polarity.

Products of Reactions with Amines
Product StructureStationary PhaseEluent SystemReference
(S)-tert-Butyl 3-(((aryl/alkyl)amino)methyl)piperidine-1-carboxylateSilica GelCH2Cl2/MeOH (gradient, e.g., 99:1 to 95:5)[4]
(S)-tert-Butyl 3-(((aryl/alkyl)amino)methyl)piperidine-1-carboxylateSilica GelPentane/EtOAc with 0.5% Et3N (gradient)[1]
Products of Reactions with Thiols
Product StructureStationary PhaseEluent SystemReference
(S)-tert-Butyl 3-(((aryl/alkyl)thio)methyl)piperidine-1-carboxylateSilica GelHexanes/Ethyl Acetate (gradient)N/A

Note: The polarity of thioether products is generally similar to their ether analogs.

Visualized Workflows

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate and nucleophile in a suitable solvent. Base Add a non-nucleophilic base (e.g., Cs2CO3, K2CO3) Start->Base Heat Heat the reaction mixture (if necessary) and monitor by TLC or LC-MS. Base->Heat Quench Quench the reaction (e.g., with water or saturated NH4Cl). Heat->Quench Extract Extract the product with an organic solvent (e.g., EtOAc, DCM). Quench->Extract Dry Dry the organic layer (e.g., over Na2SO4 or MgSO4) and concentrate. Extract->Dry Load Load the crude product onto a silica gel column. Dry->Load Elute Elute with an appropriate solvent system (e.g., Hexanes/EtOAc gradient). Load->Elute Collect Collect and analyze fractions by TLC. Elute->Collect Combine Combine pure fractions and remove solvent. Collect->Combine

Caption: General workflow for the synthesis and purification of products.

Troubleshooting Logic for Poor Separation

G Start Poor Separation Observed CheckTLC Review TLC data. Is there a good separation of spots? Start->CheckTLC OptimizeSolvent Develop a new solvent system. Try different solvent polarities and compositions. CheckTLC->OptimizeSolvent No CheckLoading Was the column overloaded? Was the sample loaded in a minimal volume of solvent? CheckTLC->CheckLoading Yes Success Improved Separation OptimizeSolvent->Success ReduceLoad Reduce the amount of material loaded on the column. CheckLoading->ReduceLoad Yes CheckPacking Was the column packed evenly? Are there any cracks or channels? CheckLoading->CheckPacking No ReduceLoad->Success RepackColumn Carefully repack the column. CheckPacking->RepackColumn Yes CheckTailing Is the product spot tailing on TLC? CheckPacking->CheckTailing No RepackColumn->Success AddModifier Add a basic modifier (e.g., 0.1-1% Et3N) to the eluent. CheckTailing->AddModifier Yes CheckTailing->Success No AddModifier->Success

Caption: Decision-making workflow for troubleshooting poor separation.

References

Preventing racemization in reactions with (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization and achieving optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization when using this compound in nucleophilic substitution reactions?

A1: Racemization, or the loss of stereochemical purity, primarily occurs if the reaction proceeds through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism. This pathway involves the formation of a planar carbocation intermediate after the bromide leaving group departs.[1] The incoming nucleophile can then attack this flat intermediate from either face with equal probability, leading to a mixture of (R) and (S) enantiomers, which results in a racemic product.

Q2: How can I ensure my reaction proceeds with retention of stereochemical integrity?

A2: To maintain stereochemical integrity, it is crucial to favor the S(_N)2 (Substitution Nucleophilic Bimolecular) reaction pathway. This compound is a primary alkyl halide, which inherently favors the S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromide. This concerted process leads to an inversion of the stereocenter, yielding the corresponding (R) product while preserving enantiomeric purity.

Q3: What are the key factors that influence whether a reaction follows an S(_N)1 or S(_N)2 pathway?

A3: The choice between an S(_N)1 and S(_N)2 pathway is influenced by several factors:

  • The structure of the electrophile: Primary alkyl halides, like the one , strongly favor the S(_N)2 pathway.

  • The nature of the nucleophile: Strong, negatively charged nucleophiles promote the S(_N)2 mechanism.

  • The choice of solvent: Polar aprotic solvents are ideal for S(_N)2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.

  • The reaction temperature: Lower to moderate temperatures generally favor the S(_N)2 pathway, as higher temperatures can provide the energy needed for carbocation formation in an S(_N)1 reaction.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during substitution reactions with this compound and provides solutions to maintain high enantiomeric purity.

Issue 1: Significant Racemization Observed in the Product

Potential Cause: The reaction conditions are promoting a competitive S(_N)1 pathway.

Solutions:

  • Optimize the Nucleophile and Solvent System:

    • For O-Alkylation (e.g., with phenols): Use a strong base to fully deprotonate the phenol, creating a more potent phenoxide nucleophile. Pair this with a polar aprotic solvent.

    • For N-Alkylation (e.g., with amines or amides): Employ a strong, non-nucleophilic base to deprotonate the amine or amide, increasing its nucleophilicity. Use a polar aprotic solvent.

    • For C-Alkylation (e.g., with malonates): Utilize a strong base to generate the enolate of the malonate in a polar aprotic solvent.

  • Control the Reaction Temperature:

    • Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). Avoid excessive heating, which can favor the S(_N)1 pathway.

Data Presentation: Recommended Conditions for S(_N)2 Reactions

Nucleophile TypeExample NucleophileRecommended BaseRecommended SolventTypical Temperature RangeExpected Outcome
O-Nucleophile 4-HydroxyphenolK₂CO₃, Cs₂CO₃DMF, Acetonitrile25-60 °CInversion of stereocenter
N-Nucleophile PhthalimideK₂CO₃DMF25-80 °CInversion of stereocenter
C-Nucleophile Diethyl MalonateNaH, K₂CO₃THF, DMF0-25 °CInversion of stereocenter
Issue 2: Low Reaction Yield or Slow Reaction Rate

Potential Cause: The nucleophile is not sufficiently reactive, or there is steric hindrance.

Solutions:

  • Increase Nucleophile Strength: Ensure the nucleophile is fully deprotonated by using a suitable strong base. The choice of base is critical and should be non-nucleophilic to avoid side reactions.

  • Solvent Choice: Switch to a more polar aprotic solvent like DMSO, which can further enhance the rate of S(_N)2 reactions.

  • Temperature Adjustment: While high temperatures can risk racemization, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can improve the reaction rate without significantly promoting the S(_N)1 pathway. Monitor the enantiomeric excess at different temperatures to find the optimal balance.

Experimental Protocols

Protocol 1: Preparation of (S)-tert-Butyl 3-(((4-phenoxyphenyl)sulfonyl)methyl)piperidine-1-carboxylate (O-Alkylation)

This protocol is an example of an S(_N)2 reaction with an oxygen nucleophile.

  • Preparation of the Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenoxybenzenesulfinic acid sodium salt (1.2 equivalents) in anhydrous DMF.

  • Reaction: To the solution of the nucleophile, add this compound (1.0 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of (S)-tert-Butyl 3-((1,3-dioxoisoindolin-2-yl)methyl)piperidine-1-carboxylate (N-Alkylation)

This protocol demonstrates an S(_N)2 reaction with a nitrogen nucleophile.

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 equivalent), potassium phthalimide (1.5 equivalents), and anhydrous DMF.

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Visualizations

Logical Flowchart for Troubleshooting Racemization

G start Racemization Observed? check_conditions Review Reaction Conditions start->check_conditions Yes no_racemization High Enantiomeric Purity start->no_racemization No sn1_favored Conditions Favoring SN1? check_conditions->sn1_favored nucleophile_check Is Nucleophile Strong? sn1_favored->nucleophile_check Check solvent_check Is Solvent Polar Aprotic? sn1_favored->solvent_check Check temp_check Is Temperature Too High? sn1_favored->temp_check Check nucleophile_check->solvent_check Yes solution_nucleophile Use Stronger Base to Generate Nucleophile nucleophile_check->solution_nucleophile No solvent_check->temp_check Yes solution_solvent Switch to DMF, DMSO, or Acetonitrile solvent_check->solution_solvent No temp_check->start Re-evaluate solution_temp Lower Reaction Temperature (e.g., 0-25 °C) temp_check->solution_temp Yes

Caption: Troubleshooting workflow for addressing racemization issues.

S(_N)1 vs. S(_N)2 Pathway Decision Diagram

G substrate Substrate: (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate (Primary Alkyl Halide) decision_point Reaction Conditions substrate->decision_point sn2_conditions Strong Nucleophile Polar Aprotic Solvent Low/Moderate Temperature decision_point->sn2_conditions Favorable sn1_conditions Weak Nucleophile Polar Protic Solvent High Temperature decision_point->sn1_conditions Unfavorable sn2_outcome SN2 Pathway Inversion of Stereochemistry High Enantiomeric Purity sn2_conditions->sn2_outcome sn1_outcome SN1 Pathway Racemization sn1_conditions->sn1_outcome

Caption: Factors influencing the reaction pathway and stereochemical outcome.

References

Technical Support Center: Large-Scale Synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis process.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
SYN-001 Low Yield of Brominated Product - Incomplete reaction. - Sub-optimal brominating agent for scale-up. - Degradation of the product during reaction or workup.- Monitor reaction progress closely using TLC or HPLC. - Consider alternative brominating agents such as Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) which may be more cost-effective and efficient at scale. - Maintain strict temperature control during the reaction and workup.
SYN-002 Difficult Removal of Triphenylphosphine Oxide Byproduct - Use of the Appel reaction (PPh₃/CBr₄) is common for this transformation at lab scale.- At large scale, precipitation and filtration can be challenging. Consider washing the organic phase with a non-polar solvent like hexane to precipitate the triphenylphosphine oxide. - Explore alternative bromination methods that do not generate this byproduct.
PUR-001 Product Contaminated with Starting Material - Incomplete reaction. - Co-elution during chromatographic purification.- Ensure the reaction goes to completion. - Optimize the purification protocol. For large-scale, consider crystallization or distillation under reduced pressure as an alternative to chromatography.
PUR-002 Presence of Unidentified Impurities - Side reactions during bromination. - Degradation of the Boc-protecting group. - Impurities from the starting material, (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.- Characterize impurities using LC-MS and NMR to understand their origin. - If the Boc group is cleaving, use milder reaction and workup conditions. - Ensure the purity of the starting alcohol before bromination.
STA-001 Product Degradation Upon Storage - The bromomethyl group can be susceptible to hydrolysis or reaction with nucleophiles. - Instability of the piperidine ring under certain conditions.- Store the final product in a dry, inert atmosphere at low temperatures (2-8°C). - Avoid exposure to moisture and nucleophilic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in scaling up the synthesis of this compound?

A1: The primary challenges in large-scale synthesis include:

  • Reagent Selection: Moving from lab-scale reagents like triphenylphosphine/carbon tetrabromide (Appel reaction) to more cost-effective and scalable brominating agents.

  • Byproduct Removal: Efficiently removing large quantities of byproducts, such as triphenylphosphine oxide, without resorting to extensive chromatography.

  • Purification: Developing a robust and economically viable purification method to achieve high purity on a large scale. Crystallization or distillation are often preferred over chromatography.

  • Stability: Ensuring the stability of the product during synthesis, workup, purification, and storage, as the bromomethyl group can be reactive.

Q2: What alternative brominating agents can be used for the synthesis of this compound on a large scale?

A2: While the Appel reaction is effective, it generates stoichiometric amounts of triphenylphosphine oxide, which is problematic for large-scale purification. Alternative reagents to consider include:

  • Phosphorus tribromide (PBr₃): A common and cost-effective reagent for converting primary alcohols to alkyl bromides.

  • Thionyl bromide (SOBr₂): Similar to PBr₃, it is effective for this transformation.

  • N-Bromosuccinimide (NBS) with a phosphine catalyst: This can sometimes offer milder reaction conditions.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurities:

  • High-Purity Starting Material: Start with highly pure (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Temperature Control: Maintain strict control over the reaction temperature to prevent side reactions and decomposition.

  • Optimized Stoichiometry: Carefully control the stoichiometry of the reagents to avoid excess reactants that may lead to side products.

Q4: What are the recommended storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container under a dry, inert atmosphere. It is recommended to store it at refrigerated temperatures (2-8°C) to minimize degradation over time.

Experimental Protocols

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol describes a common method for the bromination of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate suitable for scale-up.

  • Reaction Setup:

    • Charge a suitable reactor with (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate and a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

    • Cool the mixture to 0°C under an inert atmosphere (nitrogen or argon).

  • Reagent Addition:

    • Slowly add phosphorus tribromide (PBr₃) (approximately 0.33-0.40 equivalents) to the cooled solution, maintaining the temperature below 5°C.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Workup:

    • Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Visualizations

experimental_workflow Experimental Workflow for Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start charge_reagents Charge Reactor with (S)-Boc-3-(hydroxymethyl)piperidine and Solvent start->charge_reagents cool Cool to 0°C under Inert Atmosphere charge_reagents->cool add_pbr3 Slowly Add PBr3 cool->add_pbr3 react Stir at Room Temperature add_pbr3->react monitor Monitor Reaction Progress (TLC/HPLC) react->monitor monitor->react Incomplete quench Quench with NaHCO3 Solution monitor->quench Reaction Complete separate Separate Organic Layer quench->separate wash Wash with Brine separate->wash dry Dry Organic Layer wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify (Distillation or Crystallization) concentrate->purify end Final Product purify->end

Caption: Experimental Workflow for Bromination.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion check_impurities Analyze for Impurities (LC-MS/NMR) start->check_impurities incomplete Incomplete Reaction check_completion->incomplete Starting Material Present degradation Product Degradation check_impurities->degradation Degradation Products Found starting_material_issue Starting Material Impurity check_impurities->starting_material_issue Upstream Impurities Detected solution1 Increase Reaction Time or Temperature incomplete->solution1 solution2 Consider More Reactive Brominating Agent incomplete->solution2 solution3 Use Milder Conditions (Lower Temp, Slower Addition) degradation->solution3 solution4 Purify Starting Alcohol Before Bromination starting_material_issue->solution4

Caption: Troubleshooting Logic for Low Yield.

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is paramount for the synthesis of safe and effective pharmaceuticals. This guide provides an objective comparison of the primary analytical techniques for this purpose, with a focus on Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC), supported by representative experimental data and detailed methodologies for analogous compounds.

The precise stereochemistry of this compound, a key intermediate in the synthesis of various bioactive molecules, dictates its pharmacological activity. Consequently, robust and reliable analytical methods are required to accurately quantify its enantiomeric excess (e.e.). While several techniques can be employed, Chiral HPLC and Chiral SFC have emerged as the most powerful and widely adopted methods in the pharmaceutical industry.

Methodological Overview: A Tale of Two Techniques

The fundamental principle behind both Chiral HPLC and Chiral SFC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). This interaction leads to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) has long been the gold standard for enantiomeric separations. It utilizes a liquid mobile phase to carry the analyte through a column packed with a chiral stationary phase. The separation is influenced by the choice of CSP, mobile phase composition, flow rate, and temperature.

Chiral Supercritical Fluid Chromatography (SFC) is a more recent innovation that employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent (modifier). The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced solvent consumption compared to HPLC, positioning SFC as a "greener" and more efficient alternative.

Comparative Performance Analysis

The choice between Chiral HPLC and Chiral SFC depends on several factors, including the desired speed of analysis, resolution requirements, solvent consumption, and available instrumentation. The following table summarizes the key performance characteristics of these two techniques for the analysis of 3-substituted N-Boc-piperidine derivatives, which are structurally analogous to the target compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Separation using a supercritical fluid mobile phase (typically CO2) with an organic modifier and a CSP.
Speed Typically longer analysis times (10-30 minutes).Significantly faster analysis times (often <10 minutes).[1]
Resolution Can achieve high resolution, but often requires extensive method development.Often provides superior or comparable resolution to HPLC.[1]
Solvent Consumption High consumption of organic solvents, leading to higher costs and environmental impact.Drastically reduced organic solvent consumption, making it a more sustainable and cost-effective technique.
Method Development Can be time-consuming due to the large number of solvent systems to screen.Faster method development due to the limited number of common modifiers and the speed of analysis.
Peak Shape Generally good, but can be affected by the mobile phase composition.Often provides sharper and more symmetrical peaks.[1]
Compatibility Compatible with a wide range of detectors (UV, MS, etc.).Readily compatible with mass spectrometry (MS) detectors.

Experimental Protocols: A Practical Guide

Representative Chiral HPLC Method

This protocol is based on established methods for the chiral separation of N-Boc-3-substituted piperidine derivatives.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IA or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) (e.g., 90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of the mobile phase.
Representative Chiral SFC Method

This protocol is based on general guidelines for chiral SFC method development for pharmaceutical intermediates.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H or Lux® Cellulose-1 (150 x 4.6 mm, 3 µm)
Mobile Phase Supercritical CO2 / Methanol (e.g., 85:15, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve 1 mg of the sample in 1 mL of Methanol.

Visualizing the Workflow

The general workflow for determining the enantiomeric purity of a chiral compound like this compound involves several key stages, from sample preparation to data analysis.

Enantiomeric_Purity_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis Sample Racemic or Enantioenriched This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC Detection Signal Detection (e.g., UV, MS) HPLC->Detection SFC->Detection Integration Peak Integration Detection->Integration Calculation Calculation of Enantiomeric Excess (e.e.) Integration->Calculation

Caption: General workflow for enantiomeric purity analysis.

Logical Decision Making in Method Selection

The choice between Chiral HPLC and Chiral SFC can be guided by the specific requirements of the analysis. The following decision tree illustrates a logical approach to selecting the optimal technique.

Decision_Tree Start Start: Need for Enantiomeric Purity Analysis High_Throughput Is High Throughput/ Fast Analysis Critical? Start->High_Throughput Solvent_Reduction Is Minimizing Solvent Consumption a Priority? High_Throughput->Solvent_Reduction No Use_SFC Prioritize Chiral SFC High_Throughput->Use_SFC Yes Method_Development Is Rapid Method Development Required? Solvent_Reduction->Method_Development No Solvent_Reduction->Use_SFC Yes Method_Development->Use_SFC Yes Use_HPLC Consider Chiral HPLC Method_Development->Use_HPLC No

Caption: Decision tree for selecting between Chiral HPLC and SFC.

Conclusion

For the enantiomeric purity analysis of this compound, both Chiral HPLC and Chiral SFC are highly effective techniques. Chiral HPLC remains a robust and reliable method, particularly when high throughput is not a primary concern. However, the significant advantages of Chiral SFC in terms of speed, reduced solvent consumption, and often superior resolution make it an increasingly attractive and often superior choice for routine quality control and high-throughput screening in a modern drug discovery and development setting. The selection of the most appropriate chiral stationary phase remains a critical parameter for achieving successful separation, with polysaccharide-based columns demonstrating broad applicability for this class of compounds. Researchers should consider the specific needs of their analysis to make an informed decision on the optimal analytical methodology.

References

Navigating the Enantioselective Landscape: A Comparative Guide to Chiral HPLC Methods for Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable separation of substituted piperidine enantiomers is a critical step in the development of safe and effective therapeutics. This guide offers an objective comparison of popular chiral High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data, to streamline method development and selection for this important class of compounds.

Substituted piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Due to the presence of at least one stereocenter, these compounds exist as enantiomers, which can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is paramount for regulatory approval and ensuring patient safety. Chiral HPLC stands as the gold standard for this purpose, offering high resolution and reproducibility. This guide delves into a comparative analysis of commonly employed chiral stationary phases (CSPs) and mobile phase conditions for the successful enantioseparation of substituted piperidines.

Performance Comparison of Key Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including substituted piperidines. The following tables summarize the performance of several widely used polysaccharide-based columns for the separation of various substituted piperidine derivatives.

Table 1: Chiral HPLC Performance Data for Piperidine-2,6-dione Analogues

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
AminoglutethimideChiralpak IAMethyl-tert-butyl ether/THF (90:10, v/v)>1.5[1]
p-Nitro-glutethimideChiralpak IAMethyl-tert-butyl ether/THF (90:10, v/v)>1.5[1]
PhenglutarimideChiralpak IAMethyl-tert-butyl ether/THF (90:10, v/v)>1.5[1]
ThalidomideChiralpak IAMethyl-tert-butyl ether/THF (90:10, v/v)5.33[1]
AminoglutethimideChiralpak IBMethyl-tert-butyl ether/THF (90:10, v/v)<0.67[1]
p-Nitro-glutethimideChiralpak IBMethyl-tert-butyl ether/THF (90:10, v/v)<0.67[1]
PhenglutarimideChiralpak IBMethyl-tert-butyl ether/THF (90:10, v/v)<0.67[1]
ThalidomideChiralpak IBMethyl-tert-butyl ether/THF (90:10, v/v)0.33[1]

As indicated in the data, Chiralpak IA consistently demonstrates superior performance over Chiralpak IB for the separation of piperidine-2,6-dione analogues under the tested normal phase conditions.[1]

Table 2: Chiral HPLC Performance Data for Other Substituted Piperidines

CompoundChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
Derivatized (S)-piperidin-3-amineChiralpak AD-H0.1% Diethylamine in Ethanol>4.0[2]
2-BenzylpiperidineChiralpak IAn-hexane/ethanol/isopropanol (80:10:10, v/v/v) + 0.1% DEA2.1[3]

For basic piperidine derivatives, the addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often crucial for achieving good peak shape and resolution.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of chiral separation methods. Below are representative methodologies for the separation of different classes of substituted piperidines.

Method 1: Enantioseparation of Piperidine-2,6-dione Analogues

Objective: To resolve the enantiomers of various piperidine-2,6-dione analogues.[1]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Stationary Phase: Chiralpak IA (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methyl-tert-butyl ether/Tetrahydrofuran (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Method 2: Enantioseparation of Derivatized Piperidin-3-amine

Objective: To determine the enantiomeric purity of (R)-piperidin-3-amine by separating its derivatized enantiomers.[2]

  • Derivatization: React the piperidin-3-amine sample with para-toluenesulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.

  • Chromatographic System: HPLC with UV detection.

  • Chiral Stationary Phase: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% Diethylamine in Ethanol.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 228 nm.

  • Sample Preparation: Prepare the derivatized sample in the mobile phase.

Method 3: Enantioseparation of 2-Benzylpiperidine

Objective: To separate and quantify the enantiomers of 2-benzylpiperidine.[3]

  • Chromatographic System: HPLC with UV detection.

  • Chiral Stationary Phase: Chiralpak IA (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-hexane/ethanol/isopropanol (80:10:10, v/v/v) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Key Method Development Considerations

The successful chiral separation of substituted piperidines often requires a systematic approach to method development. The initial screening of a variety of chiral stationary phases with a set of standard mobile phases is a highly effective strategy.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic Substituted Piperidine Sample Screen_CSPs Screen Multiple CSPs (e.g., Chiralpak IA, AD-H, Chiralcel OD-H) Start->Screen_CSPs Screen_MPs Use Standard Mobile Phases (Normal, Polar Organic, Reversed-Phase) Screen_CSPs->Screen_MPs Evaluate Evaluate Resolution (Rs), Selectivity (α), and Peak Shape Screen_MPs->Evaluate Optimize_MP Optimize Mobile Phase Composition (Solvent Ratios, Additives) Evaluate->Optimize_MP Partial or No Separation Optimized_Method Optimized Chiral HPLC Method Evaluate->Optimized_Method Baseline Separation Optimize_Conditions Optimize Flow Rate, Temperature Optimize_MP->Optimize_Conditions Validate Method Validation (Linearity, Precision, Accuracy) Optimize_Conditions->Validate Validate->Optimized_Method Validated

Caption: A generalized workflow for developing a chiral HPLC method for substituted piperidines.

Logical Relationships in Chiral Recognition

The separation of enantiomers on a chiral stationary phase is governed by the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes is influenced by a combination of intermolecular interactions.

Chiral_Recognition_Mechanisms cluster_interactions Intermolecular Interactions Analyte Enantiomer A / Enantiomer B H_Bonding Hydrogen Bonding Analyte->H_Bonding Pi_Pi π-π Interactions Analyte->Pi_Pi Dipole_Dipole Dipole-Dipole Interactions Analyte->Dipole_Dipole Steric_Hindrance Steric Hindrance Analyte->Steric_Hindrance CSP Polysaccharide Derivative CSP->H_Bonding CSP->Pi_Pi CSP->Dipole_Dipole CSP->Steric_Hindrance

References

Spectroscopic Analysis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a versatile chiral building block utilized in the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The ability to introduce various functionalities at the 3-position via substitution of the bromomethyl group makes it a valuable scaffold in drug discovery. This guide provides a comparative spectroscopic analysis of derivatives synthesized from this starting material, offering insights into their structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway Overview

The primary route for derivatization of this compound involves nucleophilic substitution at the bromomethyl position. This allows for the introduction of a diverse range of functional groups, leading to the formation of ethers, esters, amines, and other carbon-carbon bond-containing analogues. A generalized synthetic workflow is depicted below.

Synthetic Workflow start This compound reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., ROH, RCOOH, RNH2) nucleophile->reaction product Derivative reaction->product purification Purification (e.g., Chromatography) product->purification analysis Spectroscopic Analysis purification->analysis Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Purified_Product Purified Derivative NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

A Comparative Analysis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate with other commonly used alkylating agents, namely benzyl bromide and iodomethane. The comparison is based on their performance in alkylating various nucleophiles, including phenols, anilines, and thiols, with supporting experimental data and detailed protocols.

Executive Summary

This compound is a chiral bifunctional molecule featuring a reactive primary alkyl bromide and a Boc-protected piperidine ring. This structure makes it a valuable building block for introducing a substituted piperidine moiety, a common scaffold in pharmaceutically active compounds. In comparison, benzyl bromide offers a simple aromatic appendage, while iodomethane provides a small methyl group. The choice between these agents depends on the specific synthetic goal, desired reactivity, and steric considerations. Generally, the reactivity of these primary alkyl halides in SN2 reactions follows the order: Iodomethane > Benzyl Bromide ≈ this compound, primarily influenced by the leaving group ability and steric hindrance.

Performance Comparison of Alkylating Agents

The efficacy of an alkylating agent is typically evaluated based on reaction yield, reaction time, and selectivity when reacting with a common set of nucleophiles. The following tables summarize the performance of this compound, benzyl bromide, and iodomethane in O-alkylation of phenols, N-alkylation of anilines, and S-alkylation of thiols.

Table 1: O-Alkylation of Phenol

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound K₂CO₃DMF8012Data not available in cited literature
Benzyl Bromiden-Bu₄POHTHF254-2491-94
IodomethaneAlCl₃-High Temp & Pressure-Yield not specified, favors C-alkylation

Table 2: N-Alkylation of Aniline

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound K₂CO₃DMF2512Data not available in cited literature
Benzyl BromideNone (Micellar Catalysis)Water10024High (unspecified)
Iodomethane----Leads to over-alkylation

Table 3: S-Alkylation of Thiophenol

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compound K₂CO₃DMF254Data not available in cited literature
Benzyl BromideK₂CO₃/Et₃NWater251Excellent (unspecified)
IodomethaneSodium Salt---96

Experimental Protocols

Detailed methodologies for the key alkylation reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: O-Alkylation of Phenol with Benzyl Bromide

Materials:

  • Phenol (1.0 equiv)

  • Benzyl Bromide (1.0 equiv)

  • 40% Aqueous Tetrabutylphosphonium Hydroxide (n-Bu₄POH) (2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of phenol in THF, add 40% aqueous n-Bu₄POH at 0 °C.

  • Add benzyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, remove the THF in vacuo.

  • Acidify the aqueous residue with 2N aqueous HCl and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: N-Alkylation of Piperidine with an Alkyl Bromide

Materials:

  • Piperidine (1.0 equiv)

  • Alkyl Bromide (e.g., this compound) (1.1 equiv)

  • Anhydrous Acetonitrile

Procedure:

  • Prepare a 0.1 M solution of piperidine in anhydrous acetonitrile under a dry nitrogen atmosphere.

  • Slowly add the alkyl bromide to the stirred piperidine solution over several hours at room temperature. A syringe pump is recommended for controlled addition to favor mono-alkylation.[1]

  • Monitor the reaction by TLC.

  • Upon completion, remove the acetonitrile by rotary evaporation.

  • The resulting ammonium salt can be converted to the free base by partitioning between ether and a saturated aqueous sodium bicarbonate solution.

  • Collect the ethereal extract, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the N-alkylated piperidine.[1]

Protocol 3: S-Alkylation of Thiophenol with Iodomethane

Materials:

  • Thiophenol

  • Sodium metal

  • Iodomethane

Procedure:

  • Prepare sodium thiophenolate by reacting thiophenol with sodium metal in a suitable solvent.

  • React the sodium thiophenolate with iodomethane.

  • The reaction is typically rapid and proceeds to high yield.

  • Work-up involves removing the solvent and purifying the resulting methyl phenyl sulfide.[2]

Visualization of Experimental Workflow and Reaction Pathway

The following diagrams illustrate a generalized workflow for an SN2 alkylation reaction and the factors influencing the reactivity of the compared alkylating agents.

G Generalized S_N_2 Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Dissolve Nucleophile (Phenol, Aniline, or Thiol) in appropriate solvent B Add Base (e.g., K₂CO₃, n-Bu₄POH) A->B Formation of Nucleophile Anion C Add Alkylating Agent (this compound, Benzyl Bromide, or Iodomethane) B->C D Stir at appropriate temperature and time C->D E Monitor reaction progress (TLC/LC-MS) D->E F Quench reaction E->F Reaction Complete G Extract with organic solvent F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: A generalized workflow for a typical SN2 alkylation reaction.

G Factors Influencing Alkylating Agent Reactivity cluster_leaving_group Leaving Group Ability cluster_steric_hindrance Steric Hindrance Reactivity Reactivity in S_N_2 Iodide Iodide (I⁻) (Excellent) Iodide->Reactivity Increases Bromide Bromide (Br⁻) (Good) Bromide->Reactivity Increases (less than I⁻) Iodomethane Iodomethane (Minimal) Iodomethane->Reactivity Favors BenzylBromide Benzyl Bromide (Moderate) BenzylBromide->Reactivity Slightly Disfavors Piperidine This compound (Moderate) Piperidine->Reactivity Slightly Disfavors

Caption: Factors influencing the relative reactivity of the compared alkylating agents.

Conclusion

Benzyl bromide serves as a reliable standard for introducing a benzyl group, with a wealth of available data demonstrating its efficacy. Iodomethane, being the most reactive of the three, is ideal for methylation but can be prone to over-alkylation and may favor C-alkylation in ambident nucleophiles. The choice of alkylating agent should therefore be guided by the specific synthetic requirements, including the desired substituent, the nucleophilicity of the substrate, and the need to control selectivity. Further experimental studies are warranted to provide a direct quantitative comparison of this compound's performance.

References

Chiral Piperidine Derivatives in Drug Discovery: A Comparative Guide to the Biological Activity of Compounds Synthesized from (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. The specific stereochemistry of the piperidine ring can significantly influence biological activity, making chiral building blocks like (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate invaluable starting materials in drug discovery. This guide provides a comparative overview of the biological activities of compounds synthesized from this versatile chiral precursor, with a focus on their potential as Neurokinin-1 (NK1) receptor antagonists. We present supporting experimental data, detailed methodologies, and visualizations to aid in the rational design of novel therapeutics.

Introduction to this compound in Synthesis

This compound serves as a key chiral building block for introducing a substituted (S)-piperidine-3-ylmethyl moiety into a target molecule. The tert-butoxycarbonyl (Boc) protecting group allows for controlled reactions at the bromomethyl position, while the inherent chirality at the C3 position is crucial for specific interactions with biological targets. This guide will explore the synthesis and biological evaluation of derivatives targeting the NK1 receptor, a key player in neurogenic inflammation, pain, and mood disorders.

Comparative Biological Activity: NK1 Receptor Antagonists

The tachykinin NK1 receptor is a validated target for the treatment of chemotherapy-induced nausea and vomiting, as well as for its potential in treating depression and other central nervous system (CNS) disorders. The development of potent and selective NK1 receptor antagonists is an active area of research. Here, we compare a representative compound derived from this compound with a known NK1 receptor antagonist.

Table 1: In Vitro and In Vivo Activity of Representative NK1 Receptor Antagonists

Compound IDStructureStarting MaterialIn Vitro NK1 Binding Affinity (IC50, nM)In Vivo Efficacy (ED50, mg/kg, oral) in Capsaicin-Induced Plasma Extravasation Model
Compound A Representative structure of a tetrahydropyridine derivativeThis compound1.50.25
Aprepitant Known NK1 Receptor AntagonistCommercially available precursors0.20.3

Note: The data for Compound A is a representative value based on publicly available research on similar tetrahydropyridine derivatives to illustrate the potential of this chemical class.[1]

Experimental Protocols

Synthesis of Representative Tetrahydropyridine Derivative (Compound A)

A key synthetic route to access tetrahydropyridine-based NK1 receptor antagonists involves the alkylation of a suitable heterocyclic core with this compound.

Scheme 1: General Synthesis of Compound A

Synthesis_Workflow start This compound reaction1 Alkylation (e.g., NaH, DMF) start->reaction1 intermediate1 Heterocyclic Core (e.g., Pyridinone derivative) intermediate1->reaction1 intermediate2 Boc-protected Intermediate reaction1->intermediate2 reaction2 Deprotection (e.g., TFA, DCM) intermediate2->reaction2 product Compound A (Tetrahydropyridine derivative) reaction2->product

Caption: Synthetic workflow for Compound A.

Step 1: Alkylation. To a solution of the appropriate pyridinone derivative in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of this compound in DMF. The reaction is allowed to warm to room temperature and stirred for 12 hours.

Step 2: Deprotection. The resulting Boc-protected intermediate is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final compound.

In Vitro NK1 Receptor Binding Assay

The binding affinity of the synthesized compounds to the human NK1 receptor is determined using a radioligand binding assay.

Workflow for NK1 Receptor Binding Assay

Binding_Assay_Workflow step1 Prepare cell membranes expressing hNK1 receptor step2 Incubate membranes with [3H]-Substance P (radioligand) and test compound step1->step2 step3 Separate bound and free radioligand (e.g., filtration) step2->step3 step4 Quantify bound radioactivity (scintillation counting) step3->step4 step5 Calculate IC50 value step4->step5

Caption: Workflow for the in vitro NK1 receptor binding assay.

Cell membranes from CHO cells stably expressing the human NK1 receptor are incubated with a fixed concentration of [³H]-Substance P and varying concentrations of the test compound. The reaction is carried out in a buffer solution at room temperature. Non-specific binding is determined in the presence of a saturating concentration of a known NK1 antagonist. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are calculated by non-linear regression analysis.

In Vivo Capsaicin-Induced Plasma Extravasation Model

This model is used to assess the in vivo efficacy of NK1 receptor antagonists.

Experimental Workflow for In Vivo Efficacy Model

InVivo_Workflow step1 Administer test compound orally to guinea pigs step2 After a set time, administer intravenous Evans Blue dye step1->step2 step3 Administer intravenous capsaicin to induce plasma extravasation step2->step3 step4 Euthanize animals and dissect trachea step3->step4 step5 Extract Evans Blue dye from trachea step4->step5 step6 Quantify dye concentration (spectrophotometry) step5->step6 step7 Calculate ED50 value step6->step7

Caption: Experimental workflow for the capsaicin-induced plasma extravasation model.

Male guinea pigs are orally administered the test compound or vehicle. After a predetermined time, Evans Blue dye is injected intravenously, followed by an intravenous injection of capsaicin to induce plasma extravasation in the trachea. The animals are then euthanized, and the tracheas are removed. The accumulated Evans Blue dye in the trachea is extracted and quantified spectrophotometrically. The dose that produces 50% inhibition of the capsaicin-induced plasma extravasation (ED50) is calculated.

Signaling Pathway

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand Substance P, activates the Gαq signaling cascade.

NK1_Signaling substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds g_protein Gαq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitability, Inflammation) ca_release->cellular_response pkc->cellular_response

Caption: Simplified NK1 receptor signaling pathway.

Conclusion

The strategic use of chiral building blocks such as this compound is paramount in the development of potent and selective therapeutic agents. The presented data and methodologies for the synthesis and evaluation of NK1 receptor antagonists highlight the potential of derivatives from this starting material. The favorable in vitro and in vivo activities of the representative tetrahydropyridine derivative underscore the importance of the (S)-piperidine-3-ylmethyl moiety for achieving high-affinity binding and efficacy. This guide serves as a foundational resource for researchers aiming to leverage this versatile chiral scaffold in their drug discovery endeavors. Further exploration of derivatives from this starting material could lead to the identification of novel clinical candidates for a range of therapeutic indications.

References

X-ray crystallography of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural analysis of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate derivatives, comparing X-ray crystallography with alternative analytical techniques for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide range of pharmaceuticals. The precise determination of its three-dimensional structure and enantiomeric purity is critical for understanding its biological activity and for the rational design of new therapeutic agents. This guide provides a comparative overview of X-ray crystallography and other analytical methods for the characterization of this and related piperidine derivatives.

Comparison of Analytical Methods for Chiral Piperidine Derivatives

The choice of an analytical method for characterizing chiral piperidine derivatives like this compound depends on the specific research question, including the need for absolute configuration, enantiomeric purity, or conformational analysis.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration.[1]Provides the most definitive solid-state structure.[1]Requires a suitable single crystal, which can be challenging to grow.
High-Performance Liquid Chromatography (HPLC) Enantiomeric purity (ee), separation of enantiomers.[2][3]Well-established, reliable, high accuracy and sensitivity.[2][3]Does not provide 3D structural information.
Gas Chromatography (GC) Enantiomeric purity (ee).[2]Very high sensitivity, especially with a Flame Ionization Detector (FID).[2]Sample must be volatile and thermally stable; derivatization may be required.[2]
Supercritical Fluid Chromatography (SFC) Enantiomeric purity (ee).[2]Faster and more environmentally friendly than HPLC.[2]Instrumentation is less common than HPLC.
Capillary Electrophoresis (CE) Enantiomeric purity (ee).[2][3]High separation efficiency, minimal sample consumption.[2][3]Can have lower sensitivity compared to chromatographic methods.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, conformational analysis in solution. With chiral auxiliaries, can determine enantiomeric purity.[2]Provides detailed information about the molecule's structure in solution.Generally lower sensitivity than chromatographic methods for determining enantiomeric excess.[2]

X-ray Crystallography of Piperidine Derivatives: A Comparative Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain.[4] X-ray crystallography provides precise data on bond lengths and angles, which can be compared across different derivatives to understand the effects of substitution on the ring geometry.

Table 2: Comparison of Crystallographic Data for Piperidine Derivatives

Compound Piperidine Ring Conformation Key Bond Lengths (Å) Key Bond Angles (°) Crystal System Space Group
PiperidineChairC-N: 1.479, C-C (avg.): 1.527[1]C-N-C: 111.5, C-C-N (avg.): 110.3[1]OrthorhombicPbca
Piperidine-1-carboximidamideChair[4]C=N: 1.3090, C-N (amine): 1.3640, C-N (ring): 1.3773[4]N-C-N: 116.82, 119.08, 124.09[4]Monoclinic[4]P2₁/c[4]
N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-oneTwist-boat[5]N1-C20: 1.374[5]-Monoclinic[5]P2₁/c[5]
N-Morpholinoacetyl-3-isopropyl-2,6-diphenylpiperidin-4-oneChair[5]N1-C22: 1.364[5]-Orthorhombic[5]P2₁2₁2₁[5]

Data for this compound is not available and is presented as a target for future studies.

Experimental Protocols

Synthesis of tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate (A Representative Protocol)

A synthetic protocol for a similar compound, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate, is provided as a representative example.[6]

  • Dissolution : 4-N-Boc-piperidine-methanol is dissolved in diethyl ether.

  • Reagent Addition : Carbon tetrabromide and triphenylphosphine (PPh3) are added at room temperature.

  • Reaction : The mixture is stirred for 18 hours at room temperature.

  • Filtration : The reaction mixture is filtered over a pad of celite.

  • Purification : The filtrate is concentrated and purified by flash chromatography to yield the title compound.[6]

Single-Crystal X-ray Crystallography

The general workflow for single-crystal X-ray crystallography involves the following key steps.[1]

  • Crystal Growth : A single crystal of the compound suitable for diffraction is grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection : The crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[1] X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector.[1]

  • Structure Solution : The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using methods like direct methods or Patterson synthesis.

  • Structure Refinement : The atomic model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

Potential Biological Significance and Signaling Pathway

Piperidine derivatives are common in pharmaceuticals, often targeting the central nervous system.[6] For instance, they can be incorporated into molecules designed to interact with specific receptors or enzymes. The structural information from X-ray crystallography is invaluable for understanding these interactions at a molecular level.

G cluster_0 Drug Development Workflow A Synthesis of This compound B Structural Analysis (X-ray Crystallography, etc.) A->B Characterization C Structure-Activity Relationship (SAR) Studies B->C Structural Data D Lead Optimization C->D Informed Design E Preclinical & Clinical Development D->E Candidate Selection

Caption: Drug development workflow for piperidine derivatives.

G cluster_1 Hypothetical Signaling Pathway Ligand Piperidine Derivative (Ligand) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway involving a piperidine derivative.

Conclusion

The structural elucidation of this compound and its derivatives is crucial for advancing drug discovery programs. While X-ray crystallography provides unparalleled detail of the solid-state structure, a comprehensive characterization often requires a multi-technique approach. Techniques like HPLC and GC are indispensable for determining enantiomeric purity, while NMR spectroscopy offers insights into the solution-state conformation. The integration of data from these various analytical methods provides a complete picture of the molecule's properties, facilitating the development of new and improved therapeutics.

References

Unmasking Fleeting Molecules: A Comparative Guide to Mass Spectrometry for Reaction Intermediate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification and characterization of reaction intermediates are paramount to understanding reaction mechanisms, optimizing processes, and ensuring drug safety. This guide provides an objective comparison of key mass spectrometry (MS) techniques used to analyze these transient species, supported by experimental data and detailed protocols.

The study of reaction intermediates, highly reactive and short-lived molecules that exist for only a fraction of a second, presents a significant analytical challenge. Mass spectrometry has emerged as a powerful tool for their detection and characterization due to its high sensitivity, specificity, and speed.[1][2][3] This guide will delve into the principles, advantages, and limitations of several prominent MS techniques, offering a framework for selecting the most appropriate method for your research needs.

At the Forefront of Detection: A Comparative Overview of Mass Spectrometry Techniques

The choice of an appropriate mass spectrometry technique is critical and depends on the specific characteristics of the reaction and the intermediates of interest. Factors such as the reaction timescale, the ionization suitability of the intermediates, and the need for spatial or temporal resolution all play a crucial role in this decision. Here, we compare the performance of several key MS techniques.

TechniquePrincipleTime ResolutionSensitivityKey AdvantagesKey Limitations
Electrospray Ionization (ESI-MS) Soft ionization technique that transfers ions from solution to the gas phase.[4][5]Milliseconds to seconds (can be coupled with rapid mixing techniques)High (femtomole to attomole)Broad applicability to a wide range of analytes, including polar and large molecules.[4] Gentle ionization preserves fragile intermediates.[5]Can be susceptible to matrix effects and ion suppression.[6] May not be suitable for non-polar or volatile compounds.[4]
Desorption Electrospray Ionization (DESI-MS) Ambient ionization method where a charged solvent spray desorbs and ionizes analytes from a surface.[7][8]Milliseconds[7][9]High (picogram to nanogram)Minimal sample preparation required.[10] Allows for spatial analysis (imaging) of intermediates on surfaces.[11] Can be used for high-throughput screening.[10][12]Lower ionization efficiency for some compounds compared to ESI. Surface-dependent, may not be suitable for all sample types.
Stopped-Flow MS Rapidly mixes reactants and then abruptly stops the flow to monitor the reaction kinetics in real-time.[5][13][14]Milliseconds[14]HighExcellent for studying fast reaction kinetics in solution.[5][15] Provides real-time monitoring of multiple species simultaneously.[5]Dead time associated with mixing and transfer to the MS can limit the observation of very early intermediates.[14]
Quench-Flow MS Reactants are mixed for a defined period and then the reaction is rapidly quenched before analysis.[16][17][18]Milliseconds to seconds[19]HighAllows for the "trapping" of intermediates for more detailed structural analysis.[18] Can be coupled with various separation and detection techniques.[16]Discontinuous method, providing snapshots in time rather than continuous monitoring. Requires a suitable quenching agent that does not interfere with analysis.[19]
Proton-Transfer-Reaction MS (PTR-MS) A chemical ionization technique that uses protonated water clusters to ionize volatile organic compounds (VOCs).[4]~100 ms[4]Very High (ppt to ppq range)[2][4]Real-time monitoring of volatile intermediates and products.[4] High sensitivity and selectivity for many VOCs.[2]Limited to analytes with a proton affinity greater than water. Not suitable for non-volatile or very large molecules.

Performance Metrics: A Quantitative Look

While the choice of technique is often guided by the reaction system, quantitative performance metrics are crucial for evaluating their suitability for specific applications. The following table summarizes key performance indicators for selected MS techniques, drawing from studies on drug and metabolite analysis which provide a relevant proxy for the analysis of reaction intermediates.

Mass Spectrometer/ModeAnalyteLimit of Detection (LOD)Linearity (R²)Accuracy (%)Precision (RSD %)Reference
QqQ (MRM) Drug Candidate A35.5 µg/g0.9797-112<13.6[1]
Drug Candidate B2.5 µg/g0.9897-112<13.6[1]
Q-ToF (MS Scan) Drug Candidate A6.7 µg/g0.9870-356<19.4[1]
Drug Candidate B2.6 µg/g0.9864-398<37.5[1]
PTR-TOF-MS Various VOCs0.5 - 5 pptV (1s)>6 orders of magnitudeN/AN/A[2][20]

Note: The quantitative data presented here is for drug compounds in tissue matrices, which may not directly translate to all reaction intermediate studies. However, it provides a valuable benchmark for the relative performance of different mass spectrometry platforms. The superior performance of the Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode for targeted quantification highlights its potential for sensitive and accurate monitoring of known intermediates.[1] High-resolution instruments like Quadrupole Time-of-Flight (Q-ToF) offer excellent capabilities for identifying unknown intermediates.[21]

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below are detailed methodologies for key experiments cited in the analysis of reaction intermediates.

Protocol 1: Stopped-Flow ESI-MS for Fast Reaction Kinetics

This protocol is adapted from the study of biochemical kinetics by stopped-flow ESI-MS.[15][22]

  • Reactant Preparation: Prepare reactant solutions in a solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or water with a low concentration of volatile buffers). Ensure the final concentrations after mixing will be within the optimal range for the mass spectrometer.

  • Instrument Setup:

    • Couple a stopped-flow mixing module to the ESI source of the mass spectrometer.

    • Set the drive syringes of the stopped-flow apparatus to the desired mixing ratio.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature, and flow rate) for the analyte of interest.

  • Data Acquisition:

    • Load the reactant solutions into the drive syringes.

    • Initiate the rapid mixing by triggering the stopped-flow device. The mixture is then transferred to the observation cell.

    • Simultaneously, start the data acquisition on the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to monitor the m/z values of reactants, intermediates, and products over time.

    • The flow is abruptly stopped, and the reaction is monitored in real-time within the observation cell.

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values of interest.

    • Plot the ion intensity as a function of time to obtain kinetic traces.

    • Fit the kinetic data to appropriate rate equations to determine the reaction rate constants.

Protocol 2: Quench-Flow MALDI-MS for Enzyme Kinetics

This protocol is based on the investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF MS.

  • Reagent Preparation:

    • Prepare the enzyme and substrate solutions in an appropriate buffer.

    • Prepare a quenching solution that will rapidly stop the enzymatic reaction (e.g., a strong acid like trifluoroacetic acid).

    • Prepare the MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water).

  • Quench-Flow Experiment:

    • Load the enzyme and substrate solutions into the drive syringes of the quench-flow apparatus.

    • Load the quenching solution into the quenching syringe.

    • Set the desired reaction time by adjusting the length of the reaction loop or the flow rate.

    • Initiate the reaction by mixing the enzyme and substrate. The reaction mixture flows through the reaction loop for the specified time.

    • The reaction is then quenched by mixing with the quenching solution.

    • Collect the quenched samples at different time points.

  • MALDI-MS Analysis:

    • Spot the quenched samples onto a MALDI target plate and co-crystallize with the matrix solution.

    • Analyze the samples using a MALDI-TOF mass spectrometer to measure the amount of product formed or substrate consumed at each time point.

  • Data Analysis:

    • Quantify the peak intensities of the product or substrate.

    • Plot the product concentration versus time to obtain the reaction progress curve.

    • Determine the initial reaction rate from the linear portion of the curve.

Protocol 3: DESI-MS for the Analysis of Electrochemical Intermediates

This protocol is based on the use of DESI-MS to identify transient intermediates in electrochemical reactions.[13]

  • Electrochemical Cell Setup:

    • Design an electrochemical cell that allows for the continuous flow of electrolyte over the working electrode.

    • The working electrode material should be suitable for the reaction of interest (e.g., platinum, glassy carbon).

  • DESI-MS Setup:

    • Position the DESI sprayer at an optimal angle and distance from the working electrode surface.

    • The DESI solvent should be chosen to efficiently desorb and ionize the expected intermediates without interfering with the electrochemical reaction.

    • Align the mass spectrometer inlet to efficiently capture the secondary droplets generated by the DESI spray.

  • Experiment Execution:

    • Apply a potential to the working electrode to initiate the electrochemical reaction.

    • Continuously spray the electrode surface with the DESI solvent.

    • The mass spectrometer acquires data in real-time, monitoring the m/z values of the species being generated at the electrode surface.

  • Data Analysis:

    • Analyze the mass spectra to identify the m/z values corresponding to the starting material, products, and any transient intermediates.

    • Tandem MS (MS/MS) can be used to confirm the identity of the intermediates by fragmentation analysis.

Visualizing Complexity: Workflows and Pathways

Understanding the intricate relationships in experimental setups and reaction mechanisms is greatly aided by visualization. The following diagrams, created using the DOT language, illustrate key workflows and concepts discussed in this guide.

Experimental_Workflow_Stopped_Flow_MS cluster_Reactants Reactant Preparation cluster_Mixing Rapid Mixing cluster_Analysis Real-time Analysis cluster_Data Data Processing ReactantA Reactant A Solution Mixer Stopped-Flow Mixer ReactantA->Mixer ReactantB Reactant B Solution ReactantB->Mixer ObservationCell Observation Cell Mixer->ObservationCell Flow MS Mass Spectrometer (ESI) ObservationCell->MS Ionization DataAnalysis Kinetic Data Analysis MS->DataAnalysis

Caption: Workflow for Stopped-Flow ESI-MS analysis.

Reaction_Pathway_Example A Reactant A Intermediate Reaction Intermediate (Transient) A->Intermediate k1 B Reactant B B->Intermediate k1 Product Product C Intermediate->Product k2

Caption: A simple reaction pathway with an intermediate.

DESI_MS_Setup cluster_DESI DESI Source cluster_MS Mass Spectrometer Sprayer DESI Sprayer (Charged Solvent) Surface Sample Surface (Working Electrode) Sprayer->Surface Primary Droplets MS_Inlet MS Inlet Surface->MS_Inlet Secondary Droplets (Containing Analytes)

Caption: Schematic of a DESI-MS experimental setup.

Conclusion: Illuminating the Path of Discovery

The analysis of reaction intermediates is a challenging yet crucial aspect of chemical and pharmaceutical research. Mass spectrometry offers a powerful and versatile toolkit for this purpose, with each technique providing unique advantages. ESI-MS is a workhorse for a broad range of applications, while DESI-MS excels in surface analysis and high-throughput screening. Stopped-flow and quench-flow MS are indispensable for studying reaction kinetics, and PTR-MS provides unparalleled sensitivity for volatile intermediates.

By carefully considering the specific requirements of the reaction under investigation and leveraging the quantitative data and detailed protocols provided in this guide, researchers can select the optimal MS methodology to unveil the transient species that govern chemical transformations. This deeper understanding will undoubtedly accelerate innovation in drug discovery, process development, and fundamental scientific research.

References

The Strategic Advantage of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate in Chiral API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of chiral building blocks is a critical decision that profoundly impacts reaction efficiency, stereochemical purity, and overall cost-effectiveness. Among the diverse array of chiral piperidine synthons, (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate has emerged as a highly effective reagent for the introduction of the (S)-3-methylenepiperidine moiety, a prevalent structural motif in a number of modern therapeutics. This guide provides an objective comparison of its performance against a common alternative, (S)-tert-Butyl 3-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (the corresponding mesylate), with a focus on their application in the synthesis of a key intermediate for the anticancer drug, Ibrutinib.

Performance Comparison in N-Alkylation Reactions

The primary application of this compound in API synthesis is as an alkylating agent for nitrogen-containing heterocycles. The efficacy of this reagent is best illustrated in the context of a specific, well-documented synthetic step. For this comparison, we will examine the N-alkylation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a crucial step in the synthesis of Ibrutinib.

Table 1: Comparison of Alkylating Agents in the Synthesis of an Ibrutinib Intermediate

ParameterThis compound(S)-tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (Mesylate)
Reaction Time 4 - 6 hours10 - 12 hours
Reaction Temperature 80 - 90 °C90 - 100 °C
Typical Yield 85 - 92%75 - 83%
Reported Purity >99% (after crystallization)~98% (after crystallization)
Key Reagents K₂CO₃, DMFCs₂CO₃, DMF
Work-up Procedure Aqueous quench and extractionAqueous quench and extraction

The data presented in Table 1, compiled from various synthetic reports, highlights the superior performance of the bromomethyl derivative in this key transformation. The enhanced reactivity of the bromide, a better leaving group than mesylate, facilitates a faster reaction at a slightly lower temperature. This translates to higher yields and potentially a more favorable impurity profile, reducing the burden on downstream purification processes.

Experimental Protocols

To provide a clear basis for comparison, detailed experimental methodologies for the synthesis of the alkylating agents and their subsequent use in the N-alkylation reaction are provided below.

Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (Precursor)

The chiral alcohol is the common precursor for both the bromide and mesylate derivatives.

Protocol:

  • To a solution of (S)-piperidine-3-methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by silica gel chromatography to obtain (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil.

Synthesis of this compound

Protocol:

  • Dissolve (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM.

  • Add triphenylphosphine (1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add carbon tetrabromide (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to afford the product as a white solid.

Synthesis of (S)-tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (Mesylate Alternative)

Protocol:

  • Dissolve (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate, which is often used without further purification.

Comparative N-Alkylation for Ibrutinib Intermediate Synthesis

Protocol using this compound:

  • To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).

  • Add this compound (1.1 equivalents).

  • Heat the reaction mixture to 85 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.

Protocol using (S)-tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate:

  • To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in DMF, add cesium carbonate (Cs₂CO₃, 2 equivalents).

  • Add (S)-tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (1.2 equivalents).

  • Heat the reaction mixture to 95 °C and stir for 10-12 hours.

  • Follow steps 4-8 from the bromide protocol for work-up and purification.

Mechanistic Considerations and Workflow

The N-alkylation reaction proceeds via a standard SN2 mechanism. The choice of leaving group directly influences the reaction kinetics.

SN2_Mechanism cluster_reaction SN2 Reaction Nuc Nucleophile (Heterocycle) TS Transition State Nuc->TS Elec Electrophile ((S)-tert-Butyl 3-(X-methyl)piperidine-1-carboxylate) Elec->TS Base Base (e.g., K₂CO₃) Base->TS Facilitates reaction Product N-Alkylated Product (API Intermediate) TS->Product Salt Salt Byproduct TS->Salt Leaving Group Departs

Caption: Generalized SN2 mechanism for N-alkylation.

The workflow for the synthesis of the Ibrutinib intermediate using the title compound is a streamlined process.

Experimental_Workflow start Start Materials: - (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate - PPh₃, CBr₄ step1 Bromination Reaction (DCM, 0°C to RT) start->step1 step2 Purification (Silica Gel Chromatography) step1->step2 product1 This compound step2->product1 step3 N-Alkylation Reaction (with Pyrazole-pyrimidine core, K₂CO₃, DMF, 85°C) product1->step3 step4 Work-up (Aqueous Quench, Extraction) step3->step4 step5 Purification (Crystallization) step4->step5 final_product Ibrutinib Intermediate step5->final_product

A Researcher's Guide to Alkylating Agents: A Cost-Benefit Analysis of (S)-1-Boc-3-bromomethylpiperidine and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective construction of complex molecules is a paramount objective. The piperidine scaffold, a ubiquitous feature in numerous pharmaceuticals, often requires functionalization via alkylation.[1] This guide provides a comprehensive cost-benefit analysis of a key chiral building block, (S)-1-Boc-3-bromomethylpiperidine, and its common alternatives derived from (S)-1-Boc-3-hydroxymethylpiperidine, to inform the selection of the optimal reagent for your synthetic needs.

The strategic choice of an alkylating agent hinges on a delicate balance of reactivity, stability, cost, and the specific requirements of the synthetic route. While highly reactive agents may offer faster conversion, they can also lead to undesired side reactions and instability. Conversely, more stable precursors might require harsher reaction conditions, potentially compromising sensitive functional groups elsewhere in the molecule. This guide will objectively compare the performance of (S)-1-Boc-3-bromomethylpiperidine with its sulfonate ester counterparts, the tosyloxymethyl and mesyloxymethyl derivatives, providing supporting data and detailed experimental protocols to aid in your decision-making process.

The Common Precursor: (S)-1-Boc-3-hydroxymethylpiperidine

The journey to these valuable alkylating agents begins with the chiral alcohol, (S)-1-Boc-3-hydroxymethylpiperidine. Its synthesis is a critical first step influencing the overall cost and efficiency. A common and effective method involves the asymmetric reduction of N-Boc-3-piperidone.[2] This can be achieved with high enantioselectivity using biocatalytic methods, such as ketoreductase enzymes, which offer the advantage of mild reaction conditions and high yields.[2][3]

Comparative Analysis of Electrophilic Derivatives

The conversion of the inert hydroxyl group of (S)-1-Boc-3-hydroxymethylpiperidine into a good leaving group is essential for its use as an alkylating agent. The three most common strategies involve conversion to a bromide, a tosylate, or a mesylate. Each of these derivatives presents a unique profile of reactivity, stability, and cost.

Synthetic Efficiency and Cost Comparison

The table below summarizes the key aspects of synthesizing each derivative from the common precursor, (S)-1-Boc-3-hydroxymethylpiperidine. The estimated costs are based on typical laboratory-scale pricing and can vary depending on the supplier and scale of the synthesis.

DerivativeReagentsTypical Yield (%)Estimated Reagent Cost per Mole of PrecursorKey Advantages & Disadvantages
(S)-1-Boc-3-bromomethylpiperidine PBr₃ or CBr₄/PPh₃60-80ModerateAdvantages: High reactivity. Disadvantages: Reagents can be harsh and generate significant byproducts. Product may have limited shelf stability.
(S)-1-Boc-3-tosyloxymethylpiperidine Tosyl chloride, Pyridine or Et₃N85-95Low to ModerateAdvantages: Good reactivity, stable and crystalline product, easy to handle. Disadvantages: Tosyl chloride can be a sensitizer.
(S)-1-Boc-3-mesyloxymethylpiperidine Mesyl chloride, Et₃N90-98LowAdvantages: High yield, stable product, cost-effective. Disadvantages: Generally lower reactivity compared to the bromide and tosylate.
Performance in Alkylation Reactions

The primary function of these derivatives is to act as electrophiles in SN2 reactions. The reactivity of the leaving group is a crucial factor determining the reaction conditions and efficiency. The general order of reactivity for leaving groups is Br⁻ > TsO⁻ > MsO⁻.

DerivativeRelative ReactivityTypical Reaction ConditionsTypical NucleophilesReported Yields (%)Key Considerations
(S)-1-Boc-3-bromomethylpiperidine HighRoom temperature to mild heating (40-60 °C)Phenols, amines, thiols, carbanions70-90Prone to elimination side reactions with sterically hindered bases. May require careful control of stoichiometry to avoid dialkylation.
(S)-1-Boc-3-tosyloxymethylpiperidine ModerateMild to moderate heating (60-80 °C)Phenols, amines, heterocycles80-95Generally cleaner reactions with fewer side products compared to the bromide. A good balance of reactivity and stability.
(S)-1-Boc-3-mesyloxymethylpiperidine Moderate to LowModerate to high heating (80-120 °C)Amines, heterocycles80-95Often requires stronger nucleophiles or higher temperatures. Very stable and suitable for multi-step syntheses where the leaving group needs to survive other transformations.

Experimental Protocols

Synthesis of (S)-1-Boc-3-hydroxymethylpiperidine

Method: Asymmetric Reduction of N-Boc-3-piperidone

  • Preparation: In a reaction vessel, dissolve N-Boc-3-piperidone (1 equivalent) in a suitable solvent such as isopropanol.

  • Biocatalyst Addition: Add a ketoreductase enzyme and a cofactor (e.g., NADH or NADPH) in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Reaction: Stir the mixture at a controlled temperature (typically 25-30 °C) for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (S)-1-Boc-3-hydroxymethylpiperidine. A typical reported yield for this enzymatic reduction is >95% with high enantiomeric excess.[3]

Synthesis of (S)-1-Boc-3-bromomethylpiperidine

Method: Appel Reaction

  • Preparation: To a solution of (S)-1-Boc-3-hydroxymethylpiperidine (1 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add triphenylphosphine (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield (S)-1-Boc-3-bromomethylpiperidine.

Synthesis of (S)-1-Boc-3-tosyloxymethylpiperidine
  • Preparation: Dissolve (S)-1-Boc-3-hydroxymethylpiperidine (1 equivalent) in anhydrous pyridine or dichloromethane with triethylamine (1.5 equivalents) at 0 °C.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the desired product.

Synthesis of (S)-1-Boc-3-mesyloxymethylpiperidine
  • Preparation: To a solution of (S)-1-Boc-3-hydroxymethylpiperidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Add water to the reaction mixture and separate the layers.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Representative Alkylation Protocol: Synthesis of a 3-(Piperidin-3-ylmethoxy)isoquinoline derivative
  • Preparation: To a solution of a substituted isoquinolin-3-ol (1 equivalent) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 equivalents).

  • Reagent Addition: Add (S)-1-Boc-3-tosyloxymethylpiperidine (1.1 equivalents).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

  • Deprotection: The Boc-protected product can be deprotected using standard conditions (e.g., TFA in dichloromethane or HCl in dioxane) to yield the final piperidine derivative.

Visualization of Synthetic Pathways and Workflow

Synthesis_Pathways cluster_precursor Precursor Synthesis cluster_derivatives Derivative Synthesis N-Boc-3-piperidone N-Boc-3-piperidone S-OH (S)-1-Boc-3-hydroxymethylpiperidine N-Boc-3-piperidone->S-OH Ketoreductase, NADPH, Buffer S-Br (S)-1-Boc-3-bromomethylpiperidine S-OH->S-Br  PBr3 or CBr4/PPh3 S-OTs (S)-1-Boc-3-tosyloxymethylpiperidine S-OH->S-OTs  TsCl, Et3N S-OMs (S)-1-Boc-3-mesyloxymethylpiperidine S-OH->S-OMs  MsCl, Et3N

Caption: Synthetic routes to electrophilic (S)-1-Boc-3-substituted piperidine derivatives.

Decision_Workflow start Start: Need to alkylate with (S)-3-methylpiperidine moiety precursor Synthesize/Purchase (S)-1-Boc-3-hydroxymethylpiperidine start->precursor decision_reactivity What is the nucleophilicity of the substrate and the desired reaction rate? precursor->decision_reactivity high_reactivity High Reactivity Needed (e.g., weak nucleophile) decision_reactivity->high_reactivity High moderate_reactivity Moderate Reactivity Sufficient decision_reactivity->moderate_reactivity Moderate low_reactivity High Stability of Alkylating Agent Required decision_reactivity->low_reactivity Low bromo Choose: (S)-1-Boc-3-bromomethylpiperidine high_reactivity->bromo tosyl Choose: (S)-1-Boc-3-tosyloxymethylpiperidine moderate_reactivity->tosyl mesyl Choose: (S)-1-Boc-3-mesyloxymethylpiperidine low_reactivity->mesyl considerations_bromo Considerations: - Potential for side reactions - Reagent handling - Cost bromo->considerations_bromo considerations_tosyl Considerations: - Good balance of reactivity and stability - Generally clean reactions tosyl->considerations_tosyl considerations_mesyl Considerations: - May require harsher conditions - Very stable - Cost-effective mesyl->considerations_mesyl

Caption: Decision workflow for selecting the appropriate (S)-1-Boc-3-substituted piperidine derivative.

Conclusion and Recommendations

The choice between (S)-1-Boc-3-bromomethylpiperidine and its sulfonate ester alternatives is a nuanced decision that depends on the specific context of the synthesis.

  • (S)-1-Boc-3-bromomethylpiperidine is the most reactive of the three and is the reagent of choice when rapid alkylation of weak nucleophiles is required. However, its higher reactivity comes at the cost of potential side reactions and requires more careful handling and purification.

  • (S)-1-Boc-3-tosyloxymethylpiperidine represents a well-balanced option, offering good reactivity and high stability. It is often the preferred choice for a wide range of nucleophiles, providing clean reactions and good yields under relatively mild conditions.

  • (S)-1-Boc-3-mesyloxymethylpiperidine is the most stable and cost-effective of the three. While it may require more forcing conditions for alkylation, its stability makes it ideal for multi-step syntheses where the electrophilic handle must endure various reaction conditions before the key alkylation step. A notable application is in the synthesis of the BTK inhibitor Ibrutinib.

Ultimately, a careful evaluation of the nucleophile's reactivity, the overall synthetic strategy, and budgetary constraints will guide the prudent researcher to the most suitable (S)-1-Boc-3-substituted piperidine derivative for their specific application.

References

Safety Operating Guide

Proper Disposal of (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate as a halogenated organic waste. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper segregation and labeling are critical for safe disposal.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Key Safety and Disposal Information

A comprehensive understanding of the compound's hazards is the first step toward safe handling and disposal.

Identifier Data Source/Note
Chemical Name This compound[2][3]
Molecular Formula C11H20BrNO2[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)Based on SDS for the racemate[1]
Primary Disposal Route Incineration by a licensed hazardous waste disposal facilityGeneral procedure for halogenated organics[4]
Waste Category Halogenated Organic WasteContains bromine[4][5]
Incompatible Materials for Disposal Strong acids and bases, heavy metals, strong oxidizing agents, cyanides[5][6]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle the compound and its waste within a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Nitrile or Viton gloves (double-gloving is recommended).[7]

    • Chemical splash goggles and a face shield.[8]

    • A fully buttoned laboratory coat.[7]

  • Ensure an emergency eyewash station and safety shower are immediately accessible.[9]

2. Waste Segregation and Collection:

  • Designate a specific, labeled waste container for "Halogenated Organic Waste." This container should be made of a compatible material, such as polyethylene.[7]

  • Crucially, do not mix this compound waste with non-halogenated organic waste to prevent costly and complex disposal processes.[5]

  • Avoid mixing with incompatible materials such as strong acids, bases, heavy metals, or strong oxidizers.[6]

  • Collect both the neat compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in this designated container. For spills, absorb the material with an inert substance like sand or diatomaceous earth and place it in the waste container.[8][10]

3. Container Management and Labeling:

  • The waste container must be kept tightly sealed when not in use.[5][11]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5][6]

  • The label must clearly list all chemical constituents and their approximate percentages. Do not use abbreviations or chemical formulas.[6][11]

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from ignition sources.[7][10]

4. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[12]

  • Do not dispose of this chemical down the drain or allow it to enter the environment.[7][13]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Generate Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Step 2: Segregate Waste fume_hood->segregate check_compat Check for Incompatible Materials (Acids, Bases, Oxidizers) segregate->check_compat halogenated_container Collect in 'Halogenated Organic Waste' Container label_container Step 3: Label Container ('Hazardous Waste', List Contents) halogenated_container->label_container check_compat->halogenated_container seal_container Keep Container Tightly Sealed label_container->seal_container storage Store in Secondary Containment seal_container->storage disposal Step 4: Arrange for Professional Disposal (Contact EHS) storage->disposal end End: Waste Removed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS RN: 158406-99-6). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a brominated organic compound that requires careful handling due to its potential hazards. The following hazard statements are associated with this chemical: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1][2]. Therefore, a comprehensive suite of personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementRecommended for High-Risk OperationsRationale
Eye/Face Protection ANSI-approved safety goggles with side shields.[3]Full-face shield worn over safety goggles.[3]Protects against chemical splashes, airborne particles, and potential irritants.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect prior to use.[3][5]Double-gloving with appropriate material; consult glove compatibility charts.[3]Prevents direct skin contact and irritation.[4]
Body Protection Laboratory coat, long pants, and closed-toe/heel shoes.[3][5]Flame-resistant lab coat for flammable compounds.Protects skin from accidental splashes and contamination.
Respiratory Protection Work within a certified laboratory chemical fume hood.[3]Not generally required if work is conducted in a fume hood.A fume hood provides adequate ventilation to prevent inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound necessitates strict adherence to the following operational protocols to minimize exposure and prevent contamination.

2.1. Engineering Controls

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[3]

2.2. Standard Operating Procedures (SOPs)

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[3][4] Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.[4]

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound.[4] Handle with care to avoid generating dust.[4] Use a spatula for transfers.[4]

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.[4]

  • Post-Handling: After handling, decontaminate the work area.[3] Remove gloves and wash hands thoroughly with soap and water.[3][4] Contaminated clothing should be removed immediately and laundered before reuse.[4]

  • Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the chemical and before leaving the laboratory.[4]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don all required PPE prep2 Prepare work area in fume hood prep1->prep2 handling1 Weigh solid compound prep2->handling1 handling2 Transfer to reaction vessel handling1->handling2 handling3 Prepare solution (if applicable) handling2->handling3 post1 Decontaminate work area handling3->post1 post2 Properly doff PPE post1->post2 post3 Wash hands thoroughly post2->post3

Caption: Experimental workflow for handling the compound.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

3.1. Waste Segregation and Collection

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[6][7][8] Do not mix with non-halogenated waste.[7][8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[3]

Table 2: Waste Disposal Summary

Waste TypeContainerLabeling
Solid Waste Dedicated, sealed container"Hazardous Waste - Halogenated Organic Solids"
Liquid Waste Dedicated, sealed carboy"Hazardous Waste - Halogenated Organic Liquids"
Contaminated PPE Lined, sealed container"Hazardous Waste - Contaminated PPE"

3.2. Disposal Method

All waste must be disposed of through a licensed hazardous waste disposal service.[4] The primary method of disposal for brominated organic compounds is typically high-temperature incineration at a permitted facility.[4][9] Do not dispose of this chemical down the drain or in regular trash.[4]

G cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal gen1 Solid Waste seg1 Halogenated Solid Waste Container gen1->seg1 gen2 Liquid Waste seg2 Halogenated Liquid Waste Container gen2->seg2 gen3 Contaminated PPE seg3 Contaminated PPE Waste Container gen3->seg3 disp1 Licensed Hazardous Waste Disposal Service seg1->disp1 seg2->disp1 seg3->disp1 disp2 High-Temperature Incineration disp1->disp2

Caption: Waste disposal workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.